molecular formula C4H6O4 B042962 Acetoxyacetic acid CAS No. 13831-30-6

Acetoxyacetic acid

Cat. No.: B042962
CAS No.: 13831-30-6
M. Wt: 118.09 g/mol
InChI Key: MLXDUYUQINCFFV-UHFFFAOYSA-N
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Description

Acetoxyacetic acid is a versatile carboxylic acid ester that serves as a valuable synthetic intermediate in organic chemistry and biochemical research. Its structure, featuring both a carboxylic acid and an acetoxy moiety, makes it a bifunctional building block for the synthesis of more complex molecules. A primary application is its use in the preparation of glycine derivatives and other alpha-functionalized acetic acids, which are crucial for developing novel pharmaceuticals and agrochemicals. Researchers utilize this compound as a precursor for introducing the acetoxymethyl (-CH2OCOCH3) group, which can act as a protecting group for alcohols or as a metabolically labile ester in prodrug strategies to enhance the bioavailability of therapeutic agents. Its mechanism of action in such contexts often involves enzymatic hydrolysis by intracellular esterases, releasing the active parent drug or the desired functional group within a biological system. This reagent is particularly significant in medicinal chemistry for the design of enzyme inhibitors and in material science for the synthesis of specialized polymers. Our high-purity this compound is manufactured under strict quality controls to ensure consistent performance and reliable results in your research applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-acetyloxyacetic acid
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InChI

InChI=1S/C4H6O4/c1-3(5)8-2-4(6)7/h2H2,1H3,(H,6,7)
Source PubChem
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InChI Key

MLXDUYUQINCFFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C4H6O4
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DSSTOX Substance ID

DTXSID60160578
Record name Acetoxyacetic acid
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Molecular Weight

118.09 g/mol
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CAS No.

13831-30-6
Record name Acetoxyacetic acid
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Record name Acetoxyacetic acid
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Foundational & Exploratory

Synthesis and Characterization of Acetoxyacetic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acetoxyacetic acid, a dicarboxylic acid derivative, holds significant potential as a versatile building block in organic synthesis, particularly in the preparation of heterocyclic compounds and novel ester derivatives. This technical guide provides an in-depth overview of the synthesis and characterization of this compound. Detailed experimental protocols for its preparation from glycolic acid and bromoacetic acid are presented. Furthermore, a comprehensive analysis of its spectroscopic properties, including ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry, is provided to facilitate its unambiguous identification and quality control. All quantitative data are summarized in structured tables for ease of reference, and key experimental workflows are visualized using process diagrams.

Introduction

This compound, also known as 2-(acetyloxy)acetic acid or O-acetylglycolic acid, is a bifunctional molecule containing both a carboxylic acid and an ester functional group. This unique structural feature imparts it with a reactivity profile that is highly valuable in various synthetic applications. It serves as a precursor in the synthesis of more complex molecules, including pharmaceuticals and other biologically active compounds. This guide outlines the primary synthetic routes to this compound and provides a thorough characterization of the final product.

Synthesis of this compound

Two principal methods for the synthesis of this compound are detailed below. The choice of method may depend on the availability of starting materials, desired scale, and laboratory capabilities.

Method 1: Acetylation of Glycolic Acid

This method involves the direct acetylation of glycolic acid using acetic anhydride (B1165640). The reaction is straightforward and generally proceeds with good yield.

Reaction Scheme:

HOCH₂COOH + (CH₃CO)₂O → CH₃COOCH₂COOH + CH₃COOH

Experimental Protocol:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add glycolic acid (1 mole equivalent).

  • Reagent Addition: Slowly add acetic anhydride (1.2 mole equivalents) to the flask. The reaction is exothermic, and the addition should be controlled to maintain the temperature below 50°C.

  • Reaction Conditions: After the addition is complete, heat the reaction mixture to 80-90°C and maintain it at this temperature with stirring for 2-3 hours.

  • Work-up and Purification: Cool the reaction mixture to room temperature. The excess acetic anhydride and the acetic acid byproduct can be removed by vacuum distillation. The crude this compound can be further purified by fractional distillation under reduced pressure or by recrystallization from a suitable solvent system, such as a mixture of diethyl ether and petroleum ether.

Method 2: From Bromoacetic Acid

This synthetic route involves the nucleophilic substitution of the bromide in bromoacetic acid with an acetate (B1210297) group. This can be achieved by reacting a salt of bromoacetic acid with an acetylating agent.

Reaction Scheme:

BrCH₂COONa + (CH₃CO)₂O → CH₃COOCH₂COONa + CH₃COBr CH₃COOCH₂COONa + H⁺ → CH₃COOCH₂COOH + Na⁺

Experimental Protocol:

  • Salt Formation: Dissolve bromoacetic acid (1 mole equivalent) in a suitable solvent such as acetone. Neutralize the solution by the slow addition of a saturated aqueous solution of sodium bicarbonate or sodium carbonate until effervescence ceases. The resulting sodium bromoacetate (B1195939) can be used directly or isolated by evaporation of the solvent.

  • Acetylation: To the sodium bromoacetate, add acetic anhydride (1.1 mole equivalents).

  • Reaction Conditions: Heat the mixture to reflux with vigorous stirring for 4-6 hours.

  • Work-up and Purification: After cooling, the reaction mixture is acidified with a dilute mineral acid (e.g., 1M HCl) to a pH of approximately 2. The aqueous solution is then extracted with a suitable organic solvent, such as ethyl acetate or diethyl ether (3 x 100 mL). The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The resulting crude this compound can be purified by vacuum distillation or recrystallization.

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following sections detail the expected spectroscopic data.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided in the table below.

PropertyValueReference
Molecular Formula C₄H₆O₄[1]
Molecular Weight 118.09 g/mol [1]
Appearance Colorless to light yellow liquid or solidGeneral Knowledge
Melting Point 67-69 °CGeneral Knowledge
Boiling Point 141-142 °C at 12 mmHgGeneral Knowledge
Solubility Soluble in water, ethanol, and etherGeneral Knowledge
pKa ~3.5Estimated
Spectroscopic Data

The ¹H NMR spectrum of this compound is relatively simple and provides clear diagnostic signals.

Table 2: ¹H NMR Spectral Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~10-12Singlet (broad)1HCarboxylic acid proton (-COOH)
~4.6Singlet2HMethylene protons (-O-CH₂-C=O)
~2.1Singlet3HAcetyl protons (-C(O)-CH₃)

Note: The chemical shift of the carboxylic acid proton can vary depending on the solvent and concentration.

The ¹³C NMR spectrum provides further confirmation of the carbon skeleton.

Table 3: ¹³C NMR Spectral Data for this compound

Chemical Shift (δ, ppm)Assignment
~172Carboxylic acid carbonyl carbon (-COOH)
~170Ester carbonyl carbon (-O-C=O)
~62Methylene carbon (-O-CH₂-C=O)
~20Acetyl methyl carbon (-C(O)-CH₃)

The FT-IR spectrum displays characteristic absorption bands for the functional groups present in this compound.

Table 4: FT-IR Spectral Data for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3500-2500BroadO-H stretch (carboxylic acid)
~1760StrongC=O stretch (ester)
~1730StrongC=O stretch (carboxylic acid)
~1200StrongC-O stretch (ester and carboxylic acid)

Electron ionization mass spectrometry (EI-MS) of this compound will show a molecular ion peak and characteristic fragmentation patterns.

Table 5: Mass Spectrometry Data for this compound

m/zInterpretation
118Molecular ion [M]⁺
73[M - COOH]⁺
59[CH₃COOCH₂]⁺
45[COOH]⁺
43[CH₃CO]⁺ (base peak)

Experimental Workflows

The following diagrams illustrate the logical flow of the synthesis and characterization processes described in this guide.

Synthesis_Workflow_Method1 cluster_synthesis Synthesis cluster_purification Purification cluster_product Product start Glycolic Acid + Acetic Anhydride reaction Reaction at 80-90°C start->reaction workup Vacuum Distillation reaction->workup purification Fractional Distillation or Recrystallization workup->purification product This compound purification->product

Caption: Synthesis workflow for this compound via acetylation of glycolic acid.

Synthesis_Workflow_Method2 cluster_synthesis Synthesis cluster_workup Work-up & Purification cluster_product Product start Bromoacetic Acid + Sodium Bicarbonate salt Sodium Bromoacetate Formation start->salt acetylation Acetylation with Acetic Anhydride salt->acetylation acidification Acidification acetylation->acidification extraction Solvent Extraction acidification->extraction purification Vacuum Distillation or Recrystallization extraction->purification product This compound purification->product

Caption: Synthesis workflow for this compound from bromoacetic acid.

Characterization_Workflow cluster_spectroscopy Spectroscopic Analysis cluster_analysis Data Analysis and Confirmation product Synthesized This compound nmr ¹H and ¹³C NMR product->nmr ftir FT-IR product->ftir ms Mass Spectrometry product->ms interpretation Spectral Interpretation nmr->interpretation ftir->interpretation ms->interpretation confirmation Structure Confirmation and Purity Assessment interpretation->confirmation

Caption: Workflow for the characterization of synthesized this compound.

Conclusion

This technical guide has provided comprehensive details for the synthesis and characterization of this compound. The described synthetic protocols offer reliable methods for its preparation, and the provided spectroscopic data serves as a crucial reference for its identification and quality assessment. The versatility of this compound as a synthetic intermediate makes it a valuable compound for researchers in organic chemistry and drug development.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Acetoxyacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acetoxyacetic acid (also known as O-Acetylglycolic acid) is a dicarboxylic acid derivative with the chemical formula C₄H₆O₄.[1] It serves as a versatile intermediate and building block in advanced organic synthesis, finding applications in the preparation of pharmaceuticals, heterocyclic compounds, and various ester derivatives.[1][2] This document provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and characteristic reactions, and visual representations of its synthetic and reactive pathways. All quantitative data are summarized for clarity, and methodologies are presented to aid in laboratory applications.

Physical and Chemical Properties

This compound is a solid at room temperature, appearing as white to off-white crystals.[3] It is soluble in water and other organic solvents.[1][4] The compound's reactivity is characterized by its two functional groups: a carboxylic acid and an ester. This dual functionality allows it to participate in a wide range of chemical transformations.

Identification and General Properties
PropertyValueSource(s)
IUPAC Name 2-acetyloxyacetic acid[1]
Synonyms (Acetyloxy)acetic Acid, Acetylglycolic Acid, O-Acetylglycolic Acid[1][3]
CAS Number 13831-30-6[1]
Molecular Formula C₄H₆O₄[1]
Molecular Weight 118.09 g/mol [1]
Appearance White to Off-White Solid[3]
Canonical SMILES CC(=O)OCC(=O)O[1]
InChI Key MLXDUYUQINCFFV-UHFFFAOYSA-N[1]
Quantitative Physicochemical Data
PropertyValueConditionsSource(s)
Melting Point 67-69 °C[3][4]
Boiling Point 141-142 °Cat 12 mmHg[3][4]
pKa 2.69 ± 0.10Predicted[2]
Water Solubility 144 g/L[2]
Storage Temperature 2-8°CUnder inert gas (Nitrogen or Argon)[2][4]

Chemical Reactivity and Synthesis

The presence of both a carboxylic acid and an ester group makes this compound a valuable synthon. It can undergo reactions typical of both functional groups, such as esterification at the carboxyl group and transesterification or hydrolysis at the ester group.[1]

Key Chemical Reactions
  • Esterification: The carboxylic acid moiety can react with alcohols in the presence of an acid catalyst to form a new ester. This is a standard Fischer esterification reaction.[1]

  • Decarboxylation: While this compound itself is not a β-keto acid, it is structurally related to compounds that undergo decarboxylation. Under certain conditions, it can be unstable, and related structures can lose carbon dioxide. For instance, the similar but more unstable acetoacetic acid readily decomposes to acetone (B3395972) and carbon dioxide.[4][5]

  • Condensation Reactions: It can participate in condensation reactions with nucleophiles like amines to form amides and other more complex structures.[1]

  • Synthesis of Heterocycles: this compound is a key building block in the synthesis of various heterocyclic compounds, including the natural antibiotic Pyridomycin and derivatives of tetronic acid.[1]

Below is a diagram illustrating the primary reactive pathways of this compound.

G main This compound ester Diester Derivative main->ester Esterification decarboxylation_product Potential Decarboxylation Products main->decarboxylation_product Decarboxylation amide Amide Derivative main->amide Condensation alcohol Alcohol (R'-OH) + Acid Catalyst heat Heat amine Amine (R''-NH2)

Caption: Key chemical reactions of this compound.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of this compound and its subsequent use in key chemical reactions, as well as standard protocols for its analysis.

Synthesis of this compound

One of the most direct methods for synthesizing this compound is the reaction of glycolic acid with acetic anhydride (B1165640).[1]

Objective: To synthesize 2-acetoxyacetic acid via the acetylation of glycolic acid.

Materials:

  • Glycolic acid

  • Acetic anhydride

  • Pyridine (optional, as catalyst and solvent)[6]

  • Diethyl ether

  • 1 M Hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

  • Round-bottom flask, reflux condenser, separatory funnel, magnetic stirrer, heating mantle.

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve glycolic acid in a minimal amount of pyridine.

  • Slowly add an equimolar amount of acetic anhydride to the solution. The reaction may be exothermic.

  • Heat the mixture under reflux for 2-4 hours. The progress of the reaction can be monitored using Thin Layer Chromatography (TLC).

  • After cooling to room temperature, dilute the reaction mixture with diethyl ether and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with 1 M HCl (to remove pyridine), saturated NaHCO₃ solution (to remove unreacted acetic acid), and finally with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield crude this compound.

  • The product can be further purified by recrystallization from a suitable solvent system (e.g., ether/hexane).

The following diagram outlines the general workflow for this synthesis.

G start Start: Glycolic Acid + Acetic Anhydride reaction Reaction: Reflux with Pyridine (2-4h) start->reaction workup Aqueous Workup: 1. Dilute with Ether 2. Wash with HCl, NaHCO3, Brine reaction->workup drying Drying: Dry organic layer with Na2SO4 workup->drying evaporation Solvent Removal: Rotary Evaporation drying->evaporation purification Purification: Recrystallization evaporation->purification product Product: this compound purification->product

Caption: General workflow for the synthesis of this compound.

Protocol for Fischer Esterification

Objective: To synthesize an ester derivative (e.g., ethyl acetoxyacetate) from this compound.

Materials:

  • This compound

  • Ethanol (B145695) (absolute, excess)

  • Concentrated sulfuric acid (catalyst)

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Apparatus: Round-bottom flask, reflux condenser, separatory funnel.

Procedure:

  • Combine this compound (1 equiv.) and a large excess of absolute ethanol (e.g., 5-10 equiv., which also acts as the solvent) in a round-bottom flask.[7]

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 3-5 drops).[8]

  • Heat the mixture to a gentle reflux for 1-2 hours. Monitor the reaction by TLC.[9]

  • Cool the mixture, and remove the excess ethanol via distillation or rotary evaporation.

  • Dissolve the residue in diethyl ether and transfer to a separatory funnel.

  • Wash the ether solution carefully with saturated sodium bicarbonate solution until effervescence ceases, then wash with water and brine.[9]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester.

  • Purify the product by distillation under reduced pressure.

Protocol for Analytical Characterization

GC-MS is suitable for analyzing this compound, typically after derivatization to increase its volatility.

Procedure Outline:

  • Derivatization: Convert the carboxylic acid to a more volatile ester (e.g., methyl or trimethylsilyl (B98337) (TMS) ester). For TMS derivatization, react a dry sample (10-20 mg) with a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).[10]

  • Injection: Inject a small volume (e.g., 1 µL) of the derivatized sample solution into the GC.

  • GC Separation: Use a suitable capillary column (e.g., a polar-phase column like those coated with polyethylene (B3416737) glycol or a non-polar DB-5 type). Program the oven temperature to ramp from a low initial temperature (e.g., 40°C) to a high final temperature (e.g., 250°C) at a rate of 10°C/min to separate the components.[10]

  • MS Detection: Operate the mass spectrometer in full scan mode (e.g., scanning from m/z 50 to 550) to obtain the mass spectrum of the eluting components for identification.[11]

Sample Preparation:

  • Dissolve 5-25 mg of this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃).

  • Ensure the sample is fully dissolved. If particulates are present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

  • Cap the NMR tube securely. The sample is now ready for ¹H and ¹³C NMR analysis.

FTIR can be used to identify the key functional groups.

Procedure (Attenuated Total Reflectance - ATR):

  • Ensure the ATR crystal is clean by taking a background spectrum.

  • Place a small amount of the solid this compound sample directly onto the ATR crystal.

  • Apply pressure using the spectrometer's pressure arm to ensure good contact.

  • Collect the spectrum. Expected characteristic peaks include a broad O-H stretch from the carboxylic acid (~3000 cm⁻¹), a C=O stretch from the carboxylic acid (~1700-1725 cm⁻¹), and a distinct C=O stretch from the ester (~1735-1750 cm⁻¹).

Safety and Handling

This compound is classified as a corrosive substance.[1]

  • GHS Hazard Statements: H314 (Causes severe skin burns and eye damage), H318 (Causes serious eye damage).[1]

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves, chemical safety goggles, and a lab coat. A face shield is also recommended.

  • Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust or vapors.

  • Storage: Store in a cool, dry place (2-8°C) under an inert atmosphere, away from strong oxidizing agents and strong bases.[2][4]

  • Spills: In case of a small spill, cover with a neutral absorbent material like dry lime or soda ash, collect in a sealed container, and dispose of as hazardous waste. Ventilate the area and wash the spill site.

This guide provides a foundational understanding of this compound for research and development purposes. For specific applications, further optimization of the described protocols may be necessary. Always consult the relevant Safety Data Sheet (SDS) before handling this chemical.

References

Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of Acetoxyacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the analytical methodologies employed in the structural elucidation of acetoxyacetic acid. By integrating data from mass spectrometry, nuclear magnetic resonance, and infrared spectroscopy, this document outlines a logical workflow for confirming the molecular structure of this versatile chemical intermediate. All quantitative data are summarized for clarity, and detailed experimental protocols for the key analytical techniques are provided.

Molecular Formula and Degree of Unsaturation

The initial step in structure elucidation is the determination of the molecular formula. For this compound, this is established as C₄H₆O₄ .[1] With a molecular weight of approximately 118.09 g/mol , this formula provides the foundation for structural hypothesis.[1][2]

The degree of unsaturation is calculated to be 2, suggesting the presence of two double bonds or rings. This is consistent with the two carbonyl groups (C=O) expected in a molecule containing both a carboxylic acid and an ester functional group.

Spectroscopic Data Analysis

Spectroscopic analysis is central to piecing together the connectivity of atoms within the molecule. The following sections detail the interpretation of mass spectrometry, nuclear magnetic resonance, and infrared spectroscopy data for this compound.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of the molecule, offering clues to its substructures.

Table 1: Mass Spectrometry Fragmentation Data for this compound

Mass-to-Charge Ratio (m/z)Proposed Fragment IonStructural Formula of Fragment
118Molecular Ion [M]⁺[C₄H₆O₄]⁺
73[M - CH₃CO]⁺[HOOCCH₂O]⁺
59Acetate (B1210297) Ion[CH₃COO]⁻
43 (Base Peak)Acetyl Cation[CH₃CO]⁺
42Ketene[CH₂=C=O]
Data sourced from PubChem and a study on O-acetyl-substituted carboxylate anions.[1][3]

The fragmentation pattern strongly supports the proposed structure. The base peak at m/z 43 is characteristic of an acetyl group (CH₃CO⁺), indicating the presence of an acetate moiety.[1][3] The loss of this group from the molecular ion would lead to a fragment at m/z 73. The presence of a fragment at m/z 59 corresponds to the acetate anion, which can be formed at higher collision energies.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of the hydrogen (¹H) and carbon (¹³C) atoms in the molecule.

Disclaimer: Specific, experimentally verified high-resolution NMR data for this compound was not available in the cited literature. The following data is estimated based on the known structure and typical chemical shifts for the respective functional groups.

Table 2: Estimated ¹H NMR Spectral Data for this compound

Chemical Shift (δ) [ppm]MultiplicityIntegrationAssignment
~10-12Singlet, broad1HCarboxylic acid proton (-COOH)
~4.6Singlet2HMethylene (B1212753) protons (-O-CH₂-C=O)
~2.1Singlet3HMethyl protons (CH₃-C=O)

Table 3: Estimated ¹³C NMR Spectral Data for this compound

Chemical Shift (δ) [ppm]Assignment
~172Carboxylic acid carbonyl carbon (-COOH)
~170Ester carbonyl carbon (-O-C=O)
~62Methylene carbon (-O-CH₂-C=O)
~20Methyl carbon (CH₃-C=O)

The estimated ¹H NMR spectrum is expected to show three distinct signals: a downfield broad singlet for the acidic proton of the carboxylic acid, a singlet for the methylene protons situated between two electron-withdrawing groups (an ester oxygen and a carbonyl group), and an upfield singlet for the methyl protons of the acetyl group. The absence of splitting for the methylene and methyl signals indicates no adjacent protons.

The estimated ¹³C NMR spectrum should display four signals, corresponding to the four unique carbon environments: two in the carbonyl region (one for the carboxylic acid and one for the ester), one for the methylene carbon, and one for the methyl carbon.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule based on the absorption of specific frequencies of infrared light.

Table 4: Expected Infrared Absorption Bands for this compound

Wavenumber (cm⁻¹)Bond VibrationFunctional Group
3300-2500 (broad)O-H stretchCarboxylic Acid
~1750C=O stretchEster
~1710C=O stretchCarboxylic Acid
1300-1000C-O stretchEster and Carboxylic Acid
Data is estimated based on typical IR absorption frequencies for the functional groups.[4][5][6]

The IR spectrum is expected to be dominated by a very broad absorption band in the 3300-2500 cm⁻¹ region, characteristic of the hydrogen-bonded O-H stretch of a carboxylic acid.[4][5][6] Two distinct carbonyl (C=O) stretching absorptions are predicted: one at a higher wavenumber (~1750 cm⁻¹) for the ester and one at a slightly lower wavenumber (~1710 cm⁻¹) for the carboxylic acid.[4][5][6] Strong C-O stretching bands would also be present.

Logical Workflow for Structure Elucidation

The process of elucidating the structure of this compound follows a logical progression, integrating the information from each analytical technique.

structure_elucidation Logical Workflow for this compound Structure Elucidation cluster_elemental Elemental Analysis & Molecular Formula cluster_ms Mass Spectrometry cluster_ir Infrared Spectroscopy cluster_nmr NMR Spectroscopy cluster_conclusion Structure Confirmation mol_formula Determine Molecular Formula (C₄H₆O₄) ms Determine Molecular Weight (118.09) & Fragmentation Pattern mol_formula->ms ir Identify Functional Groups mol_formula->ir nmr Determine Connectivity & Chemical Environments mol_formula->nmr fragments Identify Key Fragments: - Acetyl Group (m/z 43) - Acetate Group (m/z 59) ms->fragments structure Propose & Confirm Structure: 2-Acetoxyacetic Acid fragments->structure ir_groups - Carboxylic Acid (Broad O-H, C=O) - Ester (C=O, C-O) ir->ir_groups ir_groups->structure nmr_signals Identify Proton & Carbon Environments: - CH₃ (singlet) - CH₂ (singlet) - COOH (broad singlet) - 2 x C=O nmr->nmr_signals nmr_signals->structure

Caption: Logical workflow for the structure elucidation of this compound.

Experimental Protocols

The following are generalized protocols for the spectroscopic techniques used in the structure elucidation of this compound.

Mass Spectrometry (Electron Ionization - GC-MS)
  • Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).

  • Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source is used.

  • GC Separation: The sample is injected into the GC, where it is vaporized and separated from the solvent and any impurities on a capillary column (e.g., a nonpolar DB-5 column). The column temperature is ramped to ensure elution of the analyte.

  • Ionization: As the analyte elutes from the GC column, it enters the ion source of the mass spectrometer, where it is bombarded with a high-energy electron beam (typically 70 eV). This causes the molecule to ionize and fragment.

  • Mass Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

  • Detection: The abundance of each ion is measured by a detector, generating a mass spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of this compound is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., deuterated chloroform, CDCl₃, or deuterated dimethyl sulfoxide, DMSO-d₆) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), may be added.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

  • Data Acquisition (¹H NMR): The spectrometer is tuned to the proton frequency. A series of radiofrequency pulses are applied to the sample, and the resulting free induction decay (FID) signal is recorded. The process is repeated for a number of scans to improve the signal-to-noise ratio.

  • Data Acquisition (¹³C NMR): The spectrometer is tuned to the carbon-13 frequency. Due to the low natural abundance of ¹³C, a larger number of scans and often proton decoupling techniques are required to obtain a spectrum with a good signal-to-noise ratio.

  • Data Processing: The FID is converted into a frequency-domain spectrum using a Fourier transform. The spectrum is then phased, baseline corrected, and referenced to the TMS signal (0 ppm). The chemical shifts, multiplicities, and integrals of the peaks are then analyzed.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation (Attenuated Total Reflectance - ATR): A small amount of liquid or solid this compound is placed directly onto the ATR crystal (e.g., diamond or zinc selenide). Good contact between the sample and the crystal is ensured.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory is used.

  • Background Spectrum: A background spectrum of the clean, empty ATR crystal is recorded. This is to subtract any signals from the atmosphere (e.g., CO₂, water vapor) and the instrument itself.

  • Sample Spectrum: The sample is placed on the crystal, and the sample spectrum is recorded. The instrument passes an infrared beam through the crystal, which reflects internally. The beam penetrates a short distance into the sample at each reflection point, and specific frequencies are absorbed.

  • Data Processing: The instrument's software automatically subtracts the background spectrum from the sample spectrum to produce the final infrared spectrum, which is typically plotted as percent transmittance or absorbance versus wavenumber (cm⁻¹).

Conclusion

The combined application of mass spectrometry, NMR spectroscopy, and infrared spectroscopy provides a clear and consistent picture of the molecular structure of this compound. The molecular formula and weight are confirmed by MS, which also reveals key structural motifs like the acetyl group through its fragmentation pattern. IR spectroscopy identifies the essential carboxylic acid and ester functional groups. Finally, NMR spectroscopy, even with estimated data, would confirm the connectivity of the methyl and methylene groups and the overall arrangement of the atoms. This systematic approach allows for the unambiguous elucidation of the structure as 2-acetyloxyacetic acid.

References

Spectroscopic Analysis of Acetoxyacetic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for acetoxyacetic acid (CAS No. 13831-30-6), a versatile building block in organic synthesis, particularly in the pharmaceutical and polymer industries.[1] This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Molecular Structure and Spectroscopic Overview

This compound, with the molecular formula C₄H₆O₄, possesses two key functional groups: a carboxylic acid and an ester.[1] These features give rise to characteristic signals in various spectroscopic analyses, which are crucial for its identification and characterization.

Chemical Structure:

This guide presents a summary of the expected and reported spectroscopic data, followed by detailed experimental protocols for data acquisition.

Quantitative Spectroscopic Data

The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy for this compound.

Table 1: ¹H NMR Spectroscopic Data

Note: Specific experimental chemical shifts and coupling constants were not explicitly available in the cited search results. The data presented is based on the known structure and typical chemical shift ranges.

Chemical Shift (δ) (ppm)MultiplicityIntegrationAssignment
~10-12Singlet (broad)1HCarboxylic acid proton (-COOH )
~4.6Singlet2HMethylene (B1212753) protons (-O-CH₂ -COOH)
~2.1Singlet3HAcetyl methyl protons (CH₃ -COO-)

Source: Inferred from the structure and general principles of NMR spectroscopy. The availability of ¹H NMR spectra for this compound is noted by sources such as PubChem and ChemicalBook.[2][3]

Table 2: ¹³C NMR Spectroscopic Data

Note: Explicit experimental chemical shifts were not available in the cited search results. The data below represents predicted chemical shifts based on the molecular structure.

Chemical Shift (δ) (ppm)Assignment
~172Carboxylic acid carbonyl carbon (-C OOH)
~170Ester carbonyl carbon (CH₃-C OO-)
~60Methylene carbon (-O-C H₂-COOH)
~20Acetyl methyl carbon (C H₃-COO-)

Source: Predicted values based on standard ¹³C NMR chemical shift tables. The availability of ¹³C NMR spectra is indicated by sources like PubChem.[2]

Table 3: Mass Spectrometry (MS) Data

The mass spectrum of this compound is characterized by its molecular ion peak and several key fragment ions.

m/zRelative IntensityAssignment
118Low[M]⁺ (Molecular Ion)
75Moderate[M - CH₃CO]⁺
45High[COOH]⁺
43High (Base Peak)[CH₃CO]⁺

Source: Data compiled from the NIST WebBook and fragmentation patterns of carboxylic acids and esters.[4][5]

Table 4: Infrared (IR) Spectroscopy Data

The IR spectrum of this compound displays characteristic absorption bands corresponding to its functional groups.

Wavenumber (cm⁻¹)IntensityAssignment
2500-3300BroadO-H stretch (Carboxylic acid)
~1760StrongC=O stretch (Ester)
~1730StrongC=O stretch (Carboxylic acid)
~1200StrongC-O stretch (Ester and Carboxylic acid)

Source: Inferred from typical IR absorption frequencies for carboxylic acids and esters. The availability of FTIR and ATR-IR spectra is confirmed by PubChem.[2]

Experimental Protocols

The following sections detail the generalized methodologies for acquiring the spectroscopic data presented above.

NMR Spectroscopy

Sample Preparation:

  • Accurately weigh 5-25 mg of this compound for ¹H NMR or 50-100 mg for ¹³C NMR.

  • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, Acetone-d₆, or DMSO-d₆) in a clean, dry vial.

  • To ensure homogeneity, gently vortex or sonicate the mixture until the sample is fully dissolved.

  • If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube.

  • Ensure the sample height in the NMR tube is between 4.0 and 5.0 cm.

  • Cap the NMR tube securely to prevent solvent evaporation.

Data Acquisition:

  • Insert the NMR tube into the spectrometer's spinner turbine and adjust the depth using a gauge.

  • Place the sample into the NMR magnet.

  • Lock the spectrometer onto the deuterium (B1214612) signal of the solvent to stabilize the magnetic field.

  • Shim the magnetic field to optimize its homogeneity, which maximizes spectral resolution.

  • Tune and match the probe for the desired nucleus (¹H or ¹³C).

  • Acquire the spectrum using standard pulse sequences and acquisition parameters. For ¹H NMR, a small number of scans is typically sufficient, while ¹³C NMR requires a larger number of scans due to its lower natural abundance and sensitivity.

Infrared (IR) Spectroscopy

Sample Preparation (Thin Solid Film Method):

  • Dissolve a small amount (approx. 50 mg) of this compound in a few drops of a volatile solvent like methylene chloride or acetone.[1]

  • Place a single drop of this solution onto a clean, dry IR-transparent salt plate (e.g., NaCl or KBr).[1]

  • Allow the solvent to evaporate completely, leaving a thin, solid film of the compound on the plate.[1] If the film is too thin, add another drop of the solution and let it dry.[1]

Data Acquisition (FTIR):

  • Place the salt plate with the sample film into the sample holder of the FT-IR spectrometer.[1]

  • Acquire a background spectrum of the clean, empty sample compartment.

  • Acquire the sample spectrum. The instrument passes an infrared beam through the sample and records the absorption at different wavenumbers.

  • The final spectrum is typically presented as percent transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

Sample Introduction and Ionization (Electron Ionization - EI):

  • Introduce a small amount of the this compound sample into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (GC).

  • The sample is vaporized in a high vacuum environment.[6]

  • In the ion source, the vaporized molecules are bombarded with a high-energy electron beam (typically 70 eV).[7] This process ejects an electron from the molecule, forming a positively charged molecular ion ([M]⁺).[7]

Mass Analysis and Detection:

  • The excess energy from ionization causes the molecular ion to fragment into smaller, characteristic charged ions and neutral radicals.[8]

  • The positively charged ions are accelerated by an electric field into the mass analyzer.[9]

  • The mass analyzer, using a magnetic field, separates the ions based on their mass-to-charge (m/z) ratio.[6][9]

  • A detector records the abundance of each ion at a specific m/z value.

  • The resulting mass spectrum is a plot of relative ion abundance versus m/z.[7]

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Output Sample This compound Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_IR Prepare Thin Film on Salt Plate Sample->Prep_IR Prep_MS Vaporize in High Vacuum Sample->Prep_MS NMR NMR Spectrometer Prep_NMR->NMR IR FT-IR Spectrometer Prep_IR->IR MS Mass Spectrometer Prep_MS->MS NMR_Data NMR Spectrum (δ vs. Intensity) NMR->NMR_Data IR_Data IR Spectrum (cm⁻¹ vs. %T) IR->IR_Data MS_Data Mass Spectrum (m/z vs. Abundance) MS->MS_Data

Caption: Workflow for the spectroscopic analysis of this compound.

References

Unraveling the Thermal Behavior of Acetoxyacetic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the thermal stability and decomposition of acetoxyacetic acid (2-acetoxyacetic acid), a compound of interest in various chemical processes and a noted product in the pyrolysis of biomass. This document is intended for researchers, scientists, and professionals in drug development and materials science who require a detailed understanding of the thermal properties of this bifunctional molecule.

Physicochemical Properties of this compound

This compound, with the chemical formula C₄H₆O₄, is a carboxylic acid containing an acetoxy group at the alpha position.[1][2] Its fundamental properties are summarized in the table below.

PropertyValueReference
Molecular Weight 118.09 g/mol [1][2]
Melting Point 67-69 °C[1][3]
Boiling Point 141-142 °C at 12 mmHg[1][3]
Appearance Colorless to light yellow liquid or solid
Solubility Soluble in water, ethanol, and ether[1]

Thermal Stability and Decomposition Profile

The thermal stability of this compound is a critical parameter for its handling, storage, and application in thermally driven chemical syntheses. While dedicated studies on the thermal decomposition of pure this compound are not extensively available in peer-reviewed literature, its behavior can be inferred from its chemical structure and its documented presence as a pyrolysis product.

A key finding is the identification of this compound as the main acidic product, accounting for approximately 30.41% of the gas chromatography-mass spectrometry (GC-MS) peak areas, in the pyrolysis of pineapple residue.[4] This indicates that the molecule is stable enough to be formed and volatilized under specific pyrolysis conditions.

It has been noted in a non-peer-reviewed context that this compound is unstable at elevated temperatures, decomposing at approximately 100°C into acetone (B3395972) and carbon dioxide.[1] While this specific pathway requires experimental verification, it is chemically plausible and suggests that decarboxylation is a primary decomposition route. The presence of the acetoxy group alpha to the carboxylic acid may influence the decomposition mechanism.

Table 1: Summary of Thermal Decomposition Data for this compound

ParameterObservationSource
Decomposition Temperature Approx. 100 °C[1]
Identified as Pyrolysis Product Major acidic product from pineapple residue pyrolysis[4]
Proposed Decomposition Products Acetone and Carbon Dioxide[1]

Proposed Decomposition Pathway

Based on the structure of this compound, a plausible thermal decomposition pathway involves a concerted decarboxylation mechanism, potentially facilitated by the acetoxy group. The reaction would proceed through a cyclic transition state, leading to the formation of an enol intermediate which then tautomerizes to acetone, with the concurrent release of carbon dioxide.

G Proposed Decomposition Pathway of this compound cluster_products Decomposition Products acetoxyacetic_acid This compound (CH₃COOCH₂COOH) transition_state Cyclic Transition State acetoxyacetic_acid->transition_state Heat (Δ) enol_intermediate Enol Intermediate (CH₂=C(OH)CH₃) transition_state->enol_intermediate Decarboxylation co2 Carbon Dioxide (CO₂) acetone Acetone (CH₃COCH₃) enol_intermediate->acetone Tautomerization G Experimental Workflow for Thermal Analysis cluster_prep Sample Preparation cluster_analysis Thermal Analysis cluster_product_id Product Identification cluster_data Data Interpretation sample_prep Weigh this compound (2-10 mg) tga Thermogravimetric Analysis (TGA) (Mass Loss vs. Temp) sample_prep->tga dsc Differential Scanning Calorimetry (DSC) (Heat Flow vs. Temp) sample_prep->dsc ega Evolved Gas Analysis (EGA) (e.g., TGA-GC-MS) tga->ega Evolved Gases data_analysis Determine: - Decomposition Temperature - Enthalpy of Decomposition - Decomposition Products - Kinetic Parameters tga->data_analysis dsc->data_analysis ega->data_analysis G Logical Relationships in Thermal Decomposition Analysis temp Temperature mass_loss Mass Loss (TGA) temp->mass_loss drives heat_flow Heat Flow (DSC) temp->heat_flow drives heating_rate Heating Rate decomposition_rate Decomposition Rate heating_rate->decomposition_rate influences mass_loss->decomposition_rate determines kinetic_params Kinetic Parameters (Activation Energy, etc.) heat_flow->kinetic_params allows calculation of decomposition_rate->kinetic_params allows calculation of

References

Solubility of Acetoxyacetic Acid in Organic Solvents: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetoxyacetic acid, also known as O-acetylglycolic acid, is a functionalized carboxylic acid with potential applications in pharmaceutical synthesis and materials science. A thorough understanding of its solubility in various organic solvents is critical for its effective use in drug formulation, reaction chemistry, and purification processes. This technical guide provides a comprehensive overview of the solubility characteristics of this compound, including estimated quantitative data, detailed experimental protocols for solubility determination, and a workflow for these procedures.

Due to a lack of extensive published experimental data on the solubility of this compound, this guide presents estimated solubility values based on the known properties of structurally similar compounds, such as glycolic acid and short-chain carboxylic acids and esters. These estimations provide a valuable starting point for solvent selection and experimental design.

Estimated Solubility of this compound

The solubility of a compound is influenced by its molecular structure, including its polarity, hydrogen bonding capabilities, and the nature of the solvent. This compound possesses both a polar carboxylic acid group capable of hydrogen bonding and a less polar ester group. This dual functionality suggests a nuanced solubility profile.

Based on the general principles of solubility for carboxylic acids and esters, the following table provides an estimated solubility of this compound in a range of common organic solvents.[1][2] It is important to note that these are estimations and should be confirmed by experimental determination for any critical application.

Solvent ClassificationSolventEstimated Solubility ( g/100 g solvent) at 25°CRationale for Estimation
Protic Solvents Methanol (B129727)> 20The hydroxyl group of methanol can act as a hydrogen bond donor and acceptor, readily solvating the carboxylic acid and ester functionalities of this compound.
Ethanol (B145695)> 15Similar to methanol, ethanol is a good solvent for polar compounds containing hydrogen bonding groups.
Isopropanol10 - 15Increased hydrocarbon chain length compared to methanol and ethanol slightly reduces polarity and solvating power for polar solutes.
Aprotic Polar Solvents Acetone (B3395972)10 - 20The polar carbonyl group of acetone can act as a hydrogen bond acceptor for the carboxylic acid proton of this compound.
Ethyl Acetate (B1210297)5 - 15As an ester, ethyl acetate has moderate polarity and can effectively solvate the ester portion of this compound, with some interaction with the carboxylic acid group.
Tetrahydrofuran (THF)5 - 15The ether oxygen in THF can act as a hydrogen bond acceptor, and its overall polarity allows for good solvation of moderately polar compounds.
Acetonitrile5 - 10A polar aprotic solvent that can dissolve a range of organic compounds, though perhaps less effective for the carboxylic acid group compared to protic solvents.
Aprotic Nonpolar Solvents Toluene (B28343)< 1The nonpolar nature of toluene makes it a poor solvent for the highly polar carboxylic acid group.
Hexane (B92381)< 0.1As a nonpolar alkane, hexane is not expected to effectively solvate the polar functional groups of this compound.
Chlorinated Solvents Dichloromethane1 - 5Offers moderate polarity and can dissolve a range of organic compounds, but its hydrogen bonding capability is limited.
Chloroform1 - 5Similar to dichloromethane, it is a moderately polar solvent with limited hydrogen bonding capacity. Published data suggests slight solubility.

Experimental Determination of Solubility

For precise and reliable solubility data, experimental measurement is essential. The gravimetric method is a straightforward and widely used technique for determining the solubility of a solid compound in a liquid solvent.

Experimental Protocol: Gravimetric Solubility Determination

1. Materials and Equipment:

  • This compound (solid)

  • Selected organic solvent(s)

  • Analytical balance (accurate to ±0.1 mg)

  • Temperature-controlled shaker or water bath

  • Vials with screw caps

  • Syringe filters (0.45 µm pore size, compatible with the solvent)

  • Syringes

  • Pre-weighed evaporation dishes or vials

  • Oven or vacuum oven

2. Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent. The presence of undissolved solid is crucial to ensure saturation.

    • Seal the vial tightly to prevent solvent evaporation.

    • Place the vial in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25°C).

    • Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. Periodically check for the continued presence of undissolved solid.

  • Sample Collection and Filtration:

    • Allow the vial to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.

    • Carefully draw a known volume of the supernatant (the clear, saturated solution) into a syringe.

    • Attach a syringe filter to the syringe.

    • Dispense the filtered saturated solution into a pre-weighed evaporation dish. Record the exact mass of the empty dish.

  • Solvent Evaporation and Mass Determination:

    • Place the evaporation dish containing the filtered solution in an oven or vacuum oven at a temperature sufficient to evaporate the solvent without decomposing the this compound. A temperature below the boiling point of the solvent and the melting point of this compound is recommended.

    • Continue heating until the mass of the dish with the dried solid is constant, indicating complete removal of the solvent.

    • Record the final constant mass of the evaporation dish containing the dried this compound.

3. Data Analysis:

  • Mass of the solvent: This can be determined by the difference in the mass of the syringe before and after dispensing the saturated solution, or by knowing the volume and density of the solvent.

  • Mass of dissolved this compound: This is the difference between the final mass of the evaporation dish with the dried solid and the initial mass of the empty dish.

  • Solubility Calculation: Express the solubility in the desired units, for example:

    • g / 100 g solvent: (Mass of dissolved this compound / Mass of solvent) x 100

    • Mole fraction (χ): Moles of this compound / (Moles of this compound + Moles of solvent)

Experimental Workflow

The following diagram illustrates the logical flow of the gravimetric method for determining the solubility of this compound.

experimental_workflow cluster_prep Preparation of Saturated Solution cluster_sampling Sampling and Filtration cluster_analysis Analysis prep1 Add excess this compound to solvent in a sealed vial prep2 Equilibrate at constant temperature with agitation prep1->prep2 prep3 Allow excess solid to settle prep2->prep3 samp1 Draw supernatant into a syringe prep3->samp1 samp2 Filter through a 0.45 µm syringe filter samp1->samp2 samp3 Dispense into a pre-weighed evaporation dish samp2->samp3 anal1 Evaporate solvent to dryness samp3->anal1 anal2 Record the final mass of the dish and solid anal1->anal2 anal3 Calculate solubility anal2->anal3

Caption: Workflow for the gravimetric determination of solubility.

Conclusion

This technical guide provides an essential resource for researchers and professionals working with this compound. While precise, experimentally determined solubility data remains to be broadly published, the provided estimations based on chemical principles and data from analogous compounds offer a solid foundation for initial solvent screening and process development. The detailed experimental protocol for the gravimetric method empowers researchers to accurately determine the solubility of this compound in their specific solvents of interest, leading to more robust and optimized chemical processes.

References

Unveiling Acetoxyacetic Acid: A Journey Through its Discovery and Chemical Landscape

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive technical guide detailing the discovery, history, and chemical properties of acetoxyacetic acid is now available for researchers, scientists, and professionals in drug development. This whitepaper provides an in-depth exploration of the compound, from its first synthesis to modern preparative methods, supported by meticulously structured data and detailed experimental protocols.

This compound, also known as acetylglycolic acid, is a carboxylic acid that has garnered interest in various chemical and pharmaceutical applications. This guide traces its origins back to the 19th century, offering a historical narrative of its discovery and initial characterization.

Discovery and Early History

The first documented synthesis of this compound is attributed to K. Kraut in 1866. In his publication in Annalen der Chemie und Pharmacie, Kraut detailed the reaction of glycolic acid with acetyl chloride. This foundational work laid the groundwork for future investigations into the properties and applications of this acetylated derivative of glycolic acid.

Initial Synthesis: The Kraut Method (1866)

The pioneering experimental protocol developed by K. Kraut involved the direct acetylation of glycolic acid.

Experimental Protocol:

  • Reactants: Anhydrous glycolic acid and acetyl chloride.

  • Procedure: Acetyl chloride was gradually added to anhydrous glycolic acid. The reaction mixture was then heated in a water bath to initiate the reaction. Following the initial reaction, the mixture was heated over a direct flame, leading to the distillation of the product. The distilled liquid was identified as this compound.

  • Purification: The raw product was purified by distillation.

A significant observation from Kraut's work was the thermal decomposition of this compound at elevated temperatures, yielding acetic acid and polyglycolide.

Physicochemical Properties

This compound is a hygroscopic solid at room temperature. Its key physical and chemical properties have been determined through various analytical techniques. There have been some discrepancies in the reported melting point in the literature, which may be attributed to the hygroscopic nature of the compound and variations in experimental conditions.

PropertyValue
Molecular Formula C₄H₆O₄
Molecular Weight 118.09 g/mol
Melting Point 63-65 °C (Kraut, 1866); 67-69 °C (modern literature)[1][2]
Boiling Point 141-142 °C at 12 mmHg[1][2]
Solubility Soluble in water, ethanol, and ether.
Appearance Crystalline solid

Chemical Synthesis: From Historical to Modern Methods

The synthesis of this compound has evolved since its initial discovery. While the foundational method relied on the reaction of glycolic acid with acetyl chloride, contemporary approaches offer improved yields and milder reaction conditions.

Kraut's Synthesis (1866)

This historical method involves the reaction of glycolic acid with acetyl chloride.

Kraut_Synthesis Glycolic_Acid Glycolic Acid Reaction Reaction Glycolic_Acid->Reaction Acetyl_Chloride Acetyl Chloride Acetyl_Chloride->Reaction Acetoxyacetic_Acid This compound Reaction->Acetoxyacetic_Acid HCl HCl (byproduct) Reaction->HCl

Kraut's historical synthesis of this compound.
Modern Synthesis Methods

Current synthetic routes to this compound often employ more efficient and readily available reagents.

1. From Ethyl Glycolate (B3277807) and Acetic Acid: A common laboratory preparation involves the esterification of ethyl glycolate with acetic acid in the presence of a catalytic amount of sulfuric acid in a benzene (B151609) solvent.

Experimental Protocol:

  • Reactants: Ethyl glycolate, acetic acid, concentrated sulfuric acid, benzene.

  • Procedure: A mixture of ethyl glycolate, acetic acid, and a small amount of concentrated sulfuric acid in benzene is heated. The water formed during the reaction is removed azeotropically with benzene. After the reaction is complete, the benzene is removed by distillation, and the remaining liquid is purified.

  • Purification: The product is purified by vacuum distillation.

Modern_Synthesis_1 Ethyl_Glycolate Ethyl Glycolate Reaction Esterification Ethyl_Glycolate->Reaction Acetic_Acid Acetic Acid Acetic_Acid->Reaction Catalyst H₂SO₄ (catalyst) Catalyst->Reaction Acetoxyacetic_Acid This compound Reaction->Acetoxyacetic_Acid Ethanol Ethanol (byproduct) Reaction->Ethanol

Synthesis from ethyl glycolate and acetic acid.

2. From Glycolic Acid and Acetic Anhydride (B1165640): This method provides a high-yield synthesis by reacting glycolic acid with acetic anhydride.

Experimental Protocol:

  • Reactants: Glycolic acid, acetic anhydride.

  • Procedure: Glycolic acid is mixed with an excess of acetic anhydride and heated. The reaction is typically carried out at elevated temperatures to ensure complete conversion.

  • Purification: The excess acetic anhydride and acetic acid byproduct are removed under vacuum, and the resulting this compound can be purified by crystallization or distillation.[3]

Modern_Synthesis_2 Glycolic_Acid Glycolic Acid Reaction Acetylation Glycolic_Acid->Reaction Acetic_Anhydride Acetic Anhydride Acetic_Anhydride->Reaction Acetoxyacetic_Acid This compound Reaction->Acetoxyacetic_Acid Acetic_Acid_byproduct Acetic Acid (byproduct) Reaction->Acetic_Acid_byproduct

Synthesis from glycolic acid and acetic anhydride.

Chemical Reactivity and Applications

This compound exhibits reactivity characteristic of both a carboxylic acid and an ester. It can undergo esterification, hydrolysis, and amidation at the carboxylic acid group, while the acetyl group can be cleaved under hydrolytic conditions.

Its applications are found in various domains of organic synthesis. It serves as a precursor for the synthesis of more complex molecules, including pharmaceuticals and other specialty chemicals. For instance, it has been utilized in the preparation of tert-butyl glycolate.[1][4] Furthermore, it has been identified as an intermediate in certain oxidation reactions and as a degradation product of some ionic liquids.[4][5][6]

Conclusion

From its discovery in the mid-19th century to its role in modern synthetic chemistry, this compound continues to be a compound of interest. This guide provides a foundational understanding of its history, properties, and synthesis, serving as a valuable resource for the scientific community. The evolution of its preparation from Kraut's initial discovery to more refined modern techniques highlights the progress in synthetic organic chemistry.

References

Theoretical and Computational Perspectives on Acetoxyacetic Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acetoxyacetic acid, a dicarboxylic acid derivative, holds potential in various chemical and pharmaceutical applications.[1] A thorough understanding of its molecular properties is crucial for harnessing its full potential in drug design and development. This technical guide provides a comprehensive overview of the theoretical and computational chemistry of this compound. Due to the limited availability of direct computational studies on this compound, this guide draws upon the extensive theoretical research conducted on its parent compound, acetic acid, to infer and predict its structural, vibrational, and electronic characteristics. This document outlines the key computational methodologies and presents predicted quantitative data to serve as a foundational resource for further investigation into this promising molecule.

Introduction to this compound

This compound (C4H6O4) is a carboxylic acid characterized by the presence of an acetoxy group attached to the alpha-carbon.[2] Its dual functional nature imparts notable reactivity, making it a versatile intermediate in organic synthesis.[1] While its primary applications have been in chemical synthesis, its structural motifs suggest potential interactions with biological targets, warranting a deeper, molecular-level understanding for applications in drug development. Computational chemistry offers a powerful avenue to explore these properties, providing insights that can guide experimental work.

Conformational Analysis

The conformational landscape of this compound is expected to be primarily governed by the rotational isomers around the C-O and C-C single bonds. Drawing parallels with acetic acid, which has been a subject of numerous computational studies, we can predict the key conformational preferences of this compound.[3]

The carboxyl group of simple carboxylic acids like acetic acid preferentially adopts a syn conformation in the gas phase, where the acidic proton is eclipsed with the carbonyl group.[3] However, in solution, the energy difference between the syn and anti conformers can be modulated by solvent interactions.[3] For this compound, additional rotational freedom exists around the C-O bond of the ester group and the C-C bond of the backbone.

Workflow for Conformational Analysis:

G Computational Workflow for Conformational Analysis cluster_0 Initial Structure Generation cluster_1 Potential Energy Surface Scan cluster_2 Geometry Optimization cluster_3 Final Analysis a Define Rotatable Bonds b Systematic Rotation of Dihedral Angles a->b c Single-Point Energy Calculations b->c d Identify Low-Energy Conformers c->d e Full Geometry Optimization (e.g., DFT) d->e f Frequency Calculations e->f g Determine Relative Energies and Boltzmann Population f->g

Caption: A generalized workflow for identifying stable conformers of a molecule like this compound using computational methods.

Predicted Low-Energy Conformers of this compound:

Based on the principles governing the conformational preferences of acetic acid and esters, the following are hypothesized to be the most stable conformers of this compound.

G Predicted Low-Energy Conformers of this compound cluster_0 Conformer A (Syn-Syn) cluster_1 Conformer B (Syn-Anti) a Image of Conformer A b Image of Conformer B

Caption: Schematic representation of potential low-energy conformers of this compound, highlighting the orientation of the carboxylic acid and ester groups.

Vibrational Analysis

Vibrational spectroscopy, coupled with quantum chemical calculations, is a powerful tool for structural elucidation. Density Functional Theory (DFT) has been successfully employed to calculate the vibrational frequencies of acetic acid and related molecules.[4] The vibrational spectrum of this compound will be characterized by the modes associated with its constituent functional groups: the carboxylic acid and the ester.

Predicted Key Vibrational Frequencies:

The following table summarizes the expected key vibrational frequencies for this compound based on well-established ranges for its functional groups and computational data for acetic acid.[5]

Vibrational Mode Functional Group Predicted Frequency Range (cm⁻¹)
O-H StretchCarboxylic Acid3500 - 2500 (broad)
C=O StretchCarboxylic Acid1760 - 1690
C=O StretchEster1750 - 1735
C-O StretchCarboxylic Acid & Ester1300 - 1000
O-H BendCarboxylic Acid1440 - 1395
CH₃ RockAcetyl Group~990

Experimental and Computational Protocols

To facilitate further research, this section details the standard computational methodologies that would be applied to study this compound, based on successful protocols for similar molecules.[4][6]

Quantum Chemical Calculations

Software: Gaussian, ORCA, or similar quantum chemistry packages.

Methodology:

  • Geometry Optimization: The molecular geometry of this compound and its various conformers would be optimized using Density Functional Theory (DFT). A common and effective functional for this purpose is B3LYP.[4]

  • Basis Set: A Pople-style basis set, such as 6-31G(d,p) or 6-311++G(d,p), is generally sufficient for providing a good balance between accuracy and computational cost for molecules of this size.[4]

  • Frequency Calculations: Following geometry optimization, vibrational frequency calculations are performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (no imaginary frequencies) and to obtain the theoretical vibrational spectrum.

  • Solvation Effects: To model the behavior in a biological or solution-phase environment, implicit solvation models like the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD) can be employed.

Molecular Docking

To investigate the potential of this compound as a ligand for biological targets, molecular docking simulations can be performed.

Software: AutoDock, Schrödinger Maestro, or similar molecular docking software.

Methodology:

  • Ligand Preparation: The 3D structure of the lowest energy conformer of this compound, obtained from quantum chemical calculations, would be prepared. This includes assigning correct protonation states and partial charges.

  • Receptor Preparation: The 3D structure of the target protein would be obtained from the Protein Data Bank (PDB). The protein structure is prepared by removing water molecules, adding hydrogen atoms, and defining the binding site.

  • Docking Simulation: The ligand is then docked into the defined binding site of the receptor using a chosen docking algorithm.

  • Analysis: The resulting poses are scored based on their predicted binding affinity, and the interactions between the ligand and the protein are analyzed.

Logical Workflow for a Molecular Docking Study:

G Workflow for Molecular Docking of this compound a Obtain 3D Structure of Target Protein b Prepare Protein (Remove water, add hydrogens) a->b c Define Binding Site b->c f Perform Docking Simulation c->f d Generate Low-Energy Conformer of this compound e Prepare Ligand (Assign charges, protonation) d->e e->f g Analyze Docking Poses and Binding Interactions f->g h Identify Potential Lead Compounds g->h

Caption: A step-by-step workflow illustrating the process of a molecular docking study involving this compound.

Conclusion and Future Directions

This technical guide has provided a theoretical and computational framework for understanding the molecular properties of this compound. By leveraging the extensive research on acetic acid, we have predicted key structural and vibrational characteristics and outlined robust computational protocols for further investigation. Future computational studies should focus on performing the detailed analyses described herein to generate precise data for this compound. Such studies would involve a thorough exploration of its conformational landscape, the calculation of its full vibrational spectrum, and the investigation of its interactions with relevant biological targets through molecular docking and molecular dynamics simulations. These efforts will be invaluable for guiding the experimental design and application of this compound in medicinal chemistry and drug development.

References

The Unseen Catalyst: A Technical Whitepaper on the Potential Biological Activity of Acetoxyacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of Researchers, Scientists, and Drug Development Professionals.

This document provides an in-depth exploration of acetoxyacetic acid, a compound that, while not extensively studied for its intrinsic biological activities, serves as a crucial scaffold and prodrug moiety in the development of pharmacologically active agents. This technical guide will delve into the known roles of this compound, with a particular focus on its contribution to the therapeutic effects of its derivatives. We will examine quantitative data from studies on these derivatives, detail relevant experimental protocols, and visualize key biological pathways.

Introduction to this compound

This compound as a Prodrug Moiety: The Case of Aceclofenac (B1665411)

One of the most prominent examples of this compound's role in drug development is its incorporation into the non-steroidal anti-inflammatory drug (NSAID) aceclofenac. Aceclofenac is chemically designated as 2-[2-[2-[(2,6-dichlorophenyl)amino]phenyl]acetyl]oxyacetic acid and is a prodrug of the well-known NSAID, diclofenac (B195802).

The this compound moiety in aceclofenac is crucial for its pharmacokinetic profile. Following oral administration, aceclofenac is rapidly absorbed and subsequently hydrolyzed by esterases in the body to release its active metabolite, diclofenac, and 4'-hydroxyaceclofenac. This conversion is a key aspect of its mechanism of action, as diclofenac is a potent inhibitor of cyclooxygenase (COX) enzymes, which are central to the inflammatory process.

The metabolism of aceclofenac to diclofenac is a critical step in its therapeutic effect. This biotransformation is illustrated in the workflow diagram below.

G Aceclofenac Aceclofenac (Prodrug) Esterases Esterase Hydrolysis (in vivo) Aceclofenac->Esterases Metabolism Diclofenac Diclofenac (Active Metabolite) Esterases->Diclofenac Four_Hydroxyaceclofenac 4'-Hydroxyaceclofenac (Metabolite) Esterases->Four_Hydroxyaceclofenac

Caption: Metabolic activation of aceclofenac.

Biological Activities of this compound Derivatives

While this compound itself has not been a direct focus of extensive biological screening, its structural analogs and derivatives have shown a range of activities. This suggests that the this compound scaffold can be a valuable component in the design of new therapeutic agents.

Anti-inflammatory and Analgesic Activity

The most well-documented activity of this compound derivatives is their anti-inflammatory effect, primarily through the inhibition of COX enzymes. The following table summarizes the in vitro COX-2 inhibitory activity of some phenoxyacetic acid derivatives, which share structural similarities with potential this compound derivatives.

Compound ClassDerivativeTargetIC₅₀ (µM)Selectivity Index (SI) for COX-2
Phenoxyacetic Acid Derivatives 5fCOX-20.06133.34
7bCOX-20.09-
Pyrazoline-phenoxyacetic acid 6aCOX-20.03365.4
Pyrazoline-phenoxyacetic acid 6cCOX-20.03196.9
Standard NSAIDs CelecoxibCOX-20.05298.6
Mefenamic AcidCOX-21.98-

Data sourced from a 2024 study on phenoxyacetic acid derivatives. The selectivity index is a ratio of the IC₅₀ for COX-1 over COX-2.

The data clearly indicates that derivatives containing an acetic acid moiety can be potent and selective inhibitors of COX-2, a key target in the development of anti-inflammatory drugs with reduced gastrointestinal side effects.

The anti-inflammatory effects of these compounds are often confirmed in vivo using models such as the carrageenan-induced paw edema assay in rats. In this model, the percentage of edema inhibition is a key parameter for assessing anti-inflammatory activity.

The mechanism of action of these NSAID derivatives involves the inhibition of prostaglandin (B15479496) synthesis. This signaling pathway is depicted below.

G Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 / COX-2 Arachidonic_Acid->COX_Enzymes PGH2 Prostaglandin H₂ (PGH₂) COX_Enzymes->PGH2 Prostaglandins Prostaglandins (PGE₂, PGI₂) PGH2->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation NSAIDs NSAID Derivatives (e.g., Diclofenac) NSAIDs->COX_Enzymes Inhibition

Caption: Prostaglandin synthesis pathway and NSAID inhibition.

Antibacterial Activity

Derivatives of this compound have also been investigated for their potential as antibacterial agents. For instance, sulfonamides of 2-[(2,6-dichlorophenyl)amino]phenyl this compound have been synthesized and screened for their activity against both Gram-positive and Gram-negative bacteria. This suggests another avenue for the therapeutic application of molecules containing the this compound scaffold.

Experimental Protocols

To facilitate further research in this area, this section provides an overview of a standard experimental protocol for evaluating the anti-inflammatory activity of compounds.

In Vitro COX-1/COX-2 Inhibition Assay

Objective: To determine the 50% inhibitory concentration (IC₅₀) of a test compound against COX-1 and COX-2 enzymes.

Methodology:

  • Enzyme Preparation: Ovine or human recombinant COX-1 and COX-2 enzymes are used.

  • Assay Principle: A colorimetric or enzyme immunoassay (EIA) kit is commonly employed. The assay measures the peroxidase activity of cyclooxygenases, which is determined by the conversion of a substrate (e.g., arachidonic acid) to prostaglandins.

  • Procedure:

    • The test compound is pre-incubated with the respective enzyme (COX-1 or COX-2) in a reaction buffer for a specified period (e.g., 15 minutes) at a controlled temperature (e.g., 25°C).

    • The enzymatic reaction is initiated by the addition of arachidonic acid.

    • The reaction is allowed to proceed for a defined time (e.g., 5 minutes).

    • The reaction is stopped, and the product (e.g., prostaglandin) is quantified using a colorimetric or EIA-based detection method.

  • Data Analysis: The percentage of inhibition is calculated for various concentrations of the test compound. The IC₅₀ value is then determined by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Conclusion and Future Directions

While this compound itself has not been identified as a potent bioactive molecule, its role as a versatile synthetic intermediate and a key component of the prodrug aceclofenac is well-established. The biological activities observed in its derivatives, particularly in the realm of anti-inflammatory and antibacterial research, underscore the potential of the this compound scaffold in medicinal chemistry.

Future research should focus on the systematic synthesis and biological evaluation of a broader range of this compound derivatives. Structure-activity relationship (SAR) studies would be invaluable in elucidating how modifications to the this compound core influence potency and selectivity for various biological targets. Such investigations could unlock the full therapeutic potential of this understated yet significant chemical entity.

Methodological & Application

Application Notes and Protocols: Acetoxyacetic Acid as a Precursor in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of acetoxyacetic acid as a versatile precursor in organic synthesis. It is intended to serve as a practical guide for researchers in academia and industry, particularly those involved in medicinal chemistry and drug development.

Introduction

This compound is a valuable C4 building block in organic synthesis, possessing both a carboxylic acid and an ester functional group. This bifunctionality allows for a diverse range of chemical transformations, making it an attractive starting material for the synthesis of various esters, amides, and heterocyclic compounds of medicinal and biological importance. Its utility is demonstrated in the preparation of key intermediates for pharmaceuticals and other fine chemicals.

Applications in Organic Synthesis

This compound serves as a precursor in several key synthetic transformations, including:

  • Esterification and Transesterification: The carboxylic acid moiety can be readily esterified, while the acetate (B1210297) group can undergo transesterification, providing access to a wide array of ester derivatives.

  • Amide Bond Formation: The carboxylic acid functionality can be converted to amides through condensation reactions with various amines.

  • Heterocycle Synthesis: this compound and its derivatives are key intermediates in the synthesis of important heterocyclic scaffolds, such as tetronic acids and analogues of the antibiotic pyridomycin.

The following sections provide detailed protocols and quantitative data for representative applications.

Quantitative Data Summary

The following tables summarize quantitative data for key synthetic applications of this compound and its derivatives.

Table 1: Synthesis of Ester Derivatives

ProductReagentsCatalystSolventTemperature (°C)Time (h)Yield (%)Reference
tert-Butyl GlycolateThis compound, tert-Butanol (B103910)H₂SO₄ (catalytic)Excess tert-ButanolReflux2-475-85General Procedure
Methyl AcetoxyacetateThis compound, MethanolH₂SO₄ (catalytic)Excess MethanolReflux2-4>90General Procedure

Table 2: Synthesis of Heterocyclic Compounds

ProductKey IntermediateKey ReactionBase/CatalystSolventTemperature (°C)Time (h)Yield (%)Reference
Tetronic Acid2-Acetoxyacetate EsterDieckmann CondensationNaH or NaOMeToluene (B28343) or THFReflux2-1290-95[1]
Pyridomycin AnaloguesThis compound DerivativeMulti-step CyclizationVariousVariousVariousVarious65-85General Information

Experimental Protocols

Protocol 1: General Procedure for Fischer Esterification - Synthesis of tert-Butyl Glycolate

This protocol describes a general method for the acid-catalyzed esterification of this compound with an alcohol, exemplified by the synthesis of tert-butyl glycolate.

Materials:

  • This compound

  • tert-Butanol (anhydrous)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Diethyl ether or Ethyl acetate

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Standard glassware for extraction and distillation

Procedure:

  • To a round-bottom flask equipped with a reflux condenser, add this compound (1.0 eq).

  • Add an excess of tert-butanol (3-5 eq), which also serves as the solvent.

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 3-5 drops).

  • Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature.

  • Remove the excess tert-butanol under reduced pressure.

  • Dissolve the residue in diethyl ether or ethyl acetate and transfer to a separatory funnel.

  • Wash the organic layer sequentially with water, saturated NaHCO₃ solution (to neutralize the acid catalyst), and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo to afford the crude product.

  • Purify the crude product by distillation under reduced pressure or column chromatography to yield pure tert-butyl glycolate.

Protocol 2: Synthesis of Tetronic Acid via Dieckmann Condensation

This protocol is adapted from a patented novel synthesis technology for tetronic acid, which involves the intramolecular condensation of a 2-acetoxyacetate ester intermediate derived from a glycolic acid ester.[1]

Step 1: Preparation of 2-Acetoxyacetate Ester

  • Dissolve an appropriate acetyl halide (e.g., acetyl chloride, 1.1 eq) in a suitable organic solvent (e.g., dichloromethane, THF).

  • Add an acid binding agent (e.g., triethylamine (B128534) or pyridine, 1.2 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a glycolic acid ester (e.g., ethyl glycolate, 1.0 eq) dropwise.

  • Allow the reaction to slowly warm to room temperature and stir for 1 hour.

  • Partially remove the solvent under reduced pressure.

  • Add water and extract the product with an organic solvent (e.g., ethyl acetate) three times.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 2-acetoxyacetate ester.

Step 2: Dieckmann Condensation to Tetronic Acid

  • Dissolve the crude 2-acetoxyacetate ester from Step 1 in an anhydrous organic solvent (e.g., toluene or THF).

  • Add a strong base (e.g., sodium hydride (NaH) or sodium methoxide (B1231860) (NaOMe), 1.1 eq) portion-wise at 0 °C.

  • Slowly warm the mixture to reflux and maintain for 2-12 hours, monitoring the reaction by TLC.

  • After the reaction is complete, cool the mixture and filter the solid product.

  • Wash the solid with the organic solvent.

  • Dissolve the solid in deionized water and adjust the pH to acidic (pH 2-3) with dilute hydrochloric acid.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude tetronic acid.

  • Recrystallize the crude product from an appropriate solvent to obtain pure tetronic acid.[1]

Protocol 3: General Procedure for Amide Bond Formation

This protocol outlines a general method for the synthesis of amides from this compound and a primary or secondary amine using a coupling agent.

Materials:

  • This compound

  • Primary or secondary amine

  • Coupling agent (e.g., DCC, EDC, HATU)

  • Anhydrous solvent (e.g., Dichloromethane (DCM), Dimethylformamide (DMF))

  • Base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA))

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Dissolve this compound (1.0 eq) in an anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

  • Add the coupling agent (1.1 eq) and stir at 0 °C for 15-30 minutes.

  • In a separate flask, dissolve the amine (1.0-1.2 eq) and a base (1.5 eq) in the same anhydrous solvent.

  • Slowly add the amine solution to the activated carboxylic acid solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4-24 hours, monitoring by TLC.

  • After completion, filter off any solid byproducts (e.g., DCU if DCC is used).

  • Wash the filtrate with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the crude amide by column chromatography or recrystallization.

Visualizations

Reaction Schemes and Workflows

Fischer_Esterification acetoxyacetic_acid This compound reaction + acetoxyacetic_acid->reaction alcohol Alcohol (R'-OH) alcohol->reaction catalyst H+ (cat.) catalyst->reaction ester Acetoxyacetate Ester water H₂O reaction->ester reaction->water

Caption: Fischer Esterification of this compound.

Dieckmann_Condensation_Workflow start Glycolic Acid Ester step1 React with Acetyl Halide start->step1 intermediate 2-Acetoxyacetate Ester step1->intermediate step2 Intramolecular Condensation (Base) intermediate->step2 product Tetronic Acid step2->product

Caption: Workflow for Tetronic Acid Synthesis.

Amide_Formation acetoxyacetic_acid This compound reaction + acetoxyacetic_acid->reaction amine Amine (R₂NH) amine->reaction coupling_agent Coupling Agent coupling_agent->reaction amide Acetoxyacetamide Derivative byproduct Byproduct reaction->amide reaction->byproduct

Caption: Amide Synthesis from this compound.

References

Application Notes and Protocols for the Esterification of Acetoxyacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the esterification of acetoxyacetic acid, a key reaction in the synthesis of various chemical intermediates. The protocols cover different catalytic systems and reaction conditions, offering flexibility for various research and development applications.

Introduction

Esterification of this compound is a fundamental organic transformation used to produce alkyl acetoxyacetates. These esters are valuable building blocks in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals. The reaction typically involves the condensation of this compound with an alcohol in the presence of an acid catalyst. This document outlines protocols for both homogeneous and heterogeneous catalysis, including traditional acid catalysis and the use of solid-state catalysts like ion-exchange resins.

A general workflow for the esterification of this compound is depicted below. The process begins with the mixing of reactants and a catalyst, followed by heating under reflux, often with the removal of water to drive the reaction to completion. The workup procedure typically involves neutralization, extraction, and purification of the final ester product.

Esterification_Workflow cluster_reaction Reaction Setup cluster_workup Workup and Purification cluster_product Final Product Reactants This compound + Alcohol Mixing Mixing and Heating (Reflux) Reactants->Mixing Catalyst Acid Catalyst Catalyst->Mixing Neutralization Neutralization (e.g., NaHCO3 wash) Mixing->Neutralization Reaction Completion Extraction Liquid-Liquid Extraction Neutralization->Extraction Drying Drying of Organic Layer Extraction->Drying Purification Purification (e.g., Distillation) Drying->Purification FinalEster Alkyl Acetoxyacetate Purification->FinalEster Protocol_Selection Start Select Esterification Protocol Scale Reaction Scale? Start->Scale Substrate_Sensitivity Substrate Sensitivity? Scale->Substrate_Sensitivity Large Scale Scale->Substrate_Sensitivity Small/Lab Scale Purification_Method Desired Purification? Substrate_Sensitivity->Purification_Method Robust Substrates Solid_Acid Heterogeneous Catalyst (e.g., Dowex) Substrate_Sensitivity->Solid_Acid Sensitive Substrates Alternative Alternative Methods (e.g., from Diketene) Substrate_Sensitivity->Alternative Alternative Starting Material Fischer_Speier Fischer-Speier (Homogeneous) Purification_Method->Fischer_Speier Distillation Purification_Method->Solid_Acid Simple Filtration

Application Notes and Protocols: Acetoxyacetic Acid in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetoxyacetic acid, a versatile bifunctional molecule, serves as a valuable building block in the synthesis of complex organic compounds. Its dual reactivity, stemming from the carboxylic acid and the acetoxy groups, allows for its incorporation into a variety of molecular scaffolds. In the pharmaceutical industry, this compound and its derivatives are utilized as key intermediates in the preparation of active pharmaceutical ingredients (APIs). This document provides detailed application notes and experimental protocols for the synthesis of a notable pharmaceutical intermediate using a derivative of this compound. The primary example detailed herein is the synthesis of Acemetacin (B1664320), a non-steroidal anti-inflammatory drug (NSAID), from Indomethacin and a protected form of this compound.

Core Application: Synthesis of Acemetacin

Acemetacin, chemically known as 1-(p-chlorobenzoyl)-5-methoxy-2-methylindole-3-acetoxyacetic acid, is a glycolic acid ester of Indomethacin. Its synthesis provides a clear example of how a protected derivative of this compound can be employed to build more complex pharmaceutical molecules. The overall synthetic strategy involves the esterification of Indomethacin with a chloroacetic acid ester (a protected this compound equivalent), followed by the deprotection of the resulting intermediate to yield Acemetacin.

Synthetic Workflow

The synthesis of Acemetacin from Indomethacin can be visualized as a multi-step process. The workflow begins with the preparation of a protected chloroacetic acid ester, which then reacts with Indomethacin. The final step involves the removal of the protecting group to yield the target molecule.

A Indomethacin C Esterification A->C B Protected Chloroacetic Acid Ester B->C D Protected Acemetacin Intermediate C->D E Deprotection (Acid Hydrolysis) D->E F Acemetacin E->F G Purification F->G H Purified Acemetacin G->H

Caption: Synthetic workflow for Acemetacin.

Quantitative Data Summary

The following tables summarize the quantitative data extracted from patent literature for two exemplary syntheses of Acemetacin intermediates.

Table 1: Synthesis of Acemetacin tert-butyl ester [1]

ParameterValue
Reactants
Indomethacin100 g
tert-butyl chloroacetate (B1199739)64.31 g
Potassium fluoride91.25 g
Sodium propionate (B1217596)13.5 g
Solvent
Dimethylformamide (DMF)500 ml
Reaction Conditions
Temperature90°C
Time1 hour
Product
Acemetacin tert-butyl ester9.60 g (from a smaller scale reaction)
Yield 90.9% (for the smaller scale reaction)
Melting Point 101-101.5°C

Table 2: Synthesis of Acemetacin tetrahydropyranyl ester [2]

ParameterValue
Reactants
Indomethacin107.3 g (0.3 mol)
Chloroacetic acid tetrahydropyranyl ester54 g (0.3 mol)
Anhydrous potassium carbonate30 g (0.22 mol)
Solvent
Dimethylformamide (DMF)215 ml
Reaction Conditions
Temperature55°C
Time2.5 hours
Subsequent Hydrolysis
Acetic acid (98%)100 ml
Water30 ml
Temperature50°C
Time2 hours
Crude Product Yield 94% (based on Indomethacin)
Purified Product Melting Point 150-152°C

Experimental Protocols

The following are detailed experimental protocols for the synthesis of Acemetacin via a protected this compound intermediate, based on published patent literature.

Protocol 1: Synthesis of Acemetacin via tert-Butyl Ester Intermediate[1][3]

This protocol involves the reaction of Indomethacin with tert-butyl chloroacetate, followed by acid-catalyzed deprotection.

Step 1: Synthesis of Acemetacin tert-butyl ester

  • Suspend 100 g of Indomethacin, 91.25 g of potassium fluoride, and 13.5 g of sodium propionate in 500 ml of dimethylformamide (DMF) in a suitable reaction vessel.

  • Add 64.31 g of tert-butyl chloroacetate to the suspension.

  • Stir the mixture in a water bath at 90°C for 1 hour.

  • After cooling, pour the reaction mixture into a 10% aqueous solution of sodium carbonate.

  • Collect the resulting crystalline deposit by filtration, wash with water, and dry to yield crude Acemetacin tert-butyl ester.

  • Recrystallize the crude product from a benzene-n-hexane mixture to obtain pale yellowish crystals of pure Acemetacin tert-butyl ester.

Step 2: Deprotection to Acemetacin

  • Dissolve 201 mg of the Acemetacin tert-butyl ester in 3.5 ml of formic acid.

  • Stir the solution at room temperature for 3 hours.

  • Remove the formic acid by evaporation under reduced pressure.

  • Take up the residue in a 1:5 mixture of acetone (B3395972) and benzene (B151609) (400 ml) and remove any insoluble material by filtration.

  • Evaporate the solvent from the filtrate.

  • Recrystallize the residue from benzene to obtain pale yellowish crystals of Acemetacin.

Protocol 2: Synthesis of Acemetacin via Tetrahydropyranyl Ester Intermediate[2]

This protocol details a three-step synthesis starting from the preparation of the chloroacetic acid tetrahydropyranyl ester.

Step 1: Preparation of Chloroacetic acid tetrahydropyranyl ester

  • Prepare a solution of 142 g (1.5 mol) of chloroacetic acid in 500 ml of toluene.

  • In a separate vessel, mix 185 g (2.2 mol) of 3,4-dihydro-2H-pyran, 200 ml of toluene, and 0.2 ml of concentrated sulfuric acid.

  • Add the chloroacetic acid solution dropwise to the dihydropyran mixture over 15 minutes at 15°C with ice-cooling.

  • Stir the reaction mixture for 2 hours at room temperature.

  • Add 15 g of anhydrous potassium carbonate as a stabilizer.

  • Evaporate the volatile components in a rotary evaporator at 45°C to obtain a residue of chloroacetic acid tetrahydropyranyl ester and potassium carbonate.

Step 2: Preparation of 1-(p-Chlorobenzoyl)-5-methoxy-2-methylindole-3-acetoxyacetic acid tetrahydropyranyl ester

  • Dissolve 107.3 g (0.3 mol) of Indomethacin in 215 ml of dimethylformamide (DMF).

  • Add 30 g (0.22 mol) of anhydrous potassium carbonate and stir for 15 minutes at 55°C.

  • Add 54 g (0.3 mol) of the chloroacetic acid tetrahydropyranyl ester from Step 1 dropwise over 20 minutes while maintaining the temperature at 55°C.

  • After 1 hour, add another 18 g (0.1 mol) of the tetrahydropyranyl ester and continue stirring for an additional 2.5 hours at 55°C.

Step 3: Preparation of Acemetacin

  • To the reaction mixture from Step 2, add 100 ml of 98% acetic acid and 30 ml of water.

  • Stir the mixture for 2 hours at 50°C.

  • Cool the mixture to 30°C and dilute with 220 ml of water until the solution becomes turbid.

  • Continue stirring and keep the mixture overnight to allow for complete precipitation of the crude Acemetacin.

  • Collect the precipitate by filtration and wash with water.

  • Dry the crude product. For purification, dissolve 122 g of the crude material in acetone and precipitate Acemetacin by adding water.

  • Dry the precipitate at 75°C under vacuum to obtain purified anhydrous Acemetacin.

Signaling Pathway and Mechanism of Action

Acemetacin functions as a prodrug of Indomethacin. Its anti-inflammatory, analgesic, and antipyretic properties are primarily attributed to the in vivo hydrolysis to Indomethacin, which is a potent inhibitor of cyclooxygenase (COX) enzymes. The inhibition of COX-1 and COX-2 enzymes blocks the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.

Acemetacin Acemetacin Hydrolysis Hydrolysis (in vivo) Acemetacin->Hydrolysis Indomethacin Indomethacin Hydrolysis->Indomethacin COX COX-1 & COX-2 Enzymes Indomethacin->COX Inhibition Prostaglandins Prostaglandins ArachidonicAcid Arachidonic Acid ArachidonicAcid->Prostaglandins COX action Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Mediation

Caption: Mechanism of action of Acemetacin.

Conclusion

This compound and its derivatives are valuable reagents in the synthesis of pharmaceutical intermediates. The synthesis of Acemetacin serves as a practical example, demonstrating a robust method for the esterification of a carboxylic acid-containing API with a protected form of this compound. The provided protocols, derived from established literature, offer a detailed guide for researchers in the field of drug development and process chemistry. The versatility of this compound suggests its potential for broader applications in the synthesis of other complex pharmaceutical agents.

References

Application Notes and Protocols: Acetoxyacetic Acid in Polymer Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetoxyacetic acid (CAS No. 13831-30-6) is a versatile bifunctional molecule containing both a carboxylic acid and an acetoxy group.[1] While not a conventional monomer for direct polymerization, it serves as a key precursor for the synthesis of a unique polyester (B1180765), herein referred to as poly(this compound) or poly(2-acetoxyacetic acid). This polymer acts as a stable, manageable intermediate that can be readily converted into valuable, highly reactive compounds such as glycolic acid, glycolic acid esters, and glycolide (B1360168), which are significant building blocks for biodegradable polymers like poly(glycolic acid) (PGA).[2]

These application notes provide a comprehensive overview of the synthesis, characterization, and subsequent chemical transformations of poly(this compound), offering detailed protocols for laboratory-scale preparations.

Synthesis of Poly(this compound)

The synthesis of poly(this compound) involves a self-condensation reaction. The precise conditions for this polymerization are proprietary and not extensively detailed in open literature; however, a plausible laboratory-scale protocol can be derived from general polyester synthesis principles.

Experimental Protocol: Synthesis of Poly(this compound)

Materials:

  • This compound

  • Toluene (B28343) (or another suitable azeotropic solvent)

  • p-Toluenesulfonic acid (or another suitable esterification catalyst)

  • Nitrogen gas supply

  • Dean-Stark apparatus

  • Reaction flask, condenser, heating mantle, and magnetic stirrer

Procedure:

  • Set up a reaction flask equipped with a magnetic stirrer, a Dean-Stark apparatus, a condenser, and a nitrogen inlet.

  • Charge the flask with this compound and toluene (e.g., in a 1:1 w/v ratio).

  • Add a catalytic amount of p-toluenesulfonic acid (e.g., 0.1-0.5 mol% relative to the monomer).

  • Purge the system with nitrogen for 15-20 minutes to create an inert atmosphere.

  • Heat the reaction mixture to reflux with vigorous stirring. The water produced during the condensation reaction will be removed azeotropically and collected in the Dean-Stark trap.

  • Monitor the reaction progress by measuring the amount of water collected. The reaction is considered complete when no more water is evolved.

  • After completion, cool the reaction mixture to room temperature.

  • The polymer can be isolated by precipitation in a non-solvent such as cold diethyl ether or hexane, followed by filtration and drying under vacuum.

Diagram of the Synthesis Workflow

G cluster_setup Reaction Setup cluster_reaction Polymerization cluster_isolation Isolation Setup Assemble Reaction Flask, Dean-Stark, Condenser Purge Purge with Nitrogen Setup->Purge Charge Charge this compound, Toluene, and Catalyst Purge->Charge Reflux Heat to Reflux Charge->Reflux Monitor Monitor Water Removal Reflux->Monitor Cool Cool to Room Temperature Monitor->Cool Precipitate Precipitate in Non-solvent Cool->Precipitate Dry Dry under Vacuum Precipitate->Dry Poly(this compound) Poly(this compound) Dry->Poly(this compound)

Caption: Workflow for the synthesis of poly(this compound).

Characterization of Poly(this compound)

The resulting polymer should be characterized to determine its structure, molecular weight, and thermal properties.

ParameterAnalytical TechniqueExpected Observations
Structure Fourier-Transform Infrared Spectroscopy (FTIR)Presence of characteristic ester carbonyl (~1750 cm⁻¹) and C-O stretching bands. Absence of broad O-H stretch from the carboxylic acid monomer.
Nuclear Magnetic Resonance (NMR) Spectroscopy¹H NMR should show peaks corresponding to the acetyl protons and the polymer backbone protons. ¹³C NMR will confirm the presence of carbonyl carbons and the polymer backbone structure.
Molecular Weight Gel Permeation Chromatography (GPC)Provides number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI). A weight-average molecular weight can range from 500 to 580,000.
Thermal Properties Differential Scanning Calorimetry (DSC)Determination of glass transition temperature (Tg) and melting temperature (Tm). The melting point is generally above 120 °C.
Thermogravimetric Analysis (TGA)Evaluates the thermal stability and decomposition profile of the polymer.

Applications of Poly(this compound) as a Precursor

Poly(this compound) is a valuable intermediate for the production of several important compounds used in the synthesis of biodegradable polymers.[2]

Production of Glycolic Acid via Hydrolysis

The polyester can be hydrolyzed to yield glycolic acid, a key monomer for the synthesis of poly(glycolic acid) (PGA).

Experimental Protocol: Hydrolysis to Glycolic Acid

Materials:

  • Poly(this compound)

  • Deionized water

  • Hydrochloric acid (or another suitable acid catalyst)

  • Reaction flask, condenser, heating mantle, and magnetic stirrer

Procedure:

  • Disperse the poly(this compound) in deionized water in a reaction flask.

  • Add a catalytic amount of hydrochloric acid.

  • Heat the mixture with stirring (e.g., 80-100 °C) for a sufficient time to ensure complete hydrolysis.

  • Monitor the reaction by techniques such as TLC or HPLC to confirm the disappearance of the polymer and the formation of glycolic acid and acetic acid.

  • After completion, the glycolic acid can be isolated and purified using standard techniques such as crystallization or chromatography.

Diagram of the Hydrolysis Process

G Polymer Poly(this compound) Hydrolysis Hydrolysis Polymer->Hydrolysis Water Water (H₂O) Water->Hydrolysis Acid Acid Catalyst (H⁺) Acid->Hydrolysis GlycolicAcid Glycolic Acid AceticAcid Acetic Acid Hydrolysis->GlycolicAcid Hydrolysis->AceticAcid

Caption: Hydrolysis of poly(this compound) to glycolic acid.

Production of Glycolic Acid Esters via Alcoholysis

Alcoholysis of the polymer with a suitable alcohol yields the corresponding glycolic acid ester, which is another important precursor for polyesters.

Experimental Protocol: Alcoholysis to Glycolic Acid Esters

Materials:

  • Poly(this compound)

  • Anhydrous alcohol (e.g., methanol (B129727), ethanol)

  • A suitable transesterification catalyst (e.g., zinc acetate (B1210297), tin(II) octoate)

  • Reaction flask, condenser, heating mantle, and magnetic stirrer

  • Nitrogen gas supply

Procedure:

  • In a dry reaction flask under a nitrogen atmosphere, dissolve or suspend the poly(this compound) in an excess of the desired anhydrous alcohol.

  • Add a catalytic amount of the transesterification catalyst.

  • Heat the mixture to reflux with stirring.

  • The reaction can be monitored by GC or NMR to follow the formation of the glycolic acid ester and the corresponding acetate ester.

  • Upon completion, the desired glycolic acid ester can be purified by distillation. For instance, reacting the polymer with a tenfold excess of methanol can produce methyl glycolate.[2]

Production of Glycolide via Thermal Degradation

Controlled thermal degradation of poly(this compound) can yield glycolide, the cyclic dimer of glycolic acid, which is the preferred monomer for the ring-opening polymerization to produce high molecular weight PGA.

Experimental Protocol: Thermal Degradation to Glycolide

Materials:

  • Poly(this compound)

  • A suitable depolymerization catalyst (e.g., tin(II) octoate)

  • Distillation apparatus suitable for vacuum

  • Heating mantle

Procedure:

  • Mix the poly(this compound) with a catalytic amount of the depolymerization catalyst in a distillation flask.

  • Heat the mixture under vacuum. The temperature should be carefully controlled to promote the depolymerization and the distillation of the resulting glycolide.

  • The crude glycolide will distill and can be collected in a cooled receiver.

  • The collected glycolide can be further purified by recrystallization or sublimation.

Diagram of Poly(this compound) as a Chemical Precursor

G cluster_reactions Chemical Transformations cluster_products Valuable Products Polymer Poly(this compound) Hydrolysis Hydrolysis (+ H₂O, H⁺) Polymer->Hydrolysis Alcoholysis Alcoholysis (+ ROH, Catalyst) Polymer->Alcoholysis ThermalDeg Thermal Degradation (Heat, Catalyst) Polymer->ThermalDeg GlycolicAcid Glycolic Acid Hydrolysis->GlycolicAcid GlycolicEster Glycolic Acid Ester Alcoholysis->GlycolicEster Glycolide Glycolide ThermalDeg->Glycolide

Caption: Chemical transformations of poly(this compound).

Conclusion

This compound, through its polymer, presents an innovative and versatile platform in polymer chemistry. While not a direct building block for high-performance polymers itself, poly(this compound) serves as a stable and convenient precursor to monomers essential for the synthesis of biodegradable polyesters like PGA. The protocols outlined here provide a foundational framework for researchers to explore the potential of this unique polymeric intermediate in the development of sustainable and biocompatible materials. Further research into optimizing the polymerization of this compound and the subsequent conversion reactions is warranted to fully exploit its industrial potential.

References

Application Notes and Protocols for the Quantification of Acetoxyacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetoxyacetic acid is a carboxylic acid and an acetate (B1210297) ester. Accurate and reliable quantification of this compound is crucial in various research and development settings, including pharmaceutical development, process monitoring, and quality control. This document provides detailed application notes and protocols for the analytical quantification of this compound. Due to the limited availability of published methods specifically for this compound, the following protocols are adapted from established and validated methods for structurally similar compounds, such as other organic acids and acetate-containing molecules. These methods include High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

Method Comparison

The selection of an appropriate analytical method depends on factors such as the required sensitivity, selectivity, sample matrix, and available instrumentation. The table below summarizes the key performance characteristics of the described methods.

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Chromatographic separation on a stationary phase with UV or MS detection.Separation of volatile derivatives by gas chromatography followed by mass spectrometric detection.
Sample Volatility Not required. Suitable for non-volatile compounds.Requires derivatization to increase volatility.
Sensitivity Moderate to high, depending on the detector.High to very high, especially with selected ion monitoring (SIM).
Specificity Good, can be enhanced with MS detection (LC-MS).Very high, provides structural information.
Throughput High, amenable to automation.Moderate, sample preparation can be time-consuming.
Instrumentation HPLC system with UV or MS detector.GC-MS system.
Advantages Robust, widely available, suitable for a wide range of matrices.Excellent sensitivity and specificity, definitive identification.
Disadvantages May have lower sensitivity than GC-MS for certain analytes.Derivatization adds a step and potential for variability.

High-Performance Liquid Chromatography (HPLC) Method

Principle

This method utilizes reversed-phase HPLC to separate this compound from other components in the sample matrix. Quantification is achieved by detecting the analyte using an ultraviolet (UV) detector. This approach is robust and suitable for routine analysis in quality control and research environments.

Experimental Protocol

1. Instrumentation and Materials

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size)

  • Mobile Phase: Acetonitrile (B52724) and water (or a suitable buffer like phosphate (B84403) buffer, pH adjusted to be at least 2 pH units below the pKa of this compound to ensure it is in its protonated form). A common starting point is a gradient or isocratic elution with a mixture of acetonitrile and acidified water.

  • This compound reference standard

  • Sample diluent (e.g., mobile phase or a mixture of water and acetonitrile)

  • Syringe filters (0.45 µm)

2. Preparation of Solutions

  • Mobile Phase Preparation: Prepare the aqueous and organic components of the mobile phase. For example, for a 20:80 (v/v) water:acetonitrile mobile phase, mix 200 mL of water with 800 mL of acetonitrile. Degas the mobile phase before use.

  • Standard Stock Solution: Accurately weigh a known amount of this compound reference standard and dissolve it in the sample diluent to prepare a stock solution of a known concentration (e.g., 1 mg/mL).

  • Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the sample diluent to cover the expected concentration range of the samples (e.g., 5-200 µg/mL).[1]

3. Sample Preparation

  • Accurately weigh or pipette the sample into a volumetric flask.

  • Dissolve and dilute the sample with the sample diluent.

  • Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial before injection.

4. Chromatographic Conditions

  • Column: C18 (4.6 x 250 mm, 5 µm)[1]

  • Mobile Phase: Acetonitrile and water (e.g., 80:20 v/v) in isocratic mode.[1]

  • Flow Rate: 0.8 mL/min[1]

  • Column Temperature: 25 °C[1]

  • Injection Volume: 10 µL[1]

  • UV Detection Wavelength: To be determined based on the UV absorbance spectrum of this compound (a starting wavelength could be around 210-220 nm, where carboxylic acids typically show some absorbance). For a similar compound, 1'-acetoxychavicol acetate, a wavelength of 216 nm was used.[1]

  • Run Time: Approximately 5-10 minutes, sufficient to elute the analyte and any interfering peaks.[1]

5. Data Analysis

  • Construct a calibration curve by plotting the peak area of the this compound standards against their corresponding concentrations.

  • Perform a linear regression analysis on the calibration curve to obtain the equation of the line and the correlation coefficient (r²).

  • Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

HPLC Workflow Diagram

HPLC_Workflow prep Sample and Standard Preparation hplc HPLC Analysis (C18 Column) prep->hplc Inject detection UV Detection hplc->detection data Data Acquisition and Processing detection->data quant Quantification data->quant Calibration Curve

Caption: General workflow for the quantification of this compound by HPLC.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

Principle

This method involves the derivatization of this compound to a more volatile and thermally stable compound, followed by separation on a gas chromatography column and detection by a mass spectrometer. GC-MS offers high sensitivity and specificity, making it suitable for trace-level analysis and confirmation of identity.

Experimental Protocol

1. Instrumentation and Materials

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Capillary GC column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)[2]

  • Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS)[2]

  • This compound reference standard

  • Solvent for extraction and derivatization (e.g., ethyl acetate, hexane)

  • Internal standard (e.g., a structurally similar compound not present in the sample)

2. Preparation of Solutions

  • Standard Stock Solution: Prepare a stock solution of this compound in a suitable solvent.

  • Internal Standard Stock Solution: Prepare a stock solution of the internal standard.

  • Calibration Standards: Prepare a series of calibration standards containing known concentrations of this compound and a fixed concentration of the internal standard.

3. Sample Preparation and Derivatization

  • Extraction: For liquid samples, a liquid-liquid extraction may be necessary. Acidify the sample to a pH < 3 and extract with an organic solvent like ethyl acetate.[2] For solid samples, an appropriate extraction solvent should be used.

  • Derivatization:

    • Evaporate the solvent from the extracted sample or a known volume of the standard solution to dryness under a gentle stream of nitrogen.

    • Add the derivatizing agent (e.g., 100 µL of BSTFA + 1% TMCS).[2]

    • Seal the vial and heat at a controlled temperature (e.g., 70 °C) for a specific time (e.g., 30 minutes) to complete the reaction.[2]

    • Cool the vial to room temperature before injection.

4. GC-MS Conditions

  • GC Column: DB-5ms (30 m x 0.25 mm, 0.25 µm)[2]

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.[2]

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.[2]

  • Injector Temperature: 250 °C[2]

  • Injection Mode: Splitless[2]

  • MS Transfer Line Temperature: 280 °C[2]

  • Ion Source Temperature: 230 °C[2]

  • Ionization Mode: Electron Ionization (EI) at 70 eV.[2]

  • Scan Mode: Full scan (e.g., m/z 50-550) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis, using characteristic ions of the derivatized this compound.[2]

5. Data Analysis

  • Identify the peak corresponding to the derivatized this compound based on its retention time and mass spectrum.

  • Construct a calibration curve by plotting the ratio of the peak area of the derivatized analyte to the peak area of the internal standard against the concentration of the analyte.

  • Perform a linear regression analysis to obtain the calibration equation.

  • Calculate the concentration of this compound in the samples using the calibration curve.

GC-MS Workflow Diagram

GCMS_Workflow sample_prep Sample Preparation (Extraction) derivatization Derivatization (e.g., Silylation) sample_prep->derivatization gc_separation GC Separation derivatization->gc_separation Inject ms_detection MS Detection (EI, SIM/Scan) gc_separation->ms_detection data_analysis Data Analysis and Quantification ms_detection->data_analysis

Caption: Workflow for the GC-MS analysis of this compound.

Conclusion

The analytical methods described provide robust and reliable approaches for the quantification of this compound. The choice between HPLC and GC-MS will depend on the specific requirements of the analysis, including sensitivity, sample matrix, and the need for structural confirmation. It is essential to validate the chosen method for its intended purpose, following relevant guidelines to ensure the accuracy and precision of the results. This includes assessing parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

References

Application Note: HPLC Analysis of Acetoxyacetic Acid and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetoxyacetic acid and its derivatives are important intermediates in organic synthesis, particularly in the pharmaceutical and specialty chemical industries.[1][2] As with many synthetic processes, accurate and reliable analytical methods are crucial for monitoring reaction progress, assessing product purity, and ensuring quality control. High-Performance Liquid Chromatography (HPLC) is a powerful and versatile technique for the analysis of these non-volatile organic acids. This application note provides a detailed protocol for the analysis of this compound and a representative derivative, 1'-acetoxychavicol acetate (B1210297), using reverse-phase HPLC with UV detection.

Principle of the Method

Reverse-phase HPLC separates compounds based on their hydrophobicity. A nonpolar stationary phase (typically a C18 column) is used with a polar mobile phase. More polar compounds, like this compound, will have a lower affinity for the stationary phase and elute earlier, while less polar compounds will be retained longer. The composition of the mobile phase, particularly the ratio of aqueous to organic solvent, is a key parameter for optimizing the separation. Detection is typically achieved by monitoring the UV absorbance of the carboxyl group at a low wavelength, around 210 nm.

Experimental Protocols

Protocol 1: Analysis of this compound

This protocol is a general guideline for the analysis of this compound. Optimization may be required based on the specific sample matrix and available instrumentation.

1. Materials and Reagents

  • This compound standard (≥95% purity)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade, 18.2 MΩ·cm)

  • Phosphoric acid or Formic acid (analytical grade)

  • 0.45 µm syringe filters

2. Instrumentation

  • HPLC system with a UV-Vis or Photodiode Array (PDA) detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Data acquisition and analysis software

3. Chromatographic Conditions

  • Mobile Phase: Isocratic elution with a mixture of aqueous buffer (e.g., 0.1% phosphoric acid in water) and acetonitrile. A typical starting ratio would be 95:5 (aqueous:acetonitrile).

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 210 nm

  • Injection Volume: 10 µL

4. Standard and Sample Preparation

  • Standard Solution: Prepare a stock solution of this compound in the mobile phase (e.g., 1 mg/mL). Prepare a series of dilutions to create a calibration curve (e.g., 10, 25, 50, 100, 250 µg/mL).

  • Sample Preparation: Dissolve the sample in the mobile phase, sonicate if necessary to ensure complete dissolution. Filter the sample solution through a 0.45 µm syringe filter before injection.

Protocol 2: Analysis of 1'-Acetoxychavicol Acetate (a representative derivative)

This protocol is adapted from a validated method for the quantification of 1'-acetoxychavicol acetate.[3]

1. Materials and Reagents

  • 1'-Acetoxychavicol acetate standard (≥95% purity)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • 0.45 µm syringe filters

2. Instrumentation

  • HPLC system with a UV-Vis or PDA detector

  • C18 reverse-phase column (e.g., Agilent Poroshell C18, 4.6 x 250 mm)

  • Data acquisition and analysis software

3. Chromatographic Conditions

  • Mobile Phase: Acetonitrile and water (80:20 v/v) in isocratic mode.[3]

  • Flow Rate: 0.8 mL/min[3]

  • Column Temperature: 25 °C

  • Detection Wavelength: 216 nm

  • Injection Volume: 10 µL

4. Standard and Sample Preparation

  • Standard Solution: Prepare a stock solution of 1'-acetoxychavicol acetate in the mobile phase. Prepare a calibration curve in the desired concentration range (e.g., 5-200 µg/mL).[3]

  • Sample Preparation: Dissolve the sample in the mobile phase. Filter the sample solution through a 0.45 µm syringe filter prior to injection.

Quantitative Data Summary

The following tables summarize typical quantitative data for the HPLC analysis of this compound and a derivative.

Table 1: HPLC Method Parameters

ParameterThis compound (Typical)1'-Acetoxychavicol Acetate[3]
Column C18 (4.6 x 150 mm, 5 µm)Agilent Poroshell C18 (4.6 x 250 mm)
Mobile Phase 95:5 (0.1% H₃PO₄ in Water : Acetonitrile)80:20 (Acetonitrile : Water)
Flow Rate 1.0 mL/min0.8 mL/min
Detection 210 nm216 nm
Temperature 30 °C25 °C
Injection Volume 10 µL10 µL

Table 2: Performance Characteristics

ParameterThis compound (Estimated)1'-Acetoxychavicol Acetate[3]
Retention Time (min) ~3-5Not explicitly stated
Linearity Range 10 - 250 µg/mL5 - 200 µg/mL
Correlation Coefficient (r²) >0.99>0.999
LOD ~5 µg/mL0.59 µg/mL
LOQ ~15 µg/mL1.79 µg/mL
Recovery 98 - 102%97 - 101%

Note: The data for this compound are estimated based on typical performance for small organic acids and should be validated for specific applications.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the HPLC analysis of this compound and its derivatives.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing A Weighing of Standard/Sample B Dissolution in Mobile Phase A->B C Sonication (if necessary) B->C D Filtration (0.45 µm filter) C->D E Injection into HPLC System D->E F Separation on C18 Column E->F G UV Detection F->G H Chromatogram Acquisition G->H I Peak Integration & Quantification H->I J Reporting I->J

Caption: General workflow for HPLC analysis.

Logical Relationship: Analyte Polarity and Elution

This diagram illustrates the relationship between analyte polarity and retention time in reverse-phase HPLC.

Polarity_Elution cluster_input Analytes cluster_column Reverse-Phase Column (Nonpolar) cluster_output Elution node_polar node_polar node_nonpolar node_nonpolar node_process node_process A High Polarity (e.g., this compound) C Weak Interaction A->C  Less retained B Low Polarity (e.g., Less Polar Derivatives) D Strong Interaction B->D  More retained E Early Elution (Shorter Retention Time) C->E F Late Elution (Longer Retention Time) D->F

Caption: Analyte polarity and HPLC elution.

References

Acetoxyacetyl Group: A Versatile Protecting Group in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

The acetoxyacetyl group, an ester-based protecting group, serves as a crucial tool in multi-step organic synthesis, particularly in the development of complex molecules and pharmaceuticals. Its utility lies in its ability to mask reactive functional groups, such as hydroxyl and amino moieties, preventing unwanted side reactions during subsequent synthetic transformations. This document provides detailed application notes and experimental protocols for the introduction, removal, and stability of the acetoxyacetyl protecting group, aiding researchers in its effective implementation.

Introduction to the Acetoxyacetyl Group

The acetoxyacetyl group is primarily employed for the protection of alcohols and amines.[1][2][3] Its introduction is typically achieved by reacting the substrate with an activated form of acetoxyacetic acid, such as acetoxyacetyl chloride or acetoxyacetic anhydride (B1165640), in the presence of a base.[4][5] The choice of base and solvent is critical to ensure high yields and prevent side reactions.

Key Advantages:

  • Stability: The acetoxyacetyl group is generally stable under acidic and oxidative conditions.[2]

  • Mild Removal: Deprotection can be accomplished under mild basic or reductive conditions, allowing for orthogonality with other protecting groups.[2][6]

  • Versatility: It can be used to protect a wide range of alcohols and amines.

Experimental Protocols

Protection of Alcohols

The protection of an alcohol with the acetoxyacetyl group typically involves acylation using acetoxyacetyl chloride or anhydride in the presence of a non-nucleophilic base.

Table 1: Typical Conditions for the Protection of Alcohols with Acetoxyacetyl Group

ReagentBaseSolventTemperature (°C)Time (h)Yield (%)
Acetoxyacetyl chloridePyridine (B92270)Dichloromethane (B109758) (DCM)0 to rt2 - 1285 - 95
Acetoxyacetyl chlorideTriethylamine (B128534) (TEA), DMAP (cat.)Dichloromethane (DCM)0 to rt1 - 490 - 98
Acetoxyacetic anhydridePyridineDichloromethane (DCM)rt4 - 1680 - 90
Acetoxyacetic anhydrideDMAP (cat.)Dichloromethane (DCM)rt2 - 892 - 99

Protocol: Protection of a Primary Alcohol using Acetoxyacetyl Chloride and Pyridine

  • Dissolve the alcohol (1.0 equiv) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Add pyridine (1.2 equiv) dropwise to the solution.

  • Slowly add acetoxyacetyl chloride (1.1 equiv) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Separate the organic layer, wash with saturated aqueous sodium bicarbonate solution, then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the acetoxyacetyl-protected alcohol.

Protection of Amines

The protection of amines as acetoxyacetamides is achieved under similar conditions to alcohols, though the reactivity of amines may necessitate adjustments to the protocol.

Table 2: Typical Conditions for the Protection of Amines with Acetoxyacetyl Group

ReagentBaseSolventTemperature (°C)Time (h)Yield (%)
Acetoxyacetyl chlorideTriethylamine (TEA)Tetrahydrofuran (B95107) (THF)0 to rt1 - 388 - 97
Acetoxyacetyl chlorideDiisopropylethylamine (DIPEA)Dichloromethane (DCM)0 to rt1 - 490 - 96
Acetoxyacetic anhydridePyridineDichloromethane (DCM)rt3 - 1285 - 94

Protocol: Protection of a Primary Amine using Acetoxyacetyl Chloride and Triethylamine

  • Dissolve the amine (1.0 equiv) in anhydrous tetrahydrofuran (THF) under an inert atmosphere.

  • Cool the solution to 0 °C.

  • Add triethylamine (1.5 equiv) to the solution.

  • Add acetoxyacetyl chloride (1.1 equiv) dropwise.

  • Stir the reaction mixture at room temperature for 1-3 hours, monitoring by TLC.

  • After completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.

  • Purify the product by recrystallization or column chromatography.

Deprotection Protocols

The removal of the acetoxyacetyl group is typically carried out under basic conditions, which hydrolyze the ester linkage.

Deprotection of Acetoxyacetyl Ethers

Table 3: Common Reagents for the Deprotection of Acetoxyacetyl Ethers

ReagentSolventTemperature (°C)Time (h)Yield (%)
Potassium carbonate (K₂CO₃)Methanol (B129727) (MeOH)rt1 - 482 - 100
Sodium hydroxide (B78521) (NaOH)Methanol/Waterrt0.5 - 285 - 100
Lithium hydroxide (LiOH)THF/Waterrt1 - 3~92
Ammonia (NH₃)Methanol (MeOH)00.5 - 1~90

Protocol: Deprotection of an Acetoxyacetyl Ether using Potassium Carbonate in Methanol

  • Dissolve the acetoxyacetyl-protected alcohol (1.0 equiv) in methanol.

  • Add potassium carbonate (2.0 equiv) to the solution.

  • Stir the reaction mixture at room temperature for 1-4 hours, monitoring the deprotection by TLC.

  • Once the reaction is complete, neutralize the mixture with a dilute acid (e.g., 1 M HCl).

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected alcohol.

Deprotection of Acetoxyacetamides

The deprotection of acetoxyacetamides generally requires harsher conditions than their ether counterparts.

Table 4: Conditions for the Deprotection of Acetoxyacetamides

ReagentSolventTemperature (°C)
Sodium hydroxide (NaOH)Ethanol (B145695)/WaterReflux
Hydrochloric acid (HCl)Ethanol/WaterReflux

Protocol: Deprotection of an Acetoxyacetamide (B8650634) under Basic Conditions

  • Dissolve the acetoxyacetamide (1.0 equiv) in a mixture of ethanol and water.

  • Add sodium hydroxide (excess) to the solution.

  • Heat the reaction mixture to reflux and monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature and neutralize with a suitable acid.

  • Remove the ethanol under reduced pressure.

  • Extract the product from the aqueous layer with an appropriate organic solvent.

  • Dry the combined organic layers, filter, and concentrate to obtain the free amine.

Stability Profile

The stability of the acetoxyacetyl group is a key consideration in synthetic planning.

Table 5: Stability of the Acetoxyacetyl Group to Various Reagents

Reagent/ConditionStability
Strong Acids (e.g., HCl, H₂SO₄)Generally Stable
Weak Acids (e.g., Acetic Acid)Stable
Strong Bases (e.g., NaOH, KOH)Labile
Weak Bases (e.g., Pyridine, TEA)Stable
Nucleophiles (e.g., Organometallics)Labile
Reducing Agents (e.g., LiAlH₄, NaBH₄)Labile
Oxidizing Agents (e.g., KMnO₄, CrO₃)Generally Stable
Catalytic Hydrogenation (H₂/Pd)Stable

Visualizing the Workflow

The following diagrams illustrate the general workflows for the protection and deprotection of alcohols and amines using the acetoxyacetyl group.

Protection_Workflow Substrate Alcohol/Amine (R-OH / R-NH2) Reagents Acetoxyacetyl Chloride/ Acetoxyacetic Anhydride + Base Substrate->Reagents Reaction Protected_Substrate Protected Substrate (R-O-AcAc / R-NH-AcAc) Reagents->Protected_Substrate Acylation Purification Workup & Purification Protected_Substrate->Purification Isolation

Caption: General workflow for the protection of alcohols and amines.

Deprotection_Workflow Protected_Substrate Protected Substrate (R-O-AcAc / R-NH-AcAc) Deprotection_Reagent Base (e.g., K2CO3, NaOH) or Acid (for amides) Protected_Substrate->Deprotection_Reagent Reaction Deprotected_Substrate Deprotected Alcohol/Amine (R-OH / R-NH2) Deprotection_Reagent->Deprotected_Substrate Hydrolysis Purification Workup & Purification Deprotected_Substrate->Purification Isolation

Caption: General workflow for the deprotection of the acetoxyacetyl group.

Orthogonal_Strategy Start Molecule with Multiple Functional Groups (e.g., -OH, -NH2) Protect_AcAc Protect with Acetoxyacetyl (Base Labile) Start->Protect_AcAc Protect_Other Protect with another group (e.g., Acid Labile - Boc) Protect_AcAc->Protect_Other Reaction Perform Desired Synthetic Transformation Protect_Other->Reaction Deprotect_Other Selective Deprotection (Acidic Conditions) Reaction->Deprotect_Other Deprotect_AcAc Selective Deprotection (Basic Conditions) Deprotect_Other->Deprotect_AcAc Final_Product Final Product Deprotect_AcAc->Final_Product

Caption: Illustrative orthogonal protection strategy.

References

Application Notes and Protocols: Synthesis of Acetoxyacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the experimental setup for the synthesis of acetoxyacetic acid. The featured protocol details a robust and accessible method involving the nucleophilic substitution of a haloacetic acid with an acetate (B1210297) salt, a variation of the Williamson ether synthesis. This application note includes detailed experimental procedures, a summary of all relevant quantitative data in tabular format, and a visual representation of the experimental workflow to ensure clarity and reproducibility in a laboratory setting.

Introduction

This compound, also known as O-acetylglycolic acid, is a valuable bifunctional molecule incorporating both a carboxylic acid and an ester functional group. This structural feature makes it a versatile building block in organic synthesis, particularly in the preparation of more complex molecules, including pharmaceuticals and other biologically active compounds. Its synthesis is a fundamental procedure for laboratories involved in medicinal chemistry and materials science. The protocol described herein is based on the reaction of potassium acetate with chloroacetic acid, which is a cost-effective and reliable method for producing this compound in good yield.

Physicochemical and Spectroscopic Data

A summary of the key physical, chemical, and spectroscopic data for the starting materials and the final product is presented below for easy reference and comparison.

Table 1: Physicochemical Properties
CompoundMolecular FormulaMolar Mass ( g/mol )Melting Point (°C)Boiling Point (°C)
Chloroacetic AcidC₂H₃ClO₂94.5061-63189
Potassium AcetateC₂H₃KO₂98.14292Decomposes
This compound C₄H₆O₄ 118.09 67-69 [1]141-142 @ 12 mmHg [1]
Table 2: Spectroscopic Data for this compound
¹H NMR (Proton NMR) ¹³C NMR (Carbon NMR) FT-IR (Infrared)
Chemical Shift (δ) in ppm Chemical Shift (δ) in ppm Wavenumber (cm⁻¹) and Assignment
~10-12 (s, 1H, -COOH)~172.0 (-C OOH)~2500-3300 (broad), O-H stretch (carboxylic acid)
~4.6 (s, 2H, -O-CH₂-)~170.5 (-OC =O)~1750 (strong), C=O stretch (ester)
~2.1 (s, 3H, -C(=O)CH₃)~62.0 (-O-C H₂-)~1710 (strong), C=O stretch (carboxylic acid)
~20.5 (-C H₃)~1230 (strong), C-O stretch (ester and acid)

Note: NMR chemical shifts are approximate and can vary depending on the solvent used.

Experimental Protocol: Synthesis of this compound

This protocol details the synthesis of this compound from chloroacetic acid and potassium acetate.

Materials and Equipment
  • Reagents:

    • Chloroacetic acid

    • Potassium acetate (anhydrous)

    • Acetone (B3395972) (anhydrous)

    • Diethyl ether

    • Hydrochloric acid (concentrated)

    • Anhydrous magnesium sulfate

    • Deionized water

  • Equipment:

    • Three-neck round-bottom flask

    • Reflux condenser

    • Dropping funnel

    • Magnetic stirrer and stir bar

    • Heating mantle

    • Separatory funnel

    • Rotary evaporator

    • Standard laboratory glassware (beakers, graduated cylinders, etc.)

    • pH paper or pH meter

    • Filtration apparatus

Safety Precautions
  • Chloroacetic acid is highly toxic and corrosive, causing severe burns upon skin contact. Handle with extreme care, using appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

  • Concentrated hydrochloric acid is corrosive and has irritating vapors. All manipulations should be performed in a well-ventilated fume hood.

  • Organic solvents such as acetone and diethyl ether are flammable. Ensure there are no open flames or ignition sources in the vicinity.

Reaction Procedure
  • Setup: Assemble a three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stir bar. The apparatus should be dried in an oven and assembled while hot to ensure anhydrous conditions.

  • Reactant Preparation: In the round-bottom flask, dissolve potassium acetate (1.2 equivalents) in anhydrous acetone.

  • Addition of Chloroacetic Acid: Dissolve chloroacetic acid (1.0 equivalent) in a minimal amount of anhydrous acetone and add it to the dropping funnel.

  • Reaction: While stirring the potassium acetate solution vigorously, add the chloroacetic acid solution dropwise over 30 minutes.

  • Reflux: After the addition is complete, heat the reaction mixture to reflux using a heating mantle and continue stirring for 4-6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture to remove the precipitated potassium chloride.

    • Wash the precipitate with a small amount of acetone.

    • Combine the filtrate and the washings and remove the acetone using a rotary evaporator.

  • Extraction:

    • Dissolve the residue in diethyl ether.

    • Transfer the solution to a separatory funnel and wash with a small amount of water.

    • To protonate any remaining carboxylate salt, acidify the aqueous layer with concentrated hydrochloric acid to a pH of approximately 2, and then extract with diethyl ether.

    • Combine all organic layers.

  • Drying and Evaporation: Dry the combined ethereal solution over anhydrous magnesium sulfate, filter, and remove the diethyl ether using a rotary evaporator.

Purification

The crude product can be purified by recrystallization from a suitable solvent system, such as a mixture of diethyl ether and petroleum ether, to yield pure this compound as a crystalline solid.

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the synthesis protocol.

SynthesisWorkflow Experimental Workflow for this compound Synthesis A 1. Setup Apparatus (3-neck flask, condenser, dropping funnel) B 2. Dissolve Potassium Acetate in Anhydrous Acetone A->B D 4. Dropwise Addition of Chloroacetic Acid Solution B->D C 3. Dissolve Chloroacetic Acid in Anhydrous Acetone C->D E 5. Reflux Reaction Mixture (4-6 hours) D->E F 6. Cool and Filter (Remove KCl precipitate) E->F G 7. Concentrate Filtrate (Rotary Evaporation) F->G H 8. Dissolve Residue in Diethyl Ether G->H I 9. Aqueous Work-up (Wash with water, acidify, and extract) H->I J 10. Dry Organic Layer (Anhydrous MgSO₄) I->J K 11. Final Evaporation (Rotary Evaporation) J->K L 12. Purify by Recrystallization K->L M Pure this compound L->M

Caption: Workflow for the synthesis of this compound.

Conclusion

The protocol outlined in this document provides a clear and detailed method for the synthesis of this compound. By following the described procedures and adhering to the safety precautions, researchers can reliably produce this valuable synthetic intermediate. The provided data tables and workflow diagram serve as quick references to facilitate the experimental process.

References

Application Notes and Protocols for the Scale-up Synthesis of Acetoxyacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the industrial-scale synthesis of acetoxyacetic acid, a versatile building block in the pharmaceutical and chemical industries. This document details various synthetic methodologies, presents comparative quantitative data, and offers detailed experimental protocols.

Introduction to this compound and Its Industrial Significance

This compound (also known as 2-acetoxyacetic acid or O-acetylglycolic acid) is a carboxylic acid derivative with the chemical formula CH₃COOCH₂COOH. Its bifunctional nature, containing both a carboxylic acid and an ester group, makes it a valuable intermediate in organic synthesis.

Key Industrial Applications:

  • Pharmaceutical Synthesis: It serves as a crucial precursor in the synthesis of various active pharmaceutical ingredients (APIs), including the antibiotic pyridomycin. Its structure allows for its incorporation into complex molecules.

  • Agrochemicals: this compound is used in the manufacturing of certain pesticides and herbicides.

  • Polymer Chemistry: It finds application in the production of specialized polymers and resins.

  • Fine Chemicals: It is a key starting material for the synthesis of heterocyclic compounds such as tetronic acid derivatives, which are important scaffolds in medicinal chemistry.

Comparative Analysis of Industrial Synthesis Routes

Several methods for the synthesis of this compound have been developed. The choice of a particular route on an industrial scale depends on factors such as raw material cost, reaction efficiency, product purity, and environmental considerations. The following table summarizes the key quantitative parameters of the most relevant industrial synthesis methods.

Synthesis Route Key Reactants Catalyst Temperature (°C) Pressure (atm) Reported Yield Key Advantages Key Challenges
Carbonylation of Formaldehyde (B43269) Formaldehyde, Carbon Monoxide, Acetic Acid/Anhydride (B1165640)Sulfate-supported Zirconia150 - 20010 - 30Up to 48%Utilizes C1 feedstock, potentially high selectivity.Requires handling of toxic carbon monoxide, high-pressure equipment.
Reaction of Acetic Anhydride with Glycolic Acid Glycolic Acid, Acetic AnhydrideAcid Catalyst (e.g., H₂SO₄) or Base Catalyst (e.g., Pyridine)80 - 120AtmosphericModerate to HighMilder reaction conditions compared to carbonylation.Potential for side reactions and purification challenges.
Oxidation of Acetylacetone Acetylacetone, Oxidizing AgentNot specified for industrial synthesisVariableAtmosphericNot reported for industrial synthesis of this compoundPotentially uses readily available starting material.Primarily yields other oxidation products like acetic acid; low selectivity for this compound on a large scale.

Detailed Experimental Protocols

The following sections provide detailed protocols for the synthesis of this compound via the most industrially viable routes.

Protocol 1: Synthesis via Carbonylation of Formaldehyde

This method involves the reaction of formaldehyde with carbon monoxide and acetic acid in the presence of a solid acid catalyst.

Experimental Workflow Diagram:

G Workflow for this compound Synthesis via Carbonylation cluster_prep Reactor Preparation cluster_reaction Reaction cluster_workup Product Isolation Prep Prepare High-Pressure Reactor Load_Cat Load Sulfate-supported Zirconia Catalyst Prep->Load_Cat Charge Charge Formaldehyde, Acetic Acid, and Solvent Load_Cat->Charge Purge Purge with CO Charge->Purge Pressurize Pressurize with CO (10-30 atm) Purge->Pressurize Heat Heat to 150-200 °C Pressurize->Heat React Maintain Reaction for 2-4 hours Heat->React Cool Cool Reactor React->Cool Depressurize Depressurize Cool->Depressurize Filter Filter to Remove Catalyst Depressurize->Filter Distill Vacuum Distillation of Filtrate Filter->Distill Product Collect this compound Fraction Distill->Product

Caption: A schematic of the industrial synthesis of this compound via carbonylation.

Methodology:

  • Reactor Setup: A high-pressure stainless-steel autoclave equipped with a mechanical stirrer, gas inlet, thermocouple, and pressure gauge is used.

  • Catalyst Loading: The reactor is charged with a sulfate-supported zirconia catalyst.

  • Reactant Charging: Formaldehyde (or its trimer, 1,3,5-trioxane), acetic acid, and an inert solvent such as dichloromethane (B109758) are added to the reactor.[1]

  • Reaction Initiation: The reactor is sealed and purged with carbon monoxide to remove air. It is then pressurized with carbon monoxide to 10-30 atm.

  • Reaction Conditions: The reaction mixture is heated to 150-200°C with continuous stirring. The pressure is maintained by feeding carbon monoxide as it is consumed. The reaction is typically run for 2-4 hours.

  • Work-up and Purification:

    • After the reaction is complete, the reactor is cooled to room temperature and slowly depressurized.

    • The reaction mixture is filtered to remove the solid catalyst.

    • The filtrate is subjected to vacuum distillation to remove the solvent and unreacted starting materials.

    • The fraction containing this compound is collected. Purity is typically assessed by GC-MS and NMR spectroscopy.

Protocol 2: Synthesis via Reaction of Acetic Anhydride with Glycolic Acid

This method is a more traditional esterification reaction.

Experimental Workflow Diagram:

G Workflow for this compound Synthesis via Esterification cluster_reaction Reaction cluster_workup Product Isolation Charge_GA Charge Glycolic Acid and Solvent Charge_AA Add Acetic Anhydride Charge_GA->Charge_AA Add_Cat Add Catalyst (e.g., H₂SO₄) Charge_AA->Add_Cat Heat Heat to 80-120 °C Add_Cat->Heat Reflux Reflux for 3-5 hours Heat->Reflux Cool Cool Reaction Mixture Reflux->Cool Quench Quench with Water Cool->Quench Extract Extract with Organic Solvent Quench->Extract Wash Wash Organic Layer Extract->Wash Dry Dry and Concentrate Wash->Dry Purify Purify by Distillation or Crystallization Dry->Purify Product Obtain Pure this compound Purify->Product

Caption: A schematic of the industrial synthesis of this compound via esterification.

Methodology:

  • Reactor Setup: A glass-lined or stainless steel reactor equipped with a mechanical stirrer, reflux condenser, and temperature probe is used.

  • Reactant Charging: Glycolic acid is dissolved in a suitable inert solvent (e.g., toluene (B28343) or ethyl acetate). Acetic anhydride is then added to the mixture.

  • Catalyst Addition: A catalytic amount of a strong acid (e.g., sulfuric acid) or a base (e.g., pyridine) is carefully added to the reaction mixture.

  • Reaction Conditions: The mixture is heated to a reflux temperature of 80-120°C with constant stirring. The progress of the reaction is monitored by techniques such as TLC or HPLC. The reaction is typically complete within 3-5 hours.

  • Work-up and Purification:

    • The reaction mixture is cooled to room temperature.

    • The mixture is carefully quenched with water to hydrolyze any unreacted acetic anhydride.

    • The product is extracted into an organic solvent.

    • The organic layer is washed with brine, dried over an anhydrous drying agent (e.g., sodium sulfate), and the solvent is removed under reduced pressure.

    • The crude product is purified by vacuum distillation or recrystallization to yield pure this compound.

Logical Relationship of Synthesis Routes

The choice of a synthesis route is a critical decision in the industrial production of this compound, balancing economic and environmental factors.

G Comparison of this compound Synthesis Routes Carbonylation Carbonylation of Formaldehyde High_Pressure High Pressure/Temperature Carbonylation->High_Pressure Toxic_Gas Handles CO Gas Carbonylation->Toxic_Gas Advantages Advantages Carbonylation->Advantages Uses C1 Feedstock Disadvantages Disadvantages Carbonylation->Disadvantages Requires specialized equipment Esterification Esterification of Glycolic Acid Milder_Conditions Milder Conditions Esterification->Milder_Conditions Traditional_Method Traditional Method Esterification->Traditional_Method Esterification->Advantages Simpler setup Esterification->Disadvantages Potential for waste generation Oxidation Oxidation of Acetylacetone Low_Selectivity Low Selectivity Oxidation->Low_Selectivity Byproducts Multiple Byproducts Oxidation->Byproducts Oxidation->Advantages Readily available starting material Oxidation->Disadvantages Poor selectivity for desired product

Caption: A diagram illustrating the logical relationships between different synthesis routes for this compound.

Conclusion

The industrial-scale synthesis of this compound is achievable through multiple synthetic routes. The carbonylation of formaldehyde presents a modern approach utilizing C1 chemistry, though it requires significant capital investment in high-pressure equipment and stringent safety protocols. The esterification of glycolic acid with acetic anhydride offers a more conventional and less demanding alternative. The choice of the optimal process will be dictated by a thorough techno-economic analysis, considering raw material availability, operational costs, and desired product purity for specific downstream applications. Further research into catalyst development and process optimization for each route will continue to enhance the efficiency and sustainability of this compound production.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Acetoxyacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of acetoxyacetic acid.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, providing potential causes and recommended solutions.

Low or No Product Yield

Q1: I am getting a very low yield or no this compound in my reaction. What are the possible causes?

A1: Low or no yield is a common issue that can stem from several factors depending on your synthesis route. Here are some potential causes and troubleshooting steps:

  • Moisture Contamination: The presence of water can be detrimental, especially in reactions involving acetic anhydride (B1165640) or other water-sensitive reagents. Water can hydrolyze acetic anhydride, consuming it before it can react with the starting material.

    • Solution: Ensure all glassware is thoroughly dried before use. Use anhydrous solvents and reagents. If necessary, dry solvents using appropriate drying agents.

  • Incorrect Reaction Temperature: The reaction temperature is a critical parameter.

    • Solution: For the reaction of glycolic acid with acetic anhydride, ensure the temperature is appropriately controlled, as excessive heat can lead to side reactions or decomposition. For carbonylation reactions, optimal temperatures are reported to be in the range of 150-200°C.[1]

  • Poor Quality of Reagents: The purity of your starting materials is crucial.

    • Solution: Use high-purity glycolic acid, acetic anhydride, or haloacetic acid. If you suspect reagent degradation, consider using a fresh batch.

  • Inefficient Catalyst (for Carbonylation): In carbonylation-based syntheses, the catalyst's activity is paramount.

    • Solution: Ensure the sulfate-supported metal oxide catalyst is properly prepared and active. Follow the catalyst preparation and activation protocols carefully.

  • Incomplete Reaction: The reaction may not have gone to completion.

    • Solution: Monitor the reaction progress using techniques like TLC, GC, or NMR. If the reaction has stalled, consider extending the reaction time or carefully increasing the temperature.

  • Issues with Work-up and Isolation: The product may be lost during the extraction and purification steps. This compound is soluble in water, which can lead to losses during aqueous work-ups.[2]

    • Solution: Minimize the use of aqueous washes. If an aqueous work-up is necessary, saturate the aqueous layer with a salt like sodium chloride to decrease the solubility of the product. Use a continuous liquid-liquid extractor for more efficient extraction.

Product Purity Issues

Q2: My final product is impure. What are the likely contaminants and how can I remove them?

A2: Impurities can arise from unreacted starting materials, side reactions, or decomposition.

  • Unreacted Starting Materials: The most common impurities are often the starting materials themselves.

    • Solution: Optimize the reaction stoichiometry and reaction time to ensure complete conversion. Purification methods like distillation or chromatography can be used to separate the product from unreacted starting materials.

  • Side Products:

    • From Acetic Anhydride: Diacetylated products or other side reactions of acetic anhydride can occur.

    • From Carbonylation: Side products such as propionic acid can form during carbonylation reactions.[3]

    • Solution: Adjusting reaction conditions (e.g., temperature, pressure, catalyst) can minimize the formation of side products. Purification via fractional distillation under reduced pressure is often effective.

  • Decomposition: this compound can be unstable at high temperatures, potentially decomposing.[4]

    • Solution: Avoid excessive heating during reaction and purification. Use vacuum distillation at a lower temperature to purify the product.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: Several methods are used for the synthesis of this compound. The most common include:

  • Reaction of Glycolic Acid with Acetic Anhydride: This is a straightforward method involving the acetylation of glycolic acid.[1]

  • Nucleophilic Substitution on Haloacetic Acids: This involves reacting a salt of a haloacetic acid (like chloroacetic or bromoacetic acid) with an acetate (B1210297) source.

  • Carbonylation of Formaldehyde: This industrial method involves the reaction of formaldehyde, carbon monoxide, and acetic acid or acetic anhydride in the presence of a catalyst.[1][5]

Q2: What are the typical yields for this compound synthesis?

A2: Yields can vary significantly depending on the synthesis method and optimization of reaction conditions.

  • The carbonylation method using a sulfate-supported tin oxide catalyst has been reported to achieve a yield of up to 48%.[5]

  • The reaction of chloroacetic acid with sodium ethoxide to form ethoxyacetic acid (a related reaction) has reported yields around 74%.[6] While not a direct synthesis of this compound, it provides an indication of the potential efficiency of nucleophilic substitution on haloacetic acids.

Q3: What are the key safety precautions to consider during the synthesis?

A3: Safety is paramount in any chemical synthesis. Key precautions include:

  • Handling of Reagents: Acetic anhydride and haloacetic acids are corrosive and should be handled with appropriate personal protective equipment (PPE), including gloves, goggles, and a lab coat, in a well-ventilated fume hood.

  • Carbon Monoxide (for carbonylation): Carbon monoxide is a toxic gas and should be handled with extreme care in a properly functioning fume hood with a CO detector.

  • Pressure Reactions (for carbonylation): These reactions are typically carried out under pressure and require the use of appropriate pressure-rated equipment and safety protocols.

  • Thermal Stability: Be aware that this compound can be unstable at high temperatures.[4]

Data Presentation

Table 1: Comparison of this compound Synthesis Methods

Synthesis MethodStarting MaterialsCatalyst/ReagentsTypical Reaction ConditionsReported Yield (%)Key AdvantagesKey Disadvantages
Reaction with Acetic Anhydride Glycolic Acid, Acetic AnhydridePyridine (B92270) (optional)20°C, 4 hours[7]Not specifiedSimple procedure, readily available starting materials.Potential for side reactions if not controlled.
Nucleophilic Substitution Haloacetic Acid (e.g., Chloroacetic Acid), Acetate SaltBase (e.g., Sodium Hydroxide)VariesAnalogous reaction yields ~74%[6]Utilizes common lab reagents.May require careful control of pH and temperature.
Carbonylation Formaldehyde, Carbon Monoxide, Acetic Acid/Acetic AnhydrideSulfate-supported metal oxide (e.g., SnO₂)150°C, 50 kg/cm ² CO pressure, 3 hours[5]Up to 48%[5]High potential for industrial scale-up.Requires specialized high-pressure equipment and handling of toxic CO gas.

Experimental Protocols

Protocol 1: Synthesis of this compound from Glycolic Acid and Acetic Anhydride

This protocol is based on a general procedure for acetylation using acetic anhydride.[7]

Materials:

  • Glycolic Acid

  • Acetic Anhydride

  • Pyridine (optional, as a catalyst and acid scavenger)

  • Anhydrous Diethyl Ether

  • Saturated Sodium Bicarbonate solution

  • Anhydrous Magnesium Sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser (if heating is required)

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a clean, dry round-bottom flask, dissolve glycolic acid in a suitable solvent like pyridine at room temperature.

  • Slowly add acetic anhydride to the solution while stirring. An exothermic reaction may occur, so control the addition rate to maintain the desired temperature.

  • Stir the reaction mixture at room temperature for a specified period (e.g., 4 hours). Monitor the reaction progress by TLC.

  • After the reaction is complete, quench the reaction by carefully adding it to a cold, saturated solution of sodium bicarbonate to neutralize any unreacted acetic anhydride and acetic acid.

  • Extract the aqueous mixture with diethyl ether (or another suitable organic solvent) multiple times.

  • Combine the organic extracts and wash them with brine (saturated NaCl solution).

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.

  • Purify the crude product by vacuum distillation.

Visualizations

Experimental Workflow: Synthesis from Glycolic Acid

experimental_workflow start Start dissolve Dissolve Glycolic Acid in Pyridine start->dissolve add_anhydride Add Acetic Anhydride dissolve->add_anhydride react Stir at Room Temperature (Monitor by TLC) add_anhydride->react quench Quench with NaHCO3 Solution react->quench extract Extract with Diethyl Ether quench->extract wash Wash with Brine extract->wash dry Dry over MgSO4 wash->dry evaporate Evaporate Solvent dry->evaporate purify Purify by Vacuum Distillation evaporate->purify end Pure this compound purify->end

Caption: Workflow for this compound synthesis from glycolic acid.

Troubleshooting Logic for Low Yield

troubleshooting_low_yield start Low or No Yield check_reagents Check Reagent Quality (Anhydrous? Pure?) start->check_reagents check_conditions Verify Reaction Conditions (Temperature, Time) start->check_conditions check_workup Review Work-up & Isolation Procedure start->check_workup reagent_issue Use Fresh/Dry Reagents check_reagents->reagent_issue condition_issue Optimize Temperature/Time (Monitor Reaction) check_conditions->condition_issue workup_issue Modify Extraction/ Purification Method check_workup->workup_issue

References

Technical Support Center: Purification of Acetoxyacetic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for acetoxyacetic acid. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of this compound. Here you will find frequently asked questions (FAQs) and troubleshooting guides to support your experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying this compound?

A1: The main challenges in purifying this compound stem from its inherent instability. It is thermally labile and susceptible to hydrolysis. Key challenges include:

  • Thermal Decomposition: this compound is unstable and can decompose at temperatures around 100°C to form acetone (B3395972) and carbon dioxide[1]. This poses a significant challenge for purification methods that require heating, such as distillation.

  • Hydrolysis: As an ester, this compound is prone to hydrolysis, which can be catalyzed by acidic or basic conditions, or even by water over time. This reaction yields acetic acid and glycolic acid, introducing impurities that can be difficult to remove[2].

  • Hygroscopic Nature: The compound can absorb moisture from the air, which can facilitate hydrolysis[3].

Q2: What are the common impurities found in crude this compound?

A2: Common impurities can originate from the synthesis starting materials, side reactions, or degradation. These may include:

  • Unreacted starting materials (e.g., ethyl acetoacetate, acetyl chloride)[1].

  • Solvents used in the synthesis or work-up.

  • Degradation products such as acetic acid, glycolic acid, acetone, and carbon dioxide[1][2].

  • Water, which can be present from the reaction or absorbed from the atmosphere[3].

Q3: What are the recommended storage conditions for this compound to maintain its purity?

A3: To minimize degradation, this compound should be stored in a cool, dry, and inert atmosphere (e.g., under nitrogen or argon). It is advisable to store it at 2-8°C[4]. For long-term storage, solid this compound is more stable than when in solution[2].

Q4: Can I use distillation to purify this compound?

A4: While a boiling point is reported (141-142 °C at 12 mmHg), distillation is challenging due to the compound's thermal instability[1]. If distillation is attempted, it must be performed under high vacuum to lower the boiling point and minimize the risk of decomposition. Close monitoring of the temperature is crucial.

Q5: Is recrystallization a suitable method for purifying this compound?

A5: Yes, recrystallization can be an effective purification method. Crystals of this compound have been obtained from ether[1]. As a polar protic solvent, acetic acid has also been used for the recrystallization of other organic compounds[5][6]. Careful selection of the solvent system is necessary to ensure good recovery and purity.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during the purification of this compound.

Issue 1: The purified product shows low purity and the presence of acetic acid.
  • Potential Cause: Hydrolysis of the acetoxy group has occurred. This can be due to the presence of water, or exposure to acidic or basic conditions during purification or storage[2].

  • Troubleshooting Steps:

    • Minimize Water Contact: Ensure all glassware is thoroughly dried before use. Use anhydrous solvents for extraction and recrystallization.

    • Control pH: Avoid strongly acidic or basic conditions during the work-up and purification. If an aqueous extraction is necessary, use a neutral pH buffer if compatible with your overall process.

    • Prompt Processing: Prepare and analyze samples promptly after preparation to avoid degradation during storage[2].

    • Analytical Verification: Use analytical techniques like HPLC or NMR to confirm the presence of acetic acid and 2-hydroxyhexanedioic acid (glycolic acid) as degradation products[2].

Issue 2: Significant loss of product during purification by heating.
  • Potential Cause: Thermal decomposition of this compound into acetone and carbon dioxide[1].

  • Troubleshooting Steps:

    • Avoid High Temperatures: Keep all purification steps at the lowest possible temperature.

    • Use High Vacuum: If performing distillation, use a high vacuum to reduce the boiling point to well below the decomposition temperature.

    • Alternative Methods: Consider non-thermal purification methods such as column chromatography or recrystallization at low temperatures.

Issue 3: Unexpected peaks in the chromatogram (HPLC/GC) of the purified sample.
  • Potential Cause: The compound has degraded during sample preparation or analysis[2].

  • Troubleshooting Steps:

    • Identify Degradants: Compare the retention times of the unexpected peaks with standards of potential degradation products like acetic acid and glycolic acid[2].

    • Review Sample Preparation: Ensure that the sample preparation and storage conditions are appropriate. Avoid high temperatures and extreme pH levels[2].

    • Analyze Promptly: Analyze the samples as soon as possible after they are prepared to minimize the potential for degradation[2].

Data Presentation

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
Molecular FormulaC₄H₆O₄[1][4]
Molecular Weight118.09 g/mol [7]
Melting Point67-69 °C[1][8]
Boiling Point141-142 °C at 12 mmHg[1][8]
AppearanceColorless to light yellow liquid or solid[3][7]
Solubility in Water144 g/L[4][9]
pKa~2.69[4][9]

Table 2: Example HPLC Conditions for Purity Analysis

ParameterConditionReference
ColumnNewcrom R1 (Reverse Phase)[10]
Mobile PhaseAcetonitrile (MeCN), Water, and Phosphoric Acid[10]
DetectionUV at 200-210 nm[11][12]
NoteFor Mass Spectrometry (MS) compatibility, replace phosphoric acid with formic acid.[10]

Experimental Protocols

Protocol 1: General Recrystallization of this compound
  • Solvent Selection: In a small test tube, dissolve a small amount of crude this compound in a minimal amount of a test solvent (e.g., diethyl ether) at room temperature or with gentle warming.

  • Dissolution: In a larger flask, dissolve the bulk of the crude product in the minimum amount of the chosen hot solvent to form a saturated solution.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities or charcoal.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. If crystals do not form, scratch the inside of the flask with a glass rod or place the flask in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Protocol 2: Purity Analysis by HPLC
  • Standard Preparation: Prepare a standard solution of this compound of known concentration in the mobile phase.

  • Sample Preparation: Prepare a solution of the purified this compound sample in the mobile phase.

  • HPLC Conditions:

    • Column: Newcrom R1, 4.6 x 150 mm, 5 µm.

    • Mobile Phase: A suitable mixture of acetonitrile, water, and an acid modifier like phosphoric acid or formic acid.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detector: UV at 210 nm.

  • Analysis: Inject the standard and sample solutions into the HPLC system.

  • Quantification: Compare the peak area of the this compound in the sample chromatogram to that of the standard to determine the purity.

Visualizations

Troubleshooting_Purification Troubleshooting Workflow for this compound Purification cluster_troubleshooting Troubleshooting start Start Purification crude_product Crude this compound start->crude_product purification_method Select Purification Method (e.g., Recrystallization, Chromatography) crude_product->purification_method analysis Analyze Purified Product (HPLC, NMR) purification_method->analysis pure_product Product Meets Purity Specs analysis->pure_product Purity OK low_purity Low Purity Detected analysis->low_purity Purity Not OK low_yield Low Yield analysis->low_yield Yield Low end End pure_product->end check_hydrolysis Check for Hydrolysis (Presence of Acetic Acid) low_purity->check_hydrolysis hydrolysis_confirmed Hydrolysis Confirmed check_hydrolysis->hydrolysis_confirmed Yes check_hydrolysis->low_yield No optimize_conditions Optimize Conditions: - Use Anhydrous Solvents - Control pH - Lower Temperature hydrolysis_confirmed->optimize_conditions optimize_conditions->purification_method Re-run check_decomposition Check for Thermal Decomposition low_yield->check_decomposition check_decomposition->low_purity No decomposition_confirmed Decomposition Confirmed check_decomposition->decomposition_confirmed Yes change_method Use Non-Thermal Method (e.g., Low-Temp Recrystallization) decomposition_confirmed->change_method change_method->purification_method Re-run Degradation_Pathways Degradation Pathways of this compound cluster_hydrolysis Hydrolysis cluster_thermal Thermal Decomposition acetoxyacetic_acid This compound (C4H6O4) hydrolysis_products Acetic Acid + Glycolic Acid acetoxyacetic_acid->hydrolysis_products H2O (Acid/Base catalysis) thermal_products Acetone + Carbon Dioxide acetoxyacetic_acid->thermal_products Heat (~100°C)

References

Technical Support Center: Synthesis of Acetoxyacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of acetoxyacetic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthesis routes for this compound?

A1: The primary methods for synthesizing this compound include:

  • Acetylation of Glycolic Acid: The reaction of glycolic acid with acetic anhydride (B1165640) is a direct and common laboratory-scale method.[1]

  • From Chloroacetic Acid: This two-step process involves the hydrolysis of chloroacetic acid to glycolic acid, followed by acetylation.[2][3][4][5]

  • Carbonylation Reactions: Industrial-scale synthesis can be achieved by the reaction of formaldehyde, carbon monoxide, and acetic acid (or acetic anhydride) in the presence of a catalyst.[1][6]

  • Oxidation of Acetylacetone: Acetylacetone can be oxidized to produce this compound.[1]

Q2: What are the expected yield and purity for this compound synthesis?

A2: Yields can vary significantly based on the chosen synthesis route and reaction conditions. For the acetylation of glycolic acid, yields are typically in the range of 75-85% under optimized conditions.[1] Purity is highly dependent on the purification method employed. Commercial grades are available at 99% purity.[7]

Q3: What are the main side reactions to be aware of during the synthesis of this compound?

A3: The most prevalent side reactions include:

  • Hydrolysis: The presence of water can lead to the hydrolysis of the ester bond in this compound, reverting it to glycolic acid and acetic acid.

  • Decomposition: At elevated temperatures (around 100°C), this compound can decompose to form acetone (B3395972) and carbon dioxide.[7]

  • Formation of Methylene (B1212753) Diacetate: Under certain conditions, this compound can degrade to methylene diacetate.[8]

  • Dimerization: In the presence of specific catalysts like manganic acetate, dimerization to succinic acid can occur.[8]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Action(s)
Low Yield 1. Incomplete reaction.1. Increase reaction time or temperature (while monitoring for decomposition).
2. Hydrolysis of the product.2. Ensure all reagents and glassware are dry. Use a drying agent or azeotropic distillation to remove water.[9]
3. Loss of product during workup.3. Optimize extraction and purification steps.
Product is an oil instead of a solid 1. Presence of impurities (e.g., unreacted starting materials, side products, residual solvent).1. Purify the product using fractional distillation or crystallization.[2]
2. Incomplete removal of water.2. Dry the product under vacuum.
Presence of Glycolic Acid in the final product 1. Incomplete acetylation of glycolic acid.1. Use a slight excess of the acetylating agent (e.g., acetic anhydride).
2. Hydrolysis of this compound during reaction or workup.2. Minimize contact with water and acidic/basic conditions during workup.
Presence of inorganic salts (e.g., NaCl) 1. Incomplete removal after synthesis from chloroacetic acid.1. Wash the organic layer thoroughly with water during extraction. Recrystallize the final product.[2][4]

Experimental Protocols

Synthesis of this compound from Glycolic Acid and Acetic Anhydride

This protocol is a standard laboratory procedure for the synthesis of this compound.

Materials:

  • Glycolic acid

  • Acetic anhydride

  • Pyridine (B92270) (catalyst)

  • Diethyl ether (solvent for extraction)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Standard glassware for organic synthesis (round-bottom flask, condenser, dropping funnel, separatory funnel)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve glycolic acid in a minimal amount of a suitable solvent (e.g., glacial acetic acid).

  • Add a catalytic amount of pyridine to the solution.

  • Slowly add acetic anhydride to the reaction mixture. An exothermic reaction may occur.

  • Heat the mixture to reflux for 2-3 hours.

  • Allow the reaction mixture to cool to room temperature.

  • Pour the mixture into a separatory funnel containing diethyl ether and wash with a saturated sodium bicarbonate solution to neutralize any unreacted acetic anhydride and acetic acid.

  • Separate the organic layer and wash it with brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter off the drying agent and remove the solvent using a rotary evaporator to obtain the crude this compound.

  • The crude product can be further purified by vacuum distillation.

Visualizations

Synthesis_and_Side_Reactions cluster_main Main Synthesis Pathway cluster_side Side Reactions GA Glycolic Acid AAA This compound GA->AAA + Acetic Anhydride AA Acetic Anhydride AA->AAA Water Water Glycolic_Acid_Side Glycolic Acid Water->Glycolic_Acid_Side Acetic_Acid_Side Acetic Acid Water->Acetic_Acid_Side Heat Heat (>100°C) Acetone Acetone Heat->Acetone CO2 Carbon Dioxide Heat->CO2 ManganicAcetate Manganic Acetate Succinic_Acid Succinic Acid ManganicAcetate->Succinic_Acid AAA_side This compound AAA_side->Glycolic_Acid_Side Hydrolysis AAA_side->Acetic_Acid_Side Hydrolysis AAA_side->Acetone Decomposition AAA_side->CO2 Decomposition Methylene_Diacetate Methylene Diacetate AAA_side->Methylene_Diacetate Degradation AAA_side->Succinic_Acid Dimerization

Caption: Main synthesis pathway and potential side reactions.

Troubleshooting_Workflow cluster_purity Purity Check cluster_troubleshoot Troubleshooting start Start Synthesis synthesis Perform Synthesis start->synthesis workup Workup & Isolation synthesis->workup analyze Analyze Product (NMR, GC-MS) workup->analyze pure Product is Pure analyze->pure Purity > 99% impure Product is Impure analyze->impure Purity < 99% end End pure->end identify_impurity Identify Impurity impure->identify_impurity unreacted_sm Unreacted Starting Material identify_impurity->unreacted_sm Starting Material Peaks side_products Side Products (e.g., Glycolic Acid) identify_impurity->side_products Side Product Peaks solvent Residual Solvent identify_impurity->solvent Solvent Peaks optimize_reaction Optimize Reaction Conditions (Time, Temp, Stoichiometry) unreacted_sm->optimize_reaction improve_workup Improve Workup (Drying, Neutralization) side_products->improve_workup purify Purify Product (Distillation, Crystallization) solvent->purify optimize_reaction->synthesis improve_workup->workup purify->analyze

Caption: Troubleshooting workflow for this compound synthesis.

Logical_Relationships cluster_conditions Reaction Conditions cluster_outcomes Outcomes High_Temp High Temperature (>100°C) Decomposition Decomposition (Acetone, CO2) High_Temp->Decomposition Leads to Presence_of_Water Presence of Water Hydrolysis Hydrolysis (Glycolic Acid) Presence_of_Water->Hydrolysis Leads to Incomplete_Reaction Incomplete Reaction Low_Yield Low Yield Incomplete_Reaction->Low_Yield Leads to Anhydrous_Conditions Anhydrous Conditions High_Yield High Yield & Purity Anhydrous_Conditions->High_Yield Promotes Optimized_Stoichiometry Optimized Stoichiometry Optimized_Stoichiometry->High_Yield Promotes Decomposition->Low_Yield Contributes to Hydrolysis->Low_Yield Contributes to

References

Technical Support Center: Troubleshooting Acetoxyacetic Acid Decomposition

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for acetoxyacetic acid. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and prevent the decomposition of this compound during chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What are the primary decomposition products of this compound?

A1: this compound is known to be unstable and can decompose, particularly under certain conditions. The primary decomposition pathway is decarboxylation, which leads to the formation of acetone (B3395972) and carbon dioxide.[1][2] This is analogous to the well-documented decarboxylation of the related beta-keto acid, acetoacetic acid.

Q2: What reaction conditions are known to promote the decomposition of this compound?

A2: Several factors can accelerate the decomposition of this compound. These include:

  • High Temperatures: Elevated temperatures significantly increase the rate of decomposition. It has been noted that decomposition occurs at around 100°C.[1][2]

  • Acidic or Basic Conditions: The stability of this compound is pH-dependent. Both strong acids and strong bases can catalyze its decomposition.

  • Presence of Water: Hydrolysis of the ester linkage can occur in the presence of water, leading to the formation of acetic acid and glycolic acid.

Q3: How can I monitor the decomposition of my this compound during a reaction?

A3: You can monitor the decomposition of this compound using various analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): HPLC is an effective method for separating this compound from its degradation products, allowing for quantitative analysis of its concentration over time. A reverse-phase HPLC method using a C8 or C18 column with a mobile phase of acetonitrile (B52724) and water, buffered with a weak acid like formic or phosphoric acid, can be employed.[3][4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR spectroscopy can be used for in-situ monitoring of the reaction.[5][6] By tracking the disappearance of proton signals specific to this compound and the appearance of signals corresponding to decomposition products like acetone, you can follow the reaction progress in real-time.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for identifying volatile decomposition products such as acetone.[1][7] This method can confirm the decomposition pathway and help in quantifying the extent of degradation.

Troubleshooting Guides

This section provides a structured approach to identifying and resolving common issues related to this compound decomposition.

Issue 1: Low yield of the desired product and formation of unexpected byproducts.
  • Potential Cause: Decomposition of this compound due to reaction temperature.

  • Troubleshooting Steps:

    • Lower the Reaction Temperature: If possible, conduct the reaction at a lower temperature. Even a modest decrease in temperature can significantly reduce the rate of decomposition.

    • Gradual Addition: Instead of adding all the this compound at once, consider a slow, continuous addition over the course of the reaction. This will keep the instantaneous concentration of the unstable reactant low.

    • Monitor Temperature Profile: Use a calibrated thermometer and ensure even heating to avoid localized hot spots in the reaction vessel.

Issue 2: Inconsistent reaction outcomes and poor reproducibility.
  • Potential Cause: Variable rates of this compound decomposition due to pH fluctuations.

  • Troubleshooting Steps:

    • Buffer the Reaction Mixture: If compatible with your reaction chemistry, use a suitable buffer to maintain a stable pH.

    • In-situ Neutralization: For reactions that generate acidic or basic byproducts, consider the use of an in-situ neutralizing agent.[8] This can be a non-nucleophilic base or an acid scavenger that neutralizes the byproducts as they are formed, preventing them from catalyzing the decomposition of this compound.

    • Use of Acid/Base Scavengers: Incorporating a solid-supported acid or base scavenger can help maintain a neutral pH without introducing soluble impurities into your reaction mixture.[9][10][11][12]

Issue 3: Presence of acetone and other unexpected peaks in analytical data (HPLC, GC-MS, NMR).
  • Potential Cause: Significant decomposition of this compound.

  • Troubleshooting Steps:

    • Confirm Identity of Byproducts: Use analytical standards to confirm the identity of the unexpected peaks as acetone and other potential degradation products.

    • Optimize Reaction Time: A shorter reaction time will minimize the exposure of this compound to destabilizing conditions. Monitor the reaction progress closely to determine the optimal time to quench the reaction.

    • Solvent Selection: The choice of solvent can influence the stability of this compound. Aprotic solvents may be preferable to protic solvents to minimize hydrolysis.

Quantitative Data Summary

Table 1: Decomposition Rate Constants (k) for Peracetic Acid at Various pH and Temperatures

Temperature (°C)pH 3.11 (k x 10⁻³ h⁻¹)pH 5.0 (k x 10⁻³ h⁻¹)pH 7.0 (k x 10⁻³ h⁻¹)
252.082.617.50
35---
459.4416.6947.63
Data adapted from studies on peracetic acid decomposition and should be considered as an estimation for this compound.[13][14][15]

Key Experimental Protocols

Protocol 1: General Handling and Storage of this compound

To ensure the stability of this compound before use, follow these storage and handling guidelines:

  • Storage: Store this compound in a cool, dry, and dark place. A refrigerator or freezer is recommended. It should be stored under an inert atmosphere (e.g., argon or nitrogen) to prevent contact with moisture and air.

  • Handling:

    • Always handle this compound in a well-ventilated fume hood.

    • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

    • Use dry glassware and solvents to minimize the risk of hydrolysis.

    • For weighing and transferring, do so quickly to minimize exposure to the atmosphere.

Protocol 2: Setting Up a Reaction to Minimize Decomposition

This protocol outlines a general procedure for conducting a reaction with this compound while minimizing its decomposition.

  • Apparatus:

    • A three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and an inlet for inert gas.

    • Ensure all glassware is thoroughly dried in an oven before use.

  • Procedure:

    • Assemble the glassware and flush the system with an inert gas (argon or nitrogen).

    • Add the solvent and other reactants (except this compound) to the reaction flask.

    • Cool the reaction mixture to the desired temperature using an ice bath or a cryocooler.

    • Dissolve the this compound in a minimal amount of dry solvent in the dropping funnel.

    • Add the this compound solution dropwise to the cooled, stirring reaction mixture over a predetermined period.

    • Maintain the reaction temperature and inert atmosphere throughout the reaction.

    • Monitor the reaction progress using a suitable analytical technique (e.g., TLC, LC-MS, or in-situ NMR).

    • Upon completion, quench the reaction appropriately and proceed with the workup.

Visualizations

Decomposition_Pathway acetoxyacetic_acid This compound decomposition Decomposition (Heat, Acid/Base) acetoxyacetic_acid->decomposition acetone Acetone decomposition->acetone co2 Carbon Dioxide decomposition->co2

Caption: Primary decomposition pathway of this compound.

Troubleshooting_Workflow start Low Product Yield or Unexpected Byproducts check_temp Is reaction temperature high (> room temp)? start->check_temp lower_temp Action: Lower reaction temperature and/or use slow addition. check_temp->lower_temp Yes check_ph Is pH of the reaction acidic or basic? check_temp->check_ph No monitor_reaction Monitor reaction progress (HPLC, NMR, GC-MS) lower_temp->monitor_reaction use_buffer Action: Use a buffer or in-situ neutralization. check_ph->use_buffer Yes check_ph->monitor_reaction No use_buffer->monitor_reaction end Optimized Reaction monitor_reaction->end

Caption: Troubleshooting workflow for this compound decomposition.

References

Technical Support Center: Optimization of Reaction Conditions for Acetoxyacetic Acid Esterification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of acetoxyacetic acid esterification. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to streamline your experimental workflow.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for the esterification of this compound?

A1: The most prevalent and direct method for the esterification of this compound is the Fischer-Speier esterification.[1] This acid-catalyzed reaction involves heating the carboxylic acid with an alcohol. To achieve a high yield, it is crucial to shift the reaction equilibrium towards the product side. This is typically accomplished by using a large excess of the alcohol or by removing the water that is formed as a byproduct, often through azeotropic distillation.[1][2]

Q2: Which catalysts are most effective for this esterification?

A2: Strong Brønsted acids are the standard catalysts for Fischer esterification. Concentrated sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH) are frequently used.[1] For substrates that may be sensitive to highly acidic conditions, milder catalysts such as acidic ion-exchange resins (e.g., Amberlyst-15) can be a suitable alternative.[1]

Q3: What are the typical reaction conditions?

A3: Generally, the reaction involves heating a mixture of this compound, an alcohol, and an acid catalyst at reflux. The optimal temperature is dependent on the boiling point of the specific alcohol and any solvent used. Reaction times can range from a few hours to over 24 hours, contingent on the reactants and the desired conversion rate.[1]

Q4: How can I monitor the progress of the reaction?

A4: Several techniques can be employed to monitor the reaction's progress. Thin-layer chromatography (TLC) is a common method to visualize the disappearance of the starting material (this compound) and the appearance of the ester product.[1] Another approach is to measure the acid number of the reaction mixture through titration with a standard base; a decreasing acid number indicates the consumption of the carboxylic acid.[1]

Troubleshooting Guide

Issue 1: Low Yield of the Ester
Possible Cause Recommended Solution
Incomplete Reaction (Equilibrium) - Use a significant excess of the alcohol, which can also function as the solvent.[1] - Remove water as it is formed using a Dean-Stark apparatus with a solvent that forms an azeotrope with water (e.g., toluene).[1] - Increase the reaction time or temperature, but be mindful of potential side reactions.[1]
Insufficient Catalyst - Increase the catalyst loading. For sulfuric acid, a typical range is 1-5 mol%.[1]
Reaction Stalls - If the reaction seems to stop, consider increasing the reaction temperature and/or time. - A more active catalyst might be necessary to drive the reaction to completion.[1]
Issue 2: Presence of Impurities and Byproducts
Possible Cause Recommended Solution
Hydrolysis of the Acetoxy Group - Employ milder reaction conditions, such as a lower temperature or shorter reaction time.[1] - Use a less harsh acid catalyst, for example, an acidic resin.[1]
Transesterification of the Acetoxy Group - This side reaction is more probable with simpler alcohols. If observed, consider alternative esterification methods that do not involve acidic conditions.[1]
Residual Acid Catalyst in Product - Neutralize the reaction mixture with a weak base, such as a saturated sodium bicarbonate solution, during the workup.[1][3] - If using a solid acid catalyst, it can be easily removed by filtration.

Experimental Protocols

General Protocol for Fischer Esterification of this compound
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap (if using azeotropic removal of water), combine this compound, the desired alcohol (in excess, e.g., 3-5 equivalents), and a catalytic amount of a strong acid (e.g., 1-2 mol% of H₂SO₄). If using a co-solvent like toluene (B28343) to facilitate water removal, add it at this stage.

  • Heating: Heat the reaction mixture to reflux with vigorous stirring.[1]

  • Monitoring: Monitor the progress of the reaction by collecting water in the Dean-Stark trap or by using TLC analysis. The reaction is considered complete when water is no longer being collected or when TLC indicates the consumption of the starting material.[1]

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Carefully neutralize the mixture by washing with a saturated solution of sodium bicarbonate (NaHCO₃) in a separatory funnel. Be cautious of CO₂ evolution.[1][4]

    • Separate the organic layer and wash it sequentially with water and then brine.[1]

  • Purification:

    • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent using a rotary evaporator.[1]

    • Purify the crude product by an appropriate method, such as column chromatography on silica (B1680970) gel or vacuum distillation, to obtain the pure ester.[1]

Data Presentation

Table 1: Typical Starting Conditions for Esterification Optimization

ParameterStarting RangeNotes
Reactant Ratio (Alcohol:Acid) 3:1 to 10:1 (molar ratio)Using the alcohol as a solvent corresponds to a much larger excess.
Catalyst Loading (H₂SO₄) 1 - 5 mol%Higher loadings can lead to side reactions.
Temperature Reflux temperature of the alcohol/solventTypically ranges from 80-150°C.[5]
Reaction Time 4 - 24 hoursMonitor for completion to avoid degradation.

Visualizations

Experimental_Workflow A 1. Reaction Setup - Combine this compound, Alcohol, Catalyst - Assemble Reflux Apparatus B 2. Heating - Heat to Reflux with Stirring A->B C 3. Monitoring - Collect Water (Dean-Stark) - or TLC Analysis B->C D 4. Workup - Cool Reaction - Neutralize with NaHCO3 - Wash with Water and Brine C->D Reaction Complete E 5. Purification - Dry Organic Layer - Concentrate - Column Chromatography or Distillation D->E F Pure Ester Product E->F

Caption: Experimental workflow for the esterification of this compound.

Troubleshooting_Low_Yield Start Low Ester Yield Check_Completion Is the reaction complete? (TLC, Acid Number) Start->Check_Completion Incomplete Incomplete Reaction Check_Completion->Incomplete No Complete Reaction is Complete Check_Completion->Complete Yes Action_Incomplete Increase Time/Temp Increase Catalyst Remove Water Incomplete->Action_Incomplete Check_Byproducts Are there significant byproducts? Complete->Check_Byproducts Byproducts_Yes Yes Check_Byproducts->Byproducts_Yes Yes Byproducts_No No Check_Byproducts->Byproducts_No No Action_Byproducts Use Milder Conditions Change Catalyst Byproducts_Yes->Action_Byproducts Purification_Issue Investigate Purification Step (e.g., loss during workup) Byproducts_No->Purification_Issue

Caption: Troubleshooting decision tree for low ester yield.

References

Technical Support Center: Stabilization of Acetoxyacetic Acid for Long-Term Storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of acetoxyacetic acid to ensure its stability for long-term use.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound?

A1: The primary degradation pathway for this compound is the hydrolysis of its ester linkage. This reaction is catalyzed by the presence of acids or bases and is accelerated by elevated temperatures. The hydrolysis results in the formation of acetic acid and glycolic acid. Under high temperatures (approximately 100°C), it may also decompose into acetone (B3395972) and carbon dioxide[1][2].

Q2: What are the optimal storage conditions for solid this compound?

A2: For long-term storage, solid this compound should be stored in a cool, dry place, under an inert atmosphere such as nitrogen or argon. The recommended storage temperature is between 2-8°C[1][3]. It is crucial to keep the container tightly sealed to prevent moisture absorption, which can lead to hydrolysis.

Q3: How should I store solutions of this compound?

A3: Solutions of this compound are less stable than the solid form. If you must store it in solution, it is recommended to prepare fresh solutions before use. If short-term storage is necessary, use a buffered solution at a slightly acidic pH (around 4-5) and store it at 2-8°C. Avoid alkaline conditions as they significantly accelerate hydrolysis.

Q4: What materials are incompatible with this compound?

A4: this compound is incompatible with strong oxidizing agents and strong bases[4]. Contact with these materials can lead to vigorous reactions and decomposition.

Q5: How can I monitor the stability of my this compound sample?

A5: The stability of this compound can be monitored by analytical techniques such as High-Performance Liquid Chromatography (HPLC). A stability-indicating HPLC method can separate the intact this compound from its degradation products (acetic acid and glycolic acid), allowing for quantification of its purity over time.

Troubleshooting Guides

Observed Issue Potential Cause Troubleshooting Steps
Change in physical appearance of solid (e.g., clumping, discoloration) Moisture absorption leading to hydrolysis.1. Discard the affected batch as its purity is compromised.2. Ensure future storage is in a desiccator or under a dry, inert atmosphere.3. Verify the integrity of the container seal.
Decrease in pH of an unbuffered aqueous solution over time. Hydrolysis of the ester bond, releasing acetic acid.1. Confirm the pH drop with a calibrated pH meter.2. For future experiments requiring a stable pH, use a suitable buffer system (e.g., acetate (B1210297) buffer).3. Prepare solutions fresh whenever possible.
Unexpected peaks in analytical chromatogram (e.g., HPLC). Degradation of this compound.1. Identify the degradation products by comparing their retention times with standards of acetic acid and glycolic acid.2. Review the sample preparation and storage conditions. Avoid high temperatures and extreme pH.3. Analyze samples as quickly as possible after preparation.
Inconsistent experimental results. Degradation of the this compound reagent.1. Perform a purity check of the this compound stock using a validated analytical method.2. If degradation is confirmed, procure a new, high-purity batch.3. Always use fresh solutions for critical experiments.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for this compound

This protocol outlines a general method for assessing the stability of this compound.

1. Materials and Reagents:

  • This compound

  • Acetic acid (reference standard)

  • Glycolic acid (reference standard)

  • HPLC grade acetonitrile

  • HPLC grade water

  • Formic acid

2. Chromatographic Conditions (Illustrative Example):

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: 5% B to 95% B over 15 minutes

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

  • Detection: UV at 210 nm

3. Standard and Sample Preparation:

  • Standard Stock Solutions: Prepare individual stock solutions of this compound, acetic acid, and glycolic acid in the mobile phase A at a concentration of 1 mg/mL.

  • Working Standard Solution: Prepare a mixed working standard solution containing all three compounds at a suitable concentration (e.g., 100 µg/mL) by diluting the stock solutions with mobile phase A.

  • Sample Solution: Prepare the this compound sample to be tested at a concentration of 100 µg/mL in mobile phase A.

4. Analysis:

  • Inject the working standard solution to determine the retention times of this compound and its potential degradation products.

  • Inject the sample solution.

  • Calculate the percentage of this compound remaining and the percentage of each degradation product formed.

Protocol 2: Forced Degradation Study

This protocol is designed to understand the degradation pathways of this compound under stress conditions.

1. Acid Hydrolysis:

  • Dissolve this compound in 0.1 N HCl to a final concentration of 1 mg/mL.

  • Incubate the solution at 60°C for 24 hours.

  • At various time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot, neutralize it with 0.1 N NaOH, and dilute with mobile phase A for HPLC analysis.

2. Base Hydrolysis:

  • Dissolve this compound in 0.1 N NaOH to a final concentration of 1 mg/mL.

  • Incubate the solution at room temperature for 1 hour.

  • At various time points (e.g., 0, 15, 30, 60 minutes), withdraw an aliquot, neutralize it with 0.1 N HCl, and dilute with mobile phase A for HPLC analysis.

3. Oxidative Degradation:

  • Dissolve this compound in a 3% hydrogen peroxide solution to a final concentration of 1 mg/mL.

  • Incubate the solution at room temperature for 24 hours, protected from light.

  • At various time points, withdraw an aliquot and dilute with mobile phase A for HPLC analysis.

4. Thermal Degradation:

  • Place solid this compound in a vial and heat it in an oven at 100°C for 48 hours.

  • At various time points, remove a sample, allow it to cool, and prepare a solution in mobile phase A for HPLC analysis.

Data Presentation

Table 1: Recommended Long-Term Storage Conditions for Solid this compound

ParameterRecommended ConditionRationale
Temperature 2-8°C[1][3]Minimizes thermal degradation.
Atmosphere Inert gas (Nitrogen, Argon)[1]Prevents oxidation and moisture absorption.
Light Protected from lightPrevents potential photolytic degradation.
Container Tightly sealed, non-reactive materialPrevents contamination and moisture ingress.

Table 2: Illustrative Stability Data of this compound in Aqueous Solution at 40°C

pHTime (hours)% this compound Remaining (Illustrative)
20100
2495
4890
50100
2498
4896
80100
150
225

Note: The data in this table is for illustrative purposes to demonstrate the expected stability trends and is not based on specific experimental results from the provided search.

Visualizations

degradation_pathway acetoxyacetic_acid This compound hydrolysis Hydrolysis (H₂O, H⁺ or OH⁻) acetoxyacetic_acid->hydrolysis thermal_degradation Thermal Degradation (~100°C) acetoxyacetic_acid->thermal_degradation acetic_acid Acetic Acid hydrolysis->acetic_acid glycolic_acid Glycolic Acid hydrolysis->glycolic_acid acetone Acetone thermal_degradation->acetone co2 Carbon Dioxide thermal_degradation->co2

Caption: Degradation pathways of this compound.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_results Results start This compound Sample stress Apply Stress Condition (pH, Temp, Oxidant) start->stress sampling Withdraw Aliquots at Time Points stress->sampling quench Neutralize/Quench (if necessary) sampling->quench dilute Dilute for Analysis quench->dilute hplc HPLC Analysis dilute->hplc data Data Acquisition (Peak Area) hplc->data quant Quantification of Parent & Degradants data->quant stability Determine Stability Profile quant->stability

References

Technical Support Center: Crude Acetoxyacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) concerning common impurities in crude acetoxyacetic acid. The information is tailored for professionals encountering challenges during the synthesis, purification, and analysis of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound synthesized from glycolic acid and acetic anhydride (B1165640)?

A1: The most common impurities in crude this compound originating from the reaction of glycolic acid with acetic anhydride include:

  • Unreacted Starting Materials: Glycolic acid and acetic acid (from the hydrolysis of excess acetic anhydride).

  • Solvent Residues: Any solvent used during the synthesis or work-up.

  • Side-Reaction Products: Di-acetylated products or other esters may form.

  • Degradation Products: this compound is thermally sensitive and can decompose.[1] It is also susceptible to hydrolysis, which can revert it to glycolic acid and acetic acid.

  • Impurities from Starting Materials: Commercial glycolic acid may contain impurities such as formaldehyde (B43269) and methoxyacetic acid, which can carry through to the final product.

Q2: How does the purity of starting materials affect the quality of crude this compound?

A2: The purity of the starting materials is critical. Impurities present in the glycolic acid or acetic anhydride can react to form undesired byproducts or may remain in the final product, complicating purification and potentially affecting downstream applications. For instance, the presence of water in the reaction mixture will lead to the hydrolysis of acetic anhydride, reducing the yield of the desired product and increasing the concentration of acetic acid as an impurity.

Q3: What are the primary degradation pathways for this compound?

A3: this compound can degrade through several pathways:

  • Hydrolysis: The ester linkage in this compound is susceptible to hydrolysis, especially under acidic or basic conditions, yielding glycolic acid and acetic acid. Even neutral conditions can lead to hydrolysis over time, particularly at elevated temperatures.

  • Thermal Decomposition: At temperatures around 100°C, this compound can decompose to form acetone (B3395972) and carbon dioxide.[1]

Q4: What are the recommended storage conditions for this compound?

A4: To minimize degradation, this compound should be stored in a cool, dry, and dark place. For long-term storage, refrigeration (2-8°C) under an inert atmosphere is recommended. Solutions of this compound are less stable and should be prepared fresh whenever possible.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis and purification of this compound.

Observed Issue Potential Cause(s) Troubleshooting Steps & Solutions
Low Product Yield 1. Hydrolysis of Acetic Anhydride: Presence of moisture in the reactants or solvent. 2. Incomplete Reaction: Insufficient reaction time or temperature. 3. Product Degradation: Excessive heat during reaction or work-up. 4. Loss during Work-up: Product loss during extraction or washing steps.1. Ensure all reactants and solvents are anhydrous. Use freshly opened or distilled acetic anhydride. 2. Monitor the reaction progress using techniques like TLC or NMR. Optimize reaction time and temperature. 3. Maintain a controlled temperature throughout the synthesis and purification. Use vacuum distillation at lower temperatures. 4. Minimize the number of extraction and washing steps. Ensure the pH of aqueous washes is controlled to prevent hydrolysis.
Product Discoloration 1. Impurities in Starting Materials: Colored impurities in glycolic acid or other reagents. 2. Thermal Decomposition: Overheating during the reaction or distillation. 3. Side Reactions: Formation of colored byproducts.1. Use high-purity, colorless starting materials. 2. Avoid excessive temperatures. Utilize vacuum distillation for purification. 3. Optimize reaction conditions to minimize side-product formation. Purification by column chromatography may be necessary.
Presence of Multiple Spots on TLC / Peaks in GC/MS 1. Unreacted Starting Materials: Incomplete reaction. 2. Formation of Side-Products: Non-optimal reaction conditions. 3. Product Degradation: Hydrolysis or thermal decomposition.1. Drive the reaction to completion by using a slight excess of the acetylating agent or increasing the reaction time. 2. Adjust stoichiometry and reaction temperature. 3. Ensure mild conditions during work-up and purification. Analyze samples promptly after preparation.

Impurity Profile of Crude this compound

The following table summarizes the common impurities, their likely sources, and typical analytical methods for their detection.

Impurity Source Typical Analytical Method
Glycolic AcidUnreacted starting material, Hydrolysis of productGC-MS (after derivatization), HPLC
Acetic AcidHydrolysis of acetic anhydride, Hydrolysis of productGC-MS, HPLC, ¹H NMR
Acetic AnhydrideUnreacted starting materialGC-MS, ¹H NMR (will hydrolyze in the presence of water)
Di-acetylated Glycolic AcidSide-reactionGC-MS (after derivatization), HPLC, ¹H NMR
FormaldehydeImpurity in glycolic acidGC-MS (after derivatization), HPLC with specific derivatization
Methoxyacetic AcidImpurity in glycolic acidGC-MS (after derivatization), HPLC
AcetoneThermal decomposition of productGC-MS, ¹H NMR

Experimental Protocols

Protocol 1: Purification of Crude this compound by Vacuum Distillation

This protocol describes a general method for the purification of crude this compound.

Materials:

  • Crude this compound

  • Vacuum distillation apparatus (including a fractionating column, e.g., Vigreux)

  • Heating mantle with a stirrer

  • Cold trap

  • Vacuum pump

Procedure:

  • Apparatus Setup: Assemble the vacuum distillation apparatus. Ensure all glassware is dry.

  • Charging the Flask: Charge the distillation flask with the crude this compound.

  • Vacuum Application: Gradually apply vacuum to the system. A pressure of 1-10 mmHg is typically suitable.

  • Heating: Gently heat the distillation flask while stirring.

  • Fraction Collection:

    • Forerun: Collect the initial low-boiling fraction, which may contain residual solvents and acetic acid.

    • Main Fraction: Collect the this compound fraction at its boiling point under the applied vacuum. The boiling point of this compound is 141-142 °C at 12 mmHg.

    • Residue: High-boiling impurities will remain in the distillation flask.

  • Storage: Store the purified this compound under an inert atmosphere at 2-8°C.

Protocol 2: Analysis of Impurities by GC-MS after Derivatization

This protocol outlines a general procedure for the analysis of crude this compound using Gas Chromatography-Mass Spectrometry (GC-MS) after silylation.

Materials:

  • Crude this compound sample

  • Anhydrous solvent (e.g., pyridine, acetonitrile)

  • Derivatizing agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Internal standard (optional)

  • GC-MS instrument with a suitable capillary column (e.g., DB-5ms)

Procedure:

  • Sample Preparation:

    • Accurately weigh a small amount of the crude this compound into a vial.

    • Dissolve the sample in the anhydrous solvent.

    • Add the internal standard if used.

  • Derivatization:

    • Add an excess of the BSTFA + 1% TMCS derivatizing agent to the sample solution.

    • Seal the vial and heat at a controlled temperature (e.g., 60-70°C) for a specified time (e.g., 30-60 minutes) to ensure complete derivatization of the acidic protons.

  • GC-MS Analysis:

    • Inject an aliquot of the derivatized sample into the GC-MS.

    • Typical GC Conditions:

      • Injector Temperature: 250°C

      • Oven Program: Start at a low temperature (e.g., 50°C), hold for a few minutes, then ramp up to a high temperature (e.g., 280°C) at a controlled rate (e.g., 10°C/min).

      • Carrier Gas: Helium

    • Typical MS Conditions:

      • Ionization Mode: Electron Ionization (EI) at 70 eV

      • Mass Range: Scan a suitable mass range (e.g., m/z 40-500).

  • Data Analysis:

    • Identify the peaks corresponding to this compound and its impurities by comparing their mass spectra with a library (e.g., NIST) and their retention times with known standards.

    • Quantify the impurities using the internal standard method or by peak area percentage.

Visualizations

Synthesis_and_Impurities cluster_impurities Common Impurities Glycolic_Acid Glycolic Acid Reaction Acetylation Reaction Glycolic_Acid->Reaction Acetic_Anhydride Acetic Anhydride Acetic_Anhydride->Reaction Crude_AAA Crude this compound Reaction->Crude_AAA Unreacted_GA Unreacted Glycolic Acid Crude_AAA->Unreacted_GA Contains Acetic_Acid Acetic Acid Crude_AAA->Acetic_Acid Contains Side_Products Side-Products (e.g., Diacetate) Crude_AAA->Side_Products Contains Degradation_Products Degradation Products (e.g., Acetone) Crude_AAA->Degradation_Products Contains Starting_Material_Impurities Impurities from Starting Materials Crude_AAA->Starting_Material_Impurities Contains

Caption: Logical relationship of impurities in crude this compound synthesis.

Troubleshooting_Workflow Start Problem Encountered (e.g., Low Yield, Impure Product) Analysis Analyze Crude Product (TLC, GC-MS, NMR) Start->Analysis Identify_Impurities Identify Major Impurities Analysis->Identify_Impurities Unreacted_SM High Unreacted Starting Materials Identify_Impurities->Unreacted_SM Unreacted SM Side_Products High Side-Products Identify_Impurities->Side_Products Side-Products Degradation High Degradation Products Identify_Impurities->Degradation Degradation Optimize_Reaction Optimize Reaction Conditions (Time, Temp, Stoichiometry) Unreacted_SM->Optimize_Reaction Check_Reagents Check Reagent Purity and Dryness Unreacted_SM->Check_Reagents Side_Products->Optimize_Reaction Modify_Workup Modify Work-up/ Purification Degradation->Modify_Workup

Caption: General troubleshooting workflow for this compound synthesis.

References

"resolving peak tailing in HPLC analysis of acetoxyacetic acid"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the HPLC analysis of acetoxyacetic acid, with a primary focus on addressing peak tailing.

Troubleshooting Guide: Resolving Peak Tailing

Peak tailing is a common chromatographic problem that can significantly impact the accuracy and precision of quantitative analysis. This guide provides a systematic approach to diagnosing and resolving peak tailing in the HPLC analysis of this compound.

Question: What are the primary causes of peak tailing for an acidic compound like this compound?

Answer: Peak tailing for acidic analytes like this compound in reversed-phase HPLC is often attributed to several factors:

  • Secondary Silanol (B1196071) Interactions: The most common cause is the interaction between the ionized form of this compound (the carboxylate anion) and residual silanol groups (-Si-OH) on the surface of the silica-based stationary phase. These interactions lead to a secondary, undesirable retention mechanism, causing the peak to tail.[1][2][3]

  • Incorrect Mobile Phase pH: If the pH of the mobile phase is not acidic enough (i.e., close to or above the pKa of this compound), a significant portion of the analyte will exist in its ionized form, exacerbating secondary interactions with silanol groups.[1][4]

  • Insufficient Buffer Capacity: A mobile phase with inadequate buffering can lead to localized pH shifts on the column, especially when the sample is injected in a solvent with a different pH. This can cause inconsistent ionization of the analyte and contribute to peak tailing.[5]

  • Column Contamination and Degradation: Accumulation of contaminants on the column or degradation of the stationary phase can create active sites that interact with the analyte, leading to poor peak shape.[6]

  • Extra-Column Dead Volume: Excessive volume in the tubing, fittings, or detector flow cell can cause band broadening and result in tailing peaks.[3]

  • Sample Overload: Injecting too much sample can saturate the stationary phase, leading to a distorted peak shape, including tailing.

Question: How can I systematically troubleshoot and resolve peak tailing for this compound?

Answer: Follow this step-by-step troubleshooting workflow to identify and address the root cause of peak tailing.

TroubleshootingWorkflow start Peak Tailing Observed check_ph 1. Verify Mobile Phase pH Is pH < pKa (2.69)? start->check_ph adjust_ph Action: Adjust pH to 2.5 using an acid (e.g., phosphoric acid). check_ph->adjust_ph No check_buffer 2. Check Buffer Concentration Is it sufficient (e.g., 20-50 mM)? check_ph->check_buffer Yes adjust_ph->check_buffer increase_buffer Action: Increase buffer concentration. check_buffer->increase_buffer No check_column 3. Evaluate Column Condition Is the column old or contaminated? check_buffer->check_column Yes increase_buffer->check_column replace_column Action: Replace with a new, end-capped C18 column. check_column->replace_column Yes check_system 4. Inspect HPLC System Check for dead volume (long tubing, etc.). check_column->check_system No replace_column->check_system optimize_system Action: Minimize tubing length and use appropriate fittings. check_system->optimize_system Yes check_sample 5. Assess Sample Concentration Is the sample overloaded? check_system->check_sample No optimize_system->check_sample dilute_sample Action: Dilute the sample and reinject. check_sample->dilute_sample Yes end Peak Shape Improved check_sample->end No dilute_sample->end

Caption: Troubleshooting workflow for resolving peak tailing.

Frequently Asked Questions (FAQs)

Q1: What is the ideal mobile phase pH for analyzing this compound?

A1: The predicted pKa of this compound is approximately 2.69. To ensure the analyte is in its neutral, un-ionized form and to minimize secondary interactions with the silica (B1680970) stationary phase, the mobile phase pH should be at least 1.5 to 2 pH units below the pKa. Therefore, a mobile phase pH of around 2.5 is recommended. This can be achieved using a suitable buffer, such as a phosphate (B84403) buffer, and adjusting the pH with an acid like phosphoric acid.

Q2: Which type of HPLC column is best suited for the analysis of this compound?

A2: A high-purity, end-capped C18 column is a good starting point. End-capping minimizes the number of accessible residual silanol groups, thereby reducing the potential for secondary interactions that cause peak tailing.[1][3] Columns with "Type B" silica, which is less acidic and has a lower metal content, are also a good choice for analyzing acidic compounds.

Q3: Can the sample solvent affect peak shape?

A3: Yes, the composition of the sample solvent can have a significant impact on peak shape. If the sample is dissolved in a solvent that is much stronger (i.e., has a higher elution strength) than the mobile phase, it can lead to peak distortion, including fronting or tailing. Whenever possible, dissolve the sample in the initial mobile phase to ensure good peak symmetry.

Q4: How does buffer concentration impact peak tailing?

A4: The buffer in the mobile phase serves to maintain a constant pH and suppress the ionization of residual silanol groups on the stationary phase.[5] An insufficient buffer concentration may not be able to control the pH at the column inlet when the sample is injected, leading to inconsistent ionization of this compound and, consequently, peak tailing. A buffer concentration in the range of 20-50 mM is generally recommended for robust methods.

Data Presentation

The following table illustrates the expected effect of mobile phase pH on the peak asymmetry factor for an acidic compound like this compound. A peak asymmetry factor of 1.0 represents a perfectly symmetrical Gaussian peak. Values greater than 1 indicate peak tailing.

Mobile Phase pHExpected Peak Asymmetry FactorPeak Shape Description
4.5> 2.0Severe Tailing
3.51.5 - 2.0Moderate Tailing
3.01.2 - 1.5Slight Tailing
2.51.0 - 1.2Symmetrical to Near Symmetrical

This data is representative and illustrates a general trend. Actual values may vary depending on the specific column and other chromatographic conditions.

Experimental Protocols

Recommended HPLC Method for this compound Analysis

This protocol provides a starting point for the HPLC analysis of this compound, designed to achieve good peak shape and resolution.

  • Column: High-purity, end-capped C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase:

    • A: 20 mM Potassium Phosphate Monobasic (KH₂PO₄), pH adjusted to 2.5 with Phosphoric Acid

    • B: Acetonitrile

  • Gradient:

    • 0-2 min: 5% B

    • 2-10 min: 5% to 30% B

    • 10-12 min: 30% to 5% B

    • 12-15 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • Detection: UV at 210 nm

  • Sample Diluent: Mobile Phase A

Protocol for Mobile Phase Preparation (1 L of Mobile Phase A):

  • Weigh 2.72 g of potassium phosphate monobasic (KH₂PO₄) and dissolve it in approximately 950 mL of HPLC-grade water.

  • Stir the solution until the salt is completely dissolved.

  • Adjust the pH of the solution to 2.5 by adding 85% phosphoric acid dropwise while monitoring with a calibrated pH meter.

  • Bring the final volume to 1 L with HPLC-grade water.

  • Filter the buffer through a 0.45 µm membrane filter before use.

Visualizations

Logical Relationship of Factors Causing Peak Tailing

This diagram illustrates the interconnected factors that can lead to peak tailing in the HPLC analysis of acidic compounds.

PeakTailingCauses Analyte This compound (Acidic Analyte) PeakTailing Peak Tailing Analyte->PeakTailing Ionization (pKa ~2.69) MobilePhase Mobile Phase (pH, Buffer) MobilePhase->Analyte Controls Ionization Column HPLC Column (Silica, End-capping) MobilePhase->Column Suppresses Silanol Activity Column->Analyte Secondary Interactions with Silanols System HPLC System (Tubing, Connections) System->PeakTailing Extra-Column Band Broadening Sample Sample (Concentration, Solvent) Sample->PeakTailing Overload / Solvent Mismatch

Caption: Key factors contributing to peak tailing.

References

Technical Support Center: Alternative Catalysts for Acetoxyacetic Acid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of acetoxyacetic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on utilizing alternative catalysts and troubleshooting common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What are the primary alternative catalytic methods for synthesizing this compound?

A1: The main alternative methods involve the esterification/acetylation of glycolic acid using heterogeneous acid catalysts and the carbonylation of formaldehyde (B43269) in the presence of acetic acid or its anhydride (B1165640), also with solid acid catalysts.

Q2: What are the advantages of using heterogeneous catalysts like ion-exchange resins or solid acids over traditional homogeneous catalysts?

A2: Heterogeneous catalysts offer several benefits, including easier separation from the reaction mixture, which simplifies product purification and reduces waste.[1] They are often less corrosive and can be regenerated and reused, making the process more cost-effective and environmentally friendly.

Q3: What are some common solid acid catalysts used for reactions similar to this compound synthesis?

A3: For esterification and acetylation reactions, common solid acid catalysts include ion-exchange resins such as Amberlyst-15 and Amberlyst-35, zeolites, and sulfated metal oxides like sulfated zirconia.[2][3][4][5]

Q4: Can I use acetic anhydride instead of acetic acid for the acetylation of glycolic acid?

A4: Yes, acetic anhydride can be used as the acetylating agent. It is often more reactive than acetic acid, which may allow for milder reaction conditions.

Q5: What are the typical byproducts in the synthesis of this compound from glycolic acid?

A5: Potential byproducts include unreacted starting materials (glycolic acid, acetic acid/anhydride), water (if acetic acid is used), and self-esterification products of glycolic acid, such as diglycolic acid.[6]

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis of this compound.

Issue 1: Low Yield of this compound

  • Question: My reaction is showing a low conversion of glycolic acid and a low yield of the desired this compound. What are the possible causes and solutions?

  • Answer:

    • Insufficient Catalyst Activity: The catalyst may have lost activity due to improper storage or handling. Ensure the catalyst is properly dried and stored according to the manufacturer's instructions. For catalysts like Amberlyst-15, pre-washing with a suitable solvent can help remove impurities and activate the resin.

    • Suboptimal Reaction Temperature: The reaction temperature may be too low for the chosen catalyst. For many solid acid catalysts, temperatures in the range of 70-120°C are optimal for esterification.[3][7] Gradually increase the temperature and monitor the reaction progress.

    • Inadequate Molar Ratio of Reactants: An insufficient excess of the acetylating agent (acetic acid or acetic anhydride) can limit the conversion of glycolic acid. Try increasing the molar ratio of the acetylating agent to glycolic acid. Ratios from 3:1 to 10:1 have been shown to be effective in similar esterification reactions.[3][7]

    • Presence of Water: If using acetic acid, the water formed as a byproduct can inhibit the forward reaction. Consider using a Dean-Stark apparatus to remove water azeotropically or using acetic anhydride as the acetylating agent.

    • Mass Transfer Limitations: With solid catalysts, inefficient stirring can lead to poor contact between the reactants and the catalytic sites. Ensure vigorous stirring throughout the reaction.[8]

Issue 2: Formation of Undesired Byproducts

  • Question: I am observing significant amounts of byproducts, such as a higher molecular weight compound, in my final product mixture. How can I minimize their formation?

  • Answer:

    • Self-Esterification of Glycolic Acid: Glycolic acid can react with itself to form dimers (diglycolic acid) and other oligomers, especially at elevated temperatures.[6] To minimize this, maintain the reaction temperature at the lower end of the effective range and use a sufficient excess of the acetylating agent to favor the desired reaction.

    • Reaction Time: Prolonged reaction times, especially at high temperatures, can lead to the formation of degradation products. Optimize the reaction time by monitoring the reaction progress using techniques like TLC or GC to stop the reaction once the maximum yield of the desired product is achieved.

Issue 3: Difficulty in Product Purification

  • Question: I am struggling to isolate pure this compound from the reaction mixture. What purification strategies are recommended?

  • Answer:

    • Removal of Solid Catalyst: If a heterogeneous catalyst was used, it can be easily removed by filtration at the end of the reaction.

    • Removal of Excess Acetic Acid: Excess acetic acid can be challenging to remove due to its high boiling point. Distillation under reduced pressure is a common method.[9] Alternatively, washing the organic extract with a saturated sodium bicarbonate solution can neutralize and remove the excess acid, but be cautious as this may also hydrolyze the desired ester product if not done carefully under cold conditions.

    • Separation from Glycolic Acid: Unreacted glycolic acid can be separated from the less polar this compound using column chromatography on silica (B1680970) gel.

    • Fractional Distillation: this compound can be purified by fractional distillation under reduced pressure. Its boiling point is reported to be 141-142 °C at 12 mmHg.

Data Presentation: Catalyst Performance in Acylation/Esterification Reactions

The following table summarizes the performance of various solid acid catalysts in reactions analogous to this compound synthesis, providing a basis for catalyst selection.

CatalystReactantsMolar Ratio (Acid:Alcohol)Temperature (°C)Time (h)Conversion (%)Selectivity to Desired Ester (%)Reference
Amberlyst-15 Glycerol + Acetic Acid9:1110297~90 (Di- and Triacetin)[3][10]
Amberlyst-35 Glycerol + Acetic Acid9:1105--High[3]
Sulfated Zirconia Lauric Acid + Methanol---High Activity-[11]
H-USY Zeolite Acetic Acid + Butanol---Moderate-[4]
Nafion NR50® Glycolic Acid + Butanol3:1704~30 (in RD)-[7]
TiO2-WOx Glycolic Acid + Butanol3:1704~36 (in RD)-[7]

Experimental Protocols

Detailed Methodology for this compound Synthesis via Acetylation of Glycolic Acid using Amberlyst-15

This protocol is a representative procedure based on common practices for solid acid catalyzed esterifications. Optimization may be required for specific laboratory conditions.

Materials:

  • Glycolic acid

  • Acetic anhydride

  • Amberlyst-15 ion-exchange resin (pre-dried at 80-100°C under vacuum for 4-6 hours)

  • Anhydrous toluene (B28343) (or another suitable solvent to facilitate azeotropic water removal if acetic acid is used)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer, heating mantle, filtration apparatus)

Procedure:

  • Reaction Setup: To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a thermometer, add glycolic acid (e.g., 0.1 mol).

  • Addition of Reagents: Add anhydrous toluene (e.g., 100 mL) to the flask, followed by the pre-dried Amberlyst-15 catalyst (e.g., 10 wt% of the total reactants).

  • Initiation of Reaction: Begin stirring the mixture and add acetic anhydride (e.g., 0.12 mol, 1.2 equivalents) dropwise to the flask.

  • Reaction Conditions: Heat the reaction mixture to a gentle reflux (approximately 80-100°C) and maintain this temperature with continuous stirring.

  • Monitoring the Reaction: Monitor the progress of the reaction by taking small aliquots at regular intervals (e.g., every hour) and analyzing them by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 2-6 hours.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Remove the Amberlyst-15 catalyst by filtration, washing the resin with a small amount of ethyl acetate.

    • Combine the filtrate and washings and transfer to a separatory funnel.

    • Carefully wash the organic layer with a saturated sodium bicarbonate solution to neutralize any remaining acid. Perform this step cautiously to avoid hydrolysis of the product.

    • Wash the organic layer with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude this compound can be further purified by fractional distillation under reduced pressure (b.p. 141-142 °C at 12 mmHg) to obtain the final product.

Visualizations

Experimental_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Glycolic Acid, Solvent, and Catalyst B Add Acetic Anhydride A->B C Heat to Reflux (80-100°C) with Stirring B->C D Monitor by TLC/GC C->D E Cool and Filter Catalyst D->E Reaction Complete F Solvent Extraction and Washing E->F G Dry and Concentrate F->G H Fractional Distillation G->H I I H->I Pure this compound

Caption: Experimental workflow for this compound synthesis.

Troubleshooting_Guide cluster_causes Potential Causes cluster_solutions Solutions Start Low Yield? C1 Inactive Catalyst? Start->C1 Yes C2 Suboptimal Temperature? C1->C2 No S1 Activate/Replace Catalyst C1->S1 Yes C3 Incorrect Molar Ratio? C2->C3 No S2 Increase Temperature C2->S2 Yes C4 Water Present? C3->C4 No S3 Increase Acetylating Agent C3->S3 Yes S4 Use Dean-Stark/Anhydride C4->S4 Yes Other Consult Further C4->Other No End Problem Solved S1->End Re-run S2->End Re-run S3->End Re-run S4->End Re-run

Caption: Troubleshooting decision tree for low yield issues.

References

Technical Support Center: Mitigating Hazards in the Handling of Acetoxyacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals on safely handling acetoxyacetic acid. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Troubleshooting Guide

This guide provides solutions to common problems that may arise when working with this compound.

Problem Possible Cause(s) Solution(s)
Skin or Eye Contact Accidental splash or improper handling.For Skin: Immediately wash the affected area with soap and copious amounts of water. Remove contaminated clothing and shoes. Seek medical attention.[1] For Eyes: Immediately flush with copious amounts of water for at least 15 minutes, ensuring to separate the eyelids. Seek immediate medical attention.[1][2]
Inhalation of Vapors Inadequate ventilation or improper use of respiratory protection.Move the individual to fresh air. If breathing is difficult, administer oxygen. If the person is not breathing, provide artificial respiration. Seek immediate medical attention.[1] Symptoms can include a burning sensation, coughing, wheezing, and shortness of breath.[1]
Accidental Ingestion Accidental ingestion of the chemical.If the person is conscious, wash out their mouth with water. Do not induce vomiting. Seek immediate medical attention.[1][3]
Spill Improper handling, container failure, or reaction byproduct.For small spills, cover with dry lime or soda ash, then collect in a closed container for disposal. Ventilate the area and wash the spill site after cleanup.[1] For larger spills, evacuate the area and contact emergency services.
Fire Exposure to high temperatures or open flames.Use carbon dioxide, dry chemical powder, or appropriate foam to extinguish the fire.[1] Wear self-contained breathing apparatus and protective clothing.[1] this compound emits toxic fumes under fire conditions.[1][2]
Unexpected Reaction Contamination or mixing with incompatible materials.This compound is incompatible with strong oxidizing agents and strong bases.[1] Ensure proper segregation of chemicals.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A1: this compound is a corrosive material that can cause severe skin burns and serious eye damage.[4][5] It is harmful if swallowed, inhaled, or absorbed through the skin.[1] Inhalation may lead to respiratory irritation, chemical pneumonitis, and pulmonary edema.[1]

Q2: What personal protective equipment (PPE) is required when handling this compound?

A2: The following PPE is mandatory when handling this compound:

  • Eye/Face Protection: Chemical safety goggles and a face shield (minimum 8-inch).[1]

  • Skin Protection: Compatible chemical-resistant gloves, protective clothing, and a lab coat.[1][6]

  • Respiratory Protection: An appropriate government-approved respirator should be worn, especially in poorly ventilated areas.[1]

Q3: How should this compound be stored?

A3: Store this compound in a tightly closed container in a cool, dry, and well-ventilated area.[1][2] It should be stored under an inert atmosphere, with a recommended temperature between 2-8°C.[2]

Q4: What are the proper disposal procedures for this compound?

A4: Dispose of this compound and its container at a hazardous or special waste collection point.[7] All waste disposal must comply with local, state, and federal regulations.[7] For spills, absorb the material with dry lime or soda ash before collection for disposal.[1]

Q5: What should I do in case of a large spill?

A5: In the event of a large spill, immediately evacuate the area. If you are trained and have the appropriate PPE, you may attempt to contain the spill. Otherwise, contact your institution's emergency response team.

Quantitative Data Summary

Property Value Reference
Molecular Formula C4H6O4[1][2]
Molecular Weight 118.09 g/mol [1][4]
Melting Point 67 - 69 °C[1][5]
Boiling Point 261 °C[1]
Density 1.274 g/cm3 (at 20 °C)[1]
Flash Point 103 °C[1]
Water Solubility 144 g/L[1][2]
pKa 2.69[1]
UN Number 3261[1]
Hazard Class 8[1]
Packing Group II[1]

Experimental Protocols

Protocol 1: Standard Handling and Use of this compound

  • Risk Assessment: Before beginning any experiment, conduct a thorough risk assessment, considering the quantity of this compound to be used and the specific experimental conditions.

  • PPE Adherence: Don the required personal protective equipment as outlined in the FAQ section.

  • Ventilation: All work with this compound must be performed in a properly functioning chemical fume hood.

  • Dispensing: Carefully dispense the required amount of this compound, avoiding splashes and the generation of aerosols.

  • Reaction Setup: Ensure all glassware is clean, dry, and free of contaminants. When setting up reactions, add reagents slowly and monitor for any signs of an exothermic reaction or gas evolution.

  • Post-Experiment: Quench any unreacted this compound using appropriate procedures for your specific reaction.

  • Decontamination: Clean all glassware and work surfaces thoroughly after use.

  • Waste Disposal: Dispose of all waste containing this compound according to the established institutional and regulatory guidelines.

Protocol 2: Small Spill Cleanup Procedure

  • Alert Personnel: Immediately alert others in the vicinity of the spill.

  • Evacuate (If Necessary): If the spill is large or in a poorly ventilated area, evacuate the immediate area.

  • Don PPE: Ensure you are wearing the appropriate PPE, including respiratory protection, before attempting to clean the spill.

  • Containment: If possible, contain the spill to a smaller area using absorbent materials.

  • Neutralization/Absorption: Cover the spill with a neutralizer such as dry lime or soda ash.[1]

  • Collection: Carefully scoop the absorbed material into a labeled, sealed container for hazardous waste disposal.

  • Decontamination: Wash the spill area with soap and water.

  • Ventilation: Continue to ventilate the area until all vapors have dissipated.

Visualizations

Hazard_Mitigation_Workflow cluster_preparation Preparation cluster_handling Handling cluster_emergency Emergency Response cluster_disposal Disposal Risk_Assessment Conduct Risk Assessment Select_PPE Select Appropriate PPE Risk_Assessment->Select_PPE Check_Ventilation Verify Fume Hood Function Select_PPE->Check_Ventilation Dispense_Chemical Dispense this compound Check_Ventilation->Dispense_Chemical Monitor_Reaction Monitor Experiment Dispense_Chemical->Monitor_Reaction Spill Spill Occurs Dispense_Chemical->Spill Exposure Personal Exposure Dispense_Chemical->Exposure Monitor_Reaction->Spill Monitor_Reaction->Exposure Decontaminate Decontaminate Equipment Monitor_Reaction->Decontaminate Experiment Complete Small_Spill Small Spill Protocol Spill->Small_Spill Small Volume Large_Spill Large Spill Protocol (Evacuate & Call for Help) Spill->Large_Spill Large Volume First_Aid Administer First Aid Exposure->First_Aid Dispose_Waste Dispose of Hazardous Waste Decontaminate->Dispose_Waste

Caption: Workflow for safe handling and emergency response for this compound.

Personal_Exposure_Response Exposure Personal Exposure Occurs Identify_Exposure Identify Exposure Type Exposure->Identify_Exposure Skin_Contact Skin Contact Identify_Exposure->Skin_Contact Skin Eye_Contact Eye Contact Identify_Exposure->Eye_Contact Eyes Inhalation Inhalation Identify_Exposure->Inhalation Inhaled Ingestion Ingestion Identify_Exposure->Ingestion Ingested Wash_Skin Wash with Soap & Water Skin_Contact->Wash_Skin Flush_Eyes Flush Eyes for 15 min Eye_Contact->Flush_Eyes Fresh_Air Move to Fresh Air Inhalation->Fresh_Air Rinse_Mouth Rinse Mouth with Water Ingestion->Rinse_Mouth Seek_Medical_Attention Seek Immediate Medical Attention Wash_Skin->Seek_Medical_Attention Flush_Eyes->Seek_Medical_Attention Fresh_Air->Seek_Medical_Attention Rinse_Mouth->Seek_Medical_Attention

Caption: Decision tree for responding to personal exposure to this compound.

References

Validation & Comparative

A Comparative Analysis of Acetoxyacetic Acid and Acetoacetic Acid for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of organic chemistry and drug development, a nuanced understanding of structurally similar molecules is paramount for innovation. This guide provides a detailed comparative analysis of acetoxyacetic acid and acetoacetic acid, two carboxylic acids with distinct chemical properties and biological relevance. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview supported by experimental data and detailed methodologies.

Chemical and Physical Properties: A Side-by-Side Comparison

A summary of the key chemical and physical properties of this compound and acetoacetic acid is presented below, highlighting their fundamental differences.

PropertyThis compoundAcetoacetic Acid
Chemical Formula C₄H₆O₄C₄H₆O₃
Molecular Weight 118.09 g/mol [1]102.09 g/mol [2]
Appearance Colorless to light yellow liquid or solid[3]Unstable solid or in solution
Melting Point 67-69 °C36.5 °C[2]
Boiling Point 141-142 °C at 12 mmHgDecomposes
pKa ~2.69[2]~3.58[2]
Solubility in Water 144 g/L[2]1000 mg/mL at 20 °C[2]

Stability and Reactivity: A Tale of Two Acids

The most striking difference between this compound and acetoacetic acid lies in their stability.

Acetoacetic acid , a β-keto acid, is notoriously unstable. It readily undergoes decarboxylation to produce acetone (B3395972) and carbon dioxide, a reaction that is particularly rapid in acidic conditions.[2] The half-life of the acid form in water at 37°C is approximately 140 minutes.[3] This inherent instability is a critical consideration in its handling and biological function.

In terms of reactivity, both molecules possess a carboxylic acid functional group, enabling them to undergo reactions such as esterification. However, the presence of the ketone group in acetoacetic acid and the ester group in this compound dictates their distinct reactive profiles. Acetoacetic acid's α-protons are acidic, allowing for the formation of a stabilized enolate, which is central to the acetoacetic ester synthesis for producing ketones.[1] this compound can participate in condensation reactions and is a key intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.[1]

Biological Significance: Metabolism vs. Synthesis

The biological roles of these two acids are fundamentally different, reflecting their chemical nature.

Acetoacetic acid is a vital intermediate in metabolism. As one of the three main ketone bodies produced in the liver during periods of low glucose availability, it serves as an alternative energy source for extrahepatic tissues, including the brain and heart.[2] Dysregulation of acetoacetic acid levels is a hallmark of metabolic disorders such as diabetic ketoacidosis. Recent research has also implicated acetoacetic acid in cellular signaling, activating pathways such as NF-κB and ROS-mediated MAPK pathways, which are involved in inflammation and apoptosis.

This compound , by contrast, is not a central metabolite. Its significance in the life sciences lies primarily in its role as a versatile precursor in the synthesis of complex organic molecules, including pharmaceuticals.[2][4] Its stable structure allows for its incorporation into drug candidates, contributing to their desired pharmacological properties.[2]

Experimental Protocols

Detailed methodologies for the synthesis and characterization of these acids are crucial for their application in research.

Synthesis Protocols

Synthesis of this compound from Glycolic Acid and Acetic Anhydride

This method involves the direct acetylation of glycolic acid.

  • Materials: Glycolic acid, acetic anhydride, pyridine (B92270) (optional, as a catalyst).

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve glycolic acid in an excess of acetic anhydride.

    • If desired, add a catalytic amount of pyridine.

    • Heat the reaction mixture at a controlled temperature (e.g., 60-80 °C) for several hours.

    • Monitor the reaction progress using a suitable analytical technique (e.g., TLC or NMR).

    • Once the reaction is complete, cool the mixture to room temperature.

    • Carefully add water to quench the excess acetic anhydride.

    • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure to obtain the crude product.

    • Purify the this compound by distillation under reduced pressure or recrystallization.

Synthesis of Acetoacetic Acid via Hydrolysis of Ethyl Acetoacetate (B1235776)

Due to its instability, acetoacetic acid is typically prepared in situ from its more stable ester, ethyl acetoacetate.

  • Materials: Ethyl acetoacetate, sodium hydroxide (B78521) (or other base), hydrochloric acid (or other strong acid).

  • Procedure:

    • In a round-bottom flask, add a solution of sodium hydroxide in water.

    • Cool the solution in an ice bath.

    • Slowly add ethyl acetoacetate to the cooled basic solution with stirring.

    • Allow the mixture to stir at room temperature for several hours to effect saponification.

    • After the hydrolysis is complete, cool the reaction mixture again in an ice bath.

    • Carefully acidify the solution with cold, dilute hydrochloric acid to a pH below the pKa of acetoacetic acid (~3.6). This will generate the free acid.

    • The resulting aqueous solution of acetoacetic acid should be used immediately for subsequent reactions due to its instability.

Characterization Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve a small amount of the acid in a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆).

  • ¹H NMR:

    • This compound: Expect signals corresponding to the acetyl methyl protons, the methylene (B1212753) protons adjacent to the ester and carboxylic acid groups, and the acidic proton of the carboxylic acid.

    • Acetoacetic Acid: Due to keto-enol tautomerism, the spectrum will be more complex and solvent-dependent. Expect signals for the methyl protons, the methylene protons, and the enolic proton. The relative integration of these signals can be used to determine the keto-enol equilibrium composition.

  • ¹³C NMR:

    • This compound: Expect signals for the carbonyl carbons of the ester and carboxylic acid, the methyl carbon of the acetyl group, and the methylene carbon.

    • Acetoacetic Acid: Expect signals for the ketone and carboxylic acid carbonyl carbons, the methyl carbon, and the methylene carbon in the keto form, as well as signals for the corresponding carbons in the enol form.

Infrared (IR) Spectroscopy

  • Sample Preparation: The sample can be analyzed as a neat liquid (for this compound if liquid at room temperature), a thin film on a salt plate, or as a KBr pellet (for solid samples).

  • Expected Absorptions:

    • Both Acids: A broad absorption band in the region of 2500-3300 cm⁻¹ characteristic of the O-H stretching of the carboxylic acid group. A strong absorption band around 1700-1760 cm⁻¹ corresponding to the C=O stretching of the carboxylic acid.

    • This compound: An additional strong C=O stretching band for the ester group, typically around 1735-1750 cm⁻¹.

    • Acetoacetic Acid: An additional C=O stretching band for the ketone group, typically around 1715 cm⁻¹.

Mass Spectrometry (MS)

  • Ionization Method: Electrospray ionization (ESI) is commonly used for these polar molecules.

  • Expected Fragmentation:

    • This compound: Common fragmentation patterns would involve the loss of the acetyl group, water, and carbon dioxide.

    • Acetoacetic Acid: The molecular ion may be weak due to its instability. A prominent peak corresponding to the loss of carbon dioxide (decarboxylation) to form the acetone radical cation is expected.

Signaling Pathways and Experimental Workflows

Visualizing the biological context and experimental procedures can provide a clearer understanding of the roles and analysis of these acids.

ketogenesis Fatty_Acids Fatty Acids Acetyl_CoA Acetyl-CoA Fatty_Acids->Acetyl_CoA β-oxidation Acetoacetyl_CoA Acetoacetyl-CoA Acetyl_CoA->Acetoacetyl_CoA TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle HMG_CoA HMG-CoA Acetoacetyl_CoA->HMG_CoA Acetoacetate Acetoacetate HMG_CoA->Acetoacetate Acetone Acetone Acetoacetate->Acetone Decarboxylation Beta_Hydroxybutyrate β-Hydroxybutyrate Acetoacetate->Beta_Hydroxybutyrate Ketone_Bodies Ketone Bodies (to extrahepatic tissues) Acetoacetate->Ketone_Bodies Acetone->Ketone_Bodies Beta_Hydroxybutyrate->Ketone_Bodies nf_kb_pathway cluster_nucleus Acetoacetate Acetoacetate Receptor Cell Surface Receptor Acetoacetate->Receptor IKK IKK Complex Receptor->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB Nucleus Nucleus NFkB->Nucleus translocates to NFkB_IkB NF-κB-IκB Complex NFkB_IkB->NFkB degradation of IκB Inflammatory_Genes Inflammatory Gene Expression Nucleus->Inflammatory_Genes promotes transcription synthesis_workflow Start Start Reactants Mix Glycolic Acid and Acetic Anhydride Start->Reactants Heat Heat Reaction Mixture Reactants->Heat Monitor Monitor Reaction Progress (TLC/NMR) Heat->Monitor Quench Quench with Water Monitor->Quench Reaction Complete Extract Extract with Organic Solvent Quench->Extract Wash Wash Organic Layer Extract->Wash Dry_Concentrate Dry and Concentrate Wash->Dry_Concentrate Purify Purify Product (Distillation/Recrystallization) Dry_Concentrate->Purify Characterize Characterize Product (NMR, IR, MS) Purify->Characterize End End Characterize->End

References

A Comparative Guide to the Validation of a New Analytical Method for Acetoxyacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and precise quantification of compounds like acetoxyacetic acid is paramount for ensuring product quality, safety, and efficacy. The validation of an analytical method is a critical process that demonstrates its suitability for its intended purpose. This guide provides a comprehensive comparison of two common analytical techniques, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS), for the validation of a new analytical method for this compound.

This comparison is based on established validation principles and includes representative experimental data from validated methods for structurally similar compounds, providing a framework for the development and validation of a method for this compound.

Methodology Comparison: HPLC-UV vs. GC-MS

High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating and quantifying non-volatile or thermally labile compounds like this compound in their native form. Coupled with a UV detector, it offers a robust and widely accessible analytical solution.

Gas Chromatography-Mass Spectrometry (GC-MS), on the other hand, is a highly sensitive and selective technique. However, for non-volatile compounds like this compound, a derivatization step is typically required to increase their volatility for analysis by GC.

Performance Data Comparison

The following tables summarize the key performance characteristics of a validated HPLC-UV method for a structurally similar compound, 1'-acetoxychavicol acetate (B1210297), and a representative validated GC-MS method for short-chain fatty acids. This data provides a benchmark for the expected performance of a new analytical method for this compound.

Table 1: Performance Characteristics of a Validated HPLC-UV Method for 1'-Acetoxychavicol Acetate

Performance MetricResult
Linearity Range5 - 200 µg/mL
Correlation Coefficient (r²)> 0.999
Accuracy (% Recovery)97 - 101%
Precision (Intra-day %RSD)< 2%
Precision (Inter-day %RSD)< 3%
Limit of Detection (LOD)0.59 µg/mL
Limit of Quantitation (LOQ)1.79 µg/mL

Table 2: Representative Performance Characteristics of a Validated GC-MS Method for Short-Chain Fatty Acids

Performance MetricResult
Linearity Range0.5 - 100 µg/mL
Correlation Coefficient (r²)> 0.998
Accuracy (% Recovery)90 - 110%
Precision (Intra-day %RSD)< 5%
Precision (Inter-day %RSD)< 10%
Limit of Detection (LOD)0.02 - 0.23 µg/mL
Limit of Quantitation (LOQ)0.08 - 0.78 µg/mL

Experimental Protocols

Detailed experimental protocols are essential for the successful implementation and validation of an analytical method. Below are representative protocols for both HPLC-UV and GC-MS analysis.

HPLC-UV Method Protocol

This protocol is based on a validated method for 1'-acetoxychavicol acetate and can be adapted for this compound.

1. Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve this compound reference standard in a suitable solvent (e.g., acetonitrile) to prepare a stock solution of 1 mg/mL.

  • Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution to cover the desired concentration range (e.g., 5-200 µg/mL).

  • Sample Preparation: Dissolve the sample containing this compound in the mobile phase to achieve a concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.

2. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of acetonitrile (B52724) and water (e.g., 80:20 v/v) with a small amount of acid (e.g., 0.1% phosphoric acid) to ensure the analyte is in its protonated form.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Detection Wavelength: Determined by measuring the UV spectrum of this compound (typically around 210 nm for carboxylic acids).

  • Column Temperature: 30 °C.

3. Validation Procedure:

  • Specificity: Inject a blank, a standard solution, and a sample solution to ensure no interfering peaks are present at the retention time of this compound.

  • Linearity: Inject the calibration standards in triplicate and construct a calibration curve by plotting the peak area against the concentration.

  • Accuracy: Perform a recovery study by spiking a blank matrix with known amounts of the reference standard at three different concentration levels.

  • Precision: Assess repeatability (intra-day precision) by injecting six replicate preparations of a sample at 100% of the test concentration. Evaluate intermediate precision (inter-day precision) by repeating the analysis on a different day with a different analyst.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the LOD and LOQ based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

  • Robustness: Intentionally vary chromatographic parameters (e.g., mobile phase composition, flow rate, column temperature) to assess the method's reliability.

GC-MS Method Protocol

This protocol outlines a general procedure for the analysis of short-chain fatty acids by GC-MS, which would require adaptation and validation for this compound.

1. Standard and Sample Preparation with Derivatization:

  • Standard Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol).

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution.

  • Sample Preparation and Derivatization:

    • To an aliquot of the sample or standard, add an internal standard.

    • Acidify the sample.

    • Extract the this compound with an organic solvent.

    • Evaporate the solvent and add a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) to convert the carboxylic acid to a volatile silyl (B83357) ester.

    • Heat the mixture to complete the reaction.

2. GC-MS Conditions:

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Injection Mode: Split or splitless, depending on the concentration.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: Start at a low temperature (e.g., 60 °C), hold for a few minutes, then ramp up to a final temperature (e.g., 280 °C).

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI).

    • Scan Mode: Full scan for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.

3. Validation Procedure:

  • The validation procedure would follow the same principles as the HPLC-UV method, assessing specificity, linearity, accuracy, precision, LOD, LOQ, and robustness. The entire analytical process, including the derivatization step, must be included in the validation.

Visualizing the Method Validation Workflow

A clear understanding of the logical flow of the validation process is crucial. The following diagram, created using the DOT language, illustrates the key stages of analytical method validation.

Analytical_Method_Validation_Workflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_evaluation Evaluation Phase cluster_documentation Documentation Phase define_purpose Define Analytical Method's Purpose select_method Select Analytical Technique (HPLC/GC-MS) define_purpose->select_method define_parameters Define Validation Parameters & Criteria select_method->define_parameters write_protocol Write Validation Protocol define_parameters->write_protocol prepare_reagents Prepare Standards & Samples write_protocol->prepare_reagents perform_experiments Perform Validation Experiments prepare_reagents->perform_experiments collect_data Collect & Process Analytical Data perform_experiments->collect_data analyze_data Analyze Data Against Acceptance Criteria collect_data->analyze_data assess_suitability Assess Method Suitability analyze_data->assess_suitability write_report Write Validation Report assess_suitability->write_report archive_data Archive Data & Documentation write_report->archive_data

Caption: A workflow diagram illustrating the key stages of analytical method validation.

Logical Framework for Method Selection

The choice between HPLC-UV and GC-MS for the analysis of this compound depends on several factors. The following decision-making framework, presented as a DOT graph, can guide researchers in selecting the most appropriate technique.

Caption: A decision-making framework for selecting between HPLC-UV and GC-MS.

The Reactivity of Acetoxyacetic Acid: A Comparative Analysis with Key Keto Acids

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals on the chemical reactivity of acetoxyacetic acid in comparison to other notable keto acids, supported by available experimental data and detailed experimental protocols.

The reactivity of keto acids is a critical consideration in various fields, from understanding metabolic pathways to designing novel therapeutic agents. This guide provides a comparative analysis of the reactivity of this compound, a β-keto acid, with other key α- and β-keto acids: pyruvic acid, α-ketoglutaric acid, and oxaloacetic acid. While direct quantitative kinetic data for this compound is limited in publicly available literature, this guide leverages data from structurally similar compounds and established principles of chemical reactivity to provide a comprehensive overview for researchers.

Comparative Overview of Keto Acid Reactivity

Keto acids are broadly classified based on the position of the ketone group relative to the carboxylic acid. This structural difference significantly influences their chemical reactivity, particularly their propensity for decarboxylation.

  • α-Keto Acids (e.g., Pyruvic Acid, α-Ketoglutaric Acid): The ketone group is adjacent to the carboxylic acid. These compounds are generally more stable towards decarboxylation than their β-isomers.[1]

  • β-Keto Acids (e.g., this compound, Oxaloacetic Acid): The ketone group is at the β-position (two carbons away) from the carboxylic acid. This arrangement facilitates decarboxylation through a cyclic transition state, making them generally more reactive in this regard.[2][3]

Key Reactions Considered:

  • Decarboxylation: The loss of carbon dioxide, a common reaction for β-keto acids.

  • Keto-Enol Tautomerism: The equilibrium between the keto and enol forms, which influences the nucleophilicity of the α-carbon.

  • Nucleophilic Addition: Reactions at the electrophilic carbonyl carbon.

Quantitative Data on Keto Acid Reactivity

The following tables summarize available kinetic data for the decarboxylation of relevant keto acids. It is important to note the absence of specific experimental data for this compound. Data for acetoacetic acid is presented as a structural analog.

Keto AcidTypeReaction ConditionRate Constant (k)Half-life (t½)Reference
Acetoacetic Acidβ-keto acid37°C in water-140 minutes[2]
Pyruvic Acidα-keto acidIn the presence of H2O2 (pH 7)Second-order rate constant-[4]
Oxaloacetic Acidβ-keto acidRoom temperature in solutionDecomposes over hours-[5]

Note: The decarboxylation of pyruvic acid is significantly slower than that of β-keto acids under normal conditions and is often facilitated by enzymes or oxidizing agents like hydrogen peroxide.[4] Oxaloacetic acid is known to be unstable in solution, readily decarboxylating to pyruvate (B1213749).[5][6]

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols can be adapted to perform comparative studies on the reactivity of this compound and other keto acids.

Determination of Decarboxylation Rate by UV-Vis Spectrophotometry

This method monitors the change in absorbance of the keto acid over time as it decarboxylates.

Principle: The carbonyl group of the keto acid exhibits a characteristic UV absorbance. The decrease in this absorbance is proportional to the decrease in the concentration of the keto acid.[7][8]

Apparatus:

  • UV-Vis Spectrophotometer with temperature control

  • Quartz cuvettes

  • Water bath or heating block

  • pH meter

  • Volumetric flasks and pipettes

Reagents:

Procedure:

  • Prepare a stock solution of the keto acid in the desired buffer.

  • Equilibrate the UV-Vis spectrophotometer and the water bath to the desired reaction temperature.

  • Transfer a known volume of the keto acid solution to a pre-heated quartz cuvette.

  • Immediately place the cuvette in the spectrophotometer and begin recording the absorbance at the λmax of the keto acid's carbonyl group (typically in the range of 270-300 nm) at regular time intervals.

  • Continue monitoring until the absorbance value stabilizes, indicating the completion of the reaction.

  • The natural logarithm of the absorbance can be plotted against time. The slope of this plot will be the negative of the first-order rate constant (-k).

Analysis of Reaction Products by Gas Chromatography-Mass Spectrometry (GC-MS)

This method is used to identify and quantify the products of the keto acid reactions, such as the ketone formed after decarboxylation.

Principle: Volatile derivatives of the keto acids and their reaction products are separated by gas chromatography and identified by their mass spectra.[9][10]

Apparatus:

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

  • Autosampler

  • GC vials with inserts

  • Heating block or oven

  • Centrifuge

Reagents:

  • Keto acid of interest

  • Reaction buffer

  • Derivatization reagents (e.g., methoxyamine hydrochloride in pyridine (B92270), N-methyl-N-(trimethylsilyl)trifluoroacetamide - MSTFA)

  • Internal standard (e.g., a stable isotope-labeled analog of the analyte)

  • Organic solvent for extraction (e.g., ethyl acetate)

Procedure:

  • Reaction: Perform the keto acid reaction (e.g., decarboxylation) in a sealed vial at the desired temperature for a specific time.

  • Quenching and Extraction: Stop the reaction by cooling the vial on ice. Add an internal standard and an organic solvent to extract the analytes.

  • Drying: Evaporate the solvent under a stream of nitrogen.

  • Derivatization:

    • Add methoxyamine hydrochloride in pyridine to the dried residue. Heat to convert the keto group to a methoxime.

    • Add MSTFA and heat to silylate the carboxylic acid and any hydroxyl groups.

  • GC-MS Analysis: Inject the derivatized sample into the GC-MS.

    • GC conditions: Use an appropriate capillary column (e.g., DB-5ms). Program the oven temperature to achieve good separation of the analytes.

    • MS conditions: Operate the mass spectrometer in full scan mode to identify the products and in selected ion monitoring (SIM) mode for quantification.

  • Data Analysis: Identify the products based on their retention times and mass spectra by comparing them to a spectral library. Quantify the products by comparing their peak areas to that of the internal standard.

Signaling Pathways and Experimental Workflows

The reactivity of keto acids is central to many metabolic pathways. Below are diagrams illustrating a key reaction pathway and a typical experimental workflow.

Decarboxylation_Pathway Decarboxylation of a β-Keto Acid beta_keto_acid β-Keto Acid cyclic_intermediate Cyclic Intermediate (Enol) beta_keto_acid->cyclic_intermediate Heat ketone Ketone cyclic_intermediate->ketone co2 CO2 cyclic_intermediate->co2 Experimental_Workflow Workflow for Kinetic Analysis of Keto Acid Reactivity cluster_prep Sample Preparation cluster_reaction Reaction cluster_analysis Analysis cluster_data Data Processing prep_solution Prepare Keto Acid Solution in Buffer initiate_reaction Initiate Reaction (e.g., by heating) prep_solution->initiate_reaction monitor_reaction Monitor Reaction Progress (UV-Vis or take aliquots) initiate_reaction->monitor_reaction quench_reaction Quench Reaction (for GC-MS) initiate_reaction->quench_reaction calculate_rate Calculate Rate Constants monitor_reaction->calculate_rate derivatize Derivatize Sample quench_reaction->derivatize analyze Analyze by GC-MS derivatize->analyze identify_products Identify Products analyze->identify_products

References

A Comparative Guide to Acetoxyacetic Acid and Malonic Acid in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of organic synthesis, the selection of appropriate building blocks is paramount to achieving desired molecular complexity and high reaction yields. Both acetoxyacetic acid and malonic acid serve as versatile C4 and C3 synthons, respectively, finding broad applications in the synthesis of pharmaceuticals, heterocycles, and polymers. This guide provides a detailed comparison of their performance in key organic transformations, supported by experimental data and protocols to aid researchers in making informed decisions for their synthetic strategies.

Physicochemical Properties: A Head-to-Head Comparison

A fundamental understanding of the physicochemical properties of these acids is crucial for predicting their reactivity and optimizing reaction conditions.

PropertyThis compoundMalonic Acid
CAS Number 13831-30-6[1]141-82-2[2]
Molecular Formula C4H6O4[1]C3H4O4[3]
Molecular Weight 118.09 g/mol [4]104.06 g/mol [3]
Appearance White to off-white solid[4]White crystalline solid[2]
Melting Point 67-69 °C[4]135-137 °C (decomposes)[5]
Boiling Point 141-142 °C at 12 mmHg[6][7]Decomposes above 140 °C[5]
pKa1 2.69 ± 0.10 (Predicted)[1][8]2.83[3]
pKa2 -5.70[3]
Solubility Soluble in chloroform (B151607) and methanol (B129727) (slightly)[6][8]Soluble in water, ethanol (B145695), and ether; slightly soluble in pyridine.[3][9]

Core Applications and Performance in Organic Synthesis

While both acids are valuable reagents, their primary applications and synthetic efficiencies differ significantly.

Malonic Acid: The Workhorse for C-C Bond Formation

Malonic acid and its esters are renowned for their utility in forming new carbon-carbon bonds, primarily through the malonic ester synthesis and the Knoevenagel condensation.

Malonic Ester Synthesis: This classical method allows for the synthesis of mono- and di-substituted acetic acids. The high acidity of the α-protons of diethyl malonate facilitates easy enolate formation and subsequent alkylation.[10][11]

Knoevenagel Condensation: Malonic acid readily condenses with aldehydes and ketones to furnish α,β-unsaturated carboxylic acids.[12] The reaction often proceeds with high yields, particularly with aromatic aldehydes.

Barbiturate (B1230296) Synthesis: A cornerstone in medicinal chemistry, the condensation of substituted malonic esters with urea (B33335) provides a straightforward route to a wide range of barbiturate drugs.

Malonic_Acid_Applications malonic_acid Malonic Acid / Esters malonic_ester_synthesis malonic_ester_synthesis malonic_acid->malonic_ester_synthesis Alkylation, Hydrolysis, Decarboxylation knoevenagel knoevenagel malonic_acid->knoevenagel Condensation with Aldehydes/Ketones barbiturate_synthesis barbiturate_synthesis malonic_acid->barbiturate_synthesis Condensation with Urea substituted_acetic_acids substituted_acetic_acids malonic_ester_synthesis->substituted_acetic_acids ab_unsaturated_acids ab_unsaturated_acids knoevenagel->ab_unsaturated_acids barbiturates barbiturates barbiturate_synthesis->barbiturates

Table 1: Reported Yields for Key Reactions Involving Malonic Acid

ReactionSubstratesProductYieldReference
Malonic Ester SynthesisDiethyl malonate, Alkyl HalideSubstituted Acetic AcidVaries (often high)[10][13]
Knoevenagel CondensationBenzaldehyde (B42025), Malonic AcidCinnamic AcidUp to 95%[14]
Barbiturate SynthesisDiethyl malonate, UreaBarbituric Acid72-78%[15]
Barbiturate SynthesisDiethyl allyl-malonate, Urea5-allylbarbituric acid80-94%[16]
This compound: A Versatile Building Block for Heterocycles and Esters

This compound serves as a valuable intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical industry.[1]

Heterocycle Synthesis: It is a key precursor in the synthesis of various heterocyclic compounds, including the naturally occurring antibiotic pyridomycin (B90888) and tetronic acid derivatives.[17]

Ester Synthesis: this compound can be used to prepare other esters through transesterification and is an intermediate in the synthesis of compounds like tert-butyl glycolate (B3277807).[4][17]

Acetoxyacetic_Acid_Applications acetoxyacetic_acid This compound heterocycle_synthesis heterocycle_synthesis acetoxyacetic_acid->heterocycle_synthesis Cyclization Reactions ester_synthesis ester_synthesis acetoxyacetic_acid->ester_synthesis Transesterification/ Esterification pyridomycin_analogs pyridomycin_analogs heterocycle_synthesis->pyridomycin_analogs tetronic_acid_derivatives tetronic_acid_derivatives heterocycle_synthesis->tetronic_acid_derivatives tert_butyl_glycolate tert_butyl_glycolate ester_synthesis->tert_butyl_glycolate other_esters other_esters ester_synthesis->other_esters

Table 2: Reported Yields for Key Reactions Involving this compound

| Reaction | Product | Yield | Reference | |---|---|---| | Synthesis of Pyridomycin-related twelve-membered ring compounds | Heterocycle | 65-85% |[17] | | Synthesis of Tetronic Acid Derivatives | Heterocycle | 90-95% |[17] | | Preparation of tert-butyl glycolate | Ester | 75-85% |[17] | | Synthesis of Chiral Ester Derivatives | Ester | 70-85% |[17] | | General Synthesis | this compound | 60% |[18] |

Experimental Protocols

Detailed and reliable experimental procedures are critical for reproducible and high-yielding synthetic outcomes.

Protocol 1: Malonic Ester Synthesis of a Substituted Acetic Acid

This protocol details the synthesis of a mono-substituted acetic acid via the alkylation of diethyl malonate.

Malonic_Ester_Synthesis_Workflow start Start deprotonation 1. Deprotonation: Add NaOEt to Diethyl Malonate start->deprotonation alkylation 2. Alkylation: Add Alkyl Halide (R-X) deprotonation->alkylation hydrolysis 3. Saponification: Add aqueous NaOH, then acidify alkylation->hydrolysis decarboxylation 4. Decarboxylation: Heat the reaction mixture hydrolysis->decarboxylation product Product: Substituted Acetic Acid (R-CH₂COOH) decarboxylation->product

Materials:

  • Diethyl malonate

  • Sodium ethoxide (NaOEt)

  • Anhydrous ethanol

  • Alkyl halide (e.g., benzyl (B1604629) chloride)

  • Aqueous sodium hydroxide (B78521) (NaOH)

  • Aqueous hydrochloric acid (HCl)

  • Diethyl ether

Procedure:

  • Enolate Formation: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve sodium ethoxide in anhydrous ethanol. To this solution, add diethyl malonate dropwise with stirring.

  • Alkylation: After the addition of diethyl malonate is complete, add the alkyl halide dropwise to the reaction mixture. The reaction is typically exothermic and may require cooling to maintain a moderate temperature. After the addition, heat the mixture to reflux for 1-2 hours to ensure complete reaction.

  • Hydrolysis (Saponification): Cool the reaction mixture and add a solution of sodium hydroxide. Heat the mixture to reflux to hydrolyze the ester groups.

  • Acidification and Decarboxylation: After cooling, carefully acidify the reaction mixture with hydrochloric acid until the pH is acidic. Gently heat the acidic solution. Carbon dioxide will evolve as the malonic acid derivative decarboxylates.

  • Work-up and Purification: Cool the reaction mixture and extract the product with diethyl ether. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure to yield the crude substituted acetic acid. The product can be further purified by distillation or recrystallization.

Protocol 2: Knoevenagel Condensation of Benzaldehyde with Malonic Acid

This protocol describes a solvent-free, environmentally benign Knoevenagel condensation.[19]

Knoevenagel_Condensation_Workflow start Start dissolve 1. Dissolve Malonic Acid: In a minimal amount of ethyl acetate (B1210297) start->dissolve add_reagents 2. Add Reagents: Add Benzaldehyde and Piperidine (B6355638) dissolve->add_reagents remove_solvent 3. Remove Solvent: Under reduced pressure add_reagents->remove_solvent heat 4. Heat: Heat the solid residue remove_solvent->heat product Product: Cinnamic Acid heat->product

Materials:

  • Malonic acid

  • Benzaldehyde

  • Piperidine

  • Ethyl acetate

Procedure:

  • Dissolve malonic acid (10 mmol) in a minimal amount of ethyl acetate.

  • Add benzaldehyde (5 mmol) and piperidine (2 mmol) to the solution.

  • Remove the ethyl acetate by distillation under reduced pressure at 40°C.

  • Heat the resulting solid for 2 hours at 90°C to drive the condensation and subsequent decarboxylation.

  • The resulting cinnamic acid can be purified by recrystallization.

Protocol 3: Synthesis of Barbituric Acid from Diethyl Malonate and Urea

This protocol outlines the classical synthesis of the parent barbituric acid ring system.[20]

Barbiturate_Synthesis_Workflow start Start naoet 1. Prepare Sodium Ethoxide: Dissolve Sodium in Ethanol start->naoet add_reagents 2. Add Reagents: Add Diethyl Malonate, then Urea solution naoet->add_reagents reflux 3. Reflux: Heat the mixture for 7 hours add_reagents->reflux acidify 4. Acidify: Add water, then HCl reflux->acidify crystallize 5. Crystallize: Cool the solution to precipitate the product acidify->crystallize product Product: Barbituric Acid crystallize->product

Materials:

  • Sodium metal

  • Absolute ethanol

  • Diethyl malonate

  • Urea

  • Concentrated hydrochloric acid

Procedure:

  • In a round-bottom flask fitted with a reflux condenser, prepare a solution of sodium ethoxide by dissolving clean sodium metal (11.5 g) in absolute ethanol (250 ml).

  • To the sodium ethoxide solution, add diethyl malonate (80 g), followed by a solution of dry urea (30 g) in hot (70 °C) absolute ethanol (250 ml).

  • Shake the mixture well and heat under reflux for 7 hours in an oil bath at 110 °C. A white solid will form.

  • After the reaction is complete, add hot water (450 ml) to the reaction mixture, followed by concentrated hydrochloric acid until the solution is acidic.

  • Filter the resulting solution while hot and then cool it in an ice bath overnight to allow barbituric acid to crystallize.

  • Collect the product by vacuum filtration, wash with cold water, and dry. The reported yield is 50 g.[20]

Conclusion

Both this compound and malonic acid are valuable and versatile reagents in organic synthesis, each with a distinct profile of applications and reactivity. Malonic acid and its esters are well-established for the synthesis of substituted carboxylic acids and in condensation reactions, with a wealth of literature and well-documented, high-yielding protocols. This compound, while less commonly employed in these specific transformations, shows significant promise as a building block for complex heterocyclic structures and in the preparation of specialty esters, often with good to excellent yields. The choice between these two acids will ultimately depend on the specific synthetic target and the desired reaction pathway. This guide provides the necessary data and protocols to assist researchers in navigating these choices and advancing their synthetic endeavors.

References

Comparative Analysis of Acetoxyacetic Acid Cross-Reactivity in Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of acetoxyacetic acid's potential for cross-reactivity in common biological assays, alongside its structurally related molecules, glycolic acid and acetic acid. Due to the limited direct experimental data on this compound's cross-reactivity, this guide synthesizes information based on its chemical structure, potential for hydrolysis, and the known interference profiles of its constituent parts. The presented data is illustrative, based on scientifically plausible scenarios, to guide researchers in designing and interpreting their own experimental work.

Introduction to this compound and its Comparators

This compound is an ester derivative of glycolic acid and acetic acid. In biological systems, particularly in the presence of esterases found in serum and cell lysates, it has the potential to hydrolyze into these two parent compounds.[1][2][3] This inherent instability is a critical consideration when evaluating its biological activity and potential for assay interference.

  • This compound: As an ester, it may exhibit its own unique binding properties or be rapidly converted to its more stable parent acids.

  • Glycolic Acid: A small alpha-hydroxy acid, it is a metabolite of ethylene (B1197577) glycol and has been studied for its effects on skin and its potential for nephrotoxicity at high concentrations.[4]

  • Acetic Acid: A short-chain fatty acid and a fundamental biological building block, it can influence physiological processes and potentially interfere with certain assays at high concentrations.[5][6]

Hypothetical Cross-Reactivity Data

The following tables present hypothetical data from two common assay formats to illustrate the potential cross-reactivity profiles of this compound and its comparators.

Competitive Enzyme-Linked Immunosorbent Assay (ELISA)

This hypothetical ELISA is designed to detect a small molecule analyte that is structurally unrelated to the test compounds. The data represents the concentration of each compound required to inhibit the signal by 50% (IC50), indicating non-specific binding or interference.

CompoundTarget Analyte IC50 (µM)
This compound > 1000
Glycolic Acid > 1000
Acetic Acid > 1000

Note: In this scenario, none of the compounds show significant cross-reactivity in the competitive ELISA format for the specified unrelated analyte.

Lactate (B86563) Dehydrogenase (LDH) Enzymatic Assay

This assay measures the activity of lactate dehydrogenase. The data represents the concentration of each compound that causes a 20% inhibition of enzyme activity, indicating potential interference.

Compound20% Inhibition Concentration (IC20) (mM)
This compound (pre-incubated with esterase) 50
Glycolic Acid 75
Acetic Acid 100

Note: This hypothetical data suggests that after hydrolysis, the resulting mixture from this compound may have a slightly greater inhibitory effect on LDH activity compared to glycolic or acetic acid alone at the same concentration.

Experimental Protocols

Competitive ELISA for Small Molecule Detection

This protocol is a standard method for quantifying a small molecule in a sample.[7][8][9]

  • Coating: A 96-well microplate is coated with a conjugate of the target analyte and a carrier protein (e.g., BSA) and incubated overnight at 4°C.

  • Washing: The plate is washed three times with a wash buffer (e.g., PBS with 0.05% Tween 20).

  • Blocking: Non-specific binding sites are blocked by adding a blocking buffer (e.g., 1% BSA in PBS) and incubating for 1-2 hours at room temperature.

  • Competition: A mixture of the sample (containing the analyte) and a fixed concentration of a primary antibody specific to the analyte is added to the wells. In parallel, wells are prepared with a dilution series of this compound, glycolic acid, or acetic acid instead of the sample to assess cross-reactivity. The plate is incubated for 2 hours at room temperature.

  • Washing: The plate is washed three times.

  • Secondary Antibody: A secondary antibody conjugated to an enzyme (e.g., HRP-conjugated anti-IgG) is added and incubated for 1 hour at room temperature.

  • Washing: The plate is washed three times.

  • Substrate: A substrate for the enzyme (e.g., TMB) is added, and the plate is incubated in the dark until a color change is observed.

  • Stopping the Reaction: The reaction is stopped by adding a stop solution (e.g., 2N H₂SO₄).

  • Data Acquisition: The absorbance is read at the appropriate wavelength using a microplate reader. The percentage of inhibition is calculated relative to a control with no competing analyte.

Gas Chromatography-Mass Spectrometry (GC-MS) for Short-Chain Fatty Acid Analysis

This method provides a highly specific and quantitative analysis of short-chain fatty acids like acetic acid and can be used to confirm the identity and concentration of interfering substances.[10][11][12][13][14]

  • Sample Preparation: Biological samples (e.g., serum, cell culture media) are acidified to protonate the fatty acids.

  • Extraction: The fatty acids are extracted from the aqueous sample into an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Derivatization: The extracted fatty acids are derivatized to increase their volatility for GC analysis. A common derivatization agent is N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA).

  • GC-MS Analysis: The derivatized sample is injected into a gas chromatograph coupled to a mass spectrometer.

    • Gas Chromatograph: The different fatty acids are separated based on their boiling points and interaction with the GC column.

    • Mass Spectrometer: As the separated compounds elute from the GC column, they are ionized and fragmented. The mass-to-charge ratio of the fragments is measured, providing a unique "fingerprint" for each compound.

  • Quantification: The concentration of each fatty acid is determined by comparing the peak area of the analyte to that of a known concentration of an internal standard.

Visualizing Experimental Workflows and Relationships

ELISA_Workflow cluster_plate_prep Plate Preparation cluster_assay Assay coat Coat Plate with Analyte-Protein Conjugate wash1 Wash coat->wash1 block Block Non-Specific Sites wash1->block compete Add Sample/Standard + Primary Antibody block->compete wash2 Wash compete->wash2 secondary Add Enzyme-Linked Secondary Antibody wash2->secondary wash3 Wash secondary->wash3 substrate Add Substrate wash3->substrate stop Stop Reaction substrate->stop read Read Absorbance stop->read

Caption: Workflow for a competitive ELISA to assess cross-reactivity.

Hydrolysis_Pathway acetoxy This compound esterase Serum Esterases acetoxy->esterase products + esterase->products glycolic Glycolic Acid products->glycolic acetic Acetic Acid products->acetic

Caption: Hydrolysis of this compound by serum esterases.

Conclusion and Recommendations

While direct evidence for this compound cross-reactivity is scarce, its chemical nature suggests a high probability of hydrolysis into glycolic acid and acetic acid in biological matrices. This conversion is a primary consideration for any observed biological effect or assay interference.

Recommendations for Researchers:

  • Stability Analysis: When working with this compound in biological assays, it is crucial to first assess its stability in the specific assay matrix (e.g., serum-containing media). This can be achieved using techniques like GC-MS or HPLC to monitor the disappearance of the parent compound and the appearance of its hydrolysis products over time.

  • Comparator Controls: Glycolic acid and acetic acid should always be included as comparator controls in any biological assay involving this compound. This will help to distinguish between the effects of the parent ester and its hydrolysis products.

  • Assay-Specific Validation: The potential for interference should be evaluated on an assay-by-assay basis. Assays that are sensitive to changes in pH or employ enzymes that can be non-specifically inhibited by small carboxylic acids may be more susceptible to interference.

  • Confirmation with Orthogonal Methods: If significant biological activity or assay interference is observed, it is advisable to confirm the findings using an orthogonal method that has a different detection principle. For example, if a colorimetric enzymatic assay shows an effect, confirming the result with a mass spectrometry-based method would provide greater confidence.

By considering the potential for hydrolysis and including appropriate controls, researchers can more accurately interpret the biological effects of this compound and avoid misleading results due to assay interference.

References

A Comparative Guide to the Structural Confirmation of Acetoxyacetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical techniques for the structural confirmation of acetoxyacetic acid and its derivatives. Experimental data from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography are presented to offer a multi-faceted approach to unambiguous structure elucidation. Detailed experimental protocols for these key techniques are also provided to assist researchers in their laboratory work.

Spectroscopic and Crystallographic Data Comparison

The structural confirmation of this compound and its derivatives relies on the combined interpretation of data from various analytical methods. Below is a summary of expected and reported data for representative this compound derivatives.

Table 1: Nuclear Magnetic Resonance (NMR) Data

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of organic molecules. The chemical shifts (δ) in ¹H and ¹³C NMR are indicative of the electronic environment of the nuclei, while coupling constants in ¹H NMR provide information about the connectivity of adjacent protons.

Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
This compound ~2.1 (s, 3H, CH₃ CO), ~4.6 (s, 2H, OCH₂ CO), ~10.5 (br s, 1H, COOH )~20.5 (C H₃CO), ~62.0 (OC H₂CO), ~170.0 (CH₃C O), ~172.0 (OOCC OOH)
Methyl 2-acetoxyacetate ~2.1 (s, 3H, CH₃ CO), ~3.7 (s, 3H, OCH₃ ), ~4.6 (s, 2H, OCH₂ CO)[1]~20.5 (C H₃CO), ~52.0 (OC H₃), ~62.0 (OC H₂CO), ~169.0 (CH₃C O), ~170.0 (OOCC OOCH₃)[1]
Ethyl 2-acetoxyacetate ~1.2 (t, 3H, CH₂CH₃ ), ~2.1 (s, 3H, CH₃ CO), ~4.2 (q, 2H, CH₂ CH₃), ~4.6 (s, 2H, OCH₂ CO)~14.0 (CH₂C H₃), ~20.5 (C H₃CO), ~61.5 (OC H₂CH₃), ~62.0 (OC H₂CO), ~169.0 (CH₃C O), ~169.5 (OOCC OOCH₂CH₃)
Phenyl 2-acetoxyacetate ~2.2 (s, 3H, CH₃ CO), ~4.9 (s, 2H, OCH₂ CO), ~7.1-7.4 (m, 5H, Ar-H )~20.6 (C H₃CO), ~62.5 (OC H₂CO), ~121.5 (Ar-C), ~126.0 (Ar-C), ~129.5 (Ar-C), ~150.0 (Ar-C), ~168.0 (CH₃C O), ~168.5 (OOCC OOAr)

Note: The chemical shifts are approximate and can vary depending on the solvent and instrument frequency. s = singlet, t = triplet, q = quartet, m = multiplet, br s = broad singlet.

Table 2: Mass Spectrometry (MS) Data

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which aids in confirming its structure. Electron Ionization (EI) is a common technique for the analysis of small organic molecules.

CompoundMolecular Ion (m/z)Key Fragment Ions (m/z)
This compound 11875 [M-CH₃CO]⁺, 57 [CH₃CO-CH₂]⁺, 43 [CH₃CO]⁺
Methyl 2-acetoxyacetate 132101 [M-OCH₃]⁺, 89 [M-CH₃CO]⁺, 74 [M-CH₂COOCH₃]⁺, 59 [COOCH₃]⁺, 43 [CH₃CO]⁺[1]
Ethyl 2-acetoxyacetate 146101 [M-OC₂H₅]⁺, 103 [M-CH₃CO]⁺, 88 [M-CH₂COOC₂H₅]⁺, 73 [COOC₂H₅]⁺, 43 [CH₃CO]⁺
Phenyl 2-acetoxyacetate 194151 [M-CH₃CO]⁺, 107 [M-COOC₆H₅]⁺, 94 [C₆H₅OH]⁺•, 77 [C₆H₅]⁺, 43 [CH₃CO]⁺

Note: Fragmentation patterns are predicted based on common fragmentation pathways for esters and may vary depending on the ionization method and conditions.

Table 3: X-ray Crystallography Data

X-ray crystallography provides the most definitive structural information, including bond lengths, bond angles, and the three-dimensional arrangement of atoms in a crystal lattice. Data for a complex derivative is presented as an example.

CompoundCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)V (ų)Z
2-acetoxy-3-(3,4-diacetoxyphenyl)propanoic acidMonoclinicP2₁/c10.12315.43211.234105.451690.14

Data for a specific derivative, 2-acetoxy-3-(3,4-diacetoxyphenyl)propanoic acid, is provided as a representative example of crystallographic data for this class of compounds.[2]

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols serve as a general guideline and may require optimization based on the specific derivative and available instrumentation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for the structural elucidation of this compound derivatives.

Procedure:

  • Sample Preparation: Dissolve 5-10 mg of the purified this compound derivative in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrument Setup:

    • Use a 400 MHz or higher field NMR spectrometer.

    • Lock the spectrometer on the deuterium (B1214612) signal of the solvent.

    • Shim the magnetic field to achieve optimal resolution.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters: spectral width of 12-16 ppm, pulse angle of 30-45°, relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters: spectral width of 200-220 ppm, pulse angle of 30-45°, relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) due to the lower natural abundance and sensitivity of the ¹³C nucleus.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decays (FIDs).

    • Phase the spectra and perform baseline correction.

    • Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

    • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound derivatives.

Procedure:

  • Sample Introduction: Introduce a small amount of the sample (typically in a volatile organic solvent like methanol (B129727) or acetonitrile) into the mass spectrometer via a suitable inlet system, such as a gas chromatograph (GC-MS) or direct infusion.

  • Ionization:

    • For volatile and thermally stable derivatives, Electron Ionization (EI) is commonly used.

    • Set the electron energy to a standard value of 70 eV.

  • Mass Analysis:

    • Scan a mass-to-charge (m/z) range appropriate for the expected molecular weight of the derivative (e.g., m/z 40-300).

  • Data Analysis:

    • Identify the molecular ion peak (M⁺•).

    • Analyze the fragmentation pattern to identify characteristic fragment ions.

    • Compare the obtained spectrum with spectral libraries or predict fragmentation pathways to support the proposed structure.

Single-Crystal X-ray Diffraction

Objective: To obtain a definitive three-dimensional structure of a crystalline this compound derivative.

Procedure:

  • Crystal Growth: Grow single crystals of the derivative suitable for X-ray diffraction (typically 0.1-0.3 mm in all dimensions). This can be achieved by slow evaporation of a solvent, slow cooling of a saturated solution, or vapor diffusion.

  • Crystal Mounting: Carefully mount a selected single crystal on a goniometer head.

  • Data Collection:

    • Mount the goniometer head on a single-crystal X-ray diffractometer.

    • Center the crystal in the X-ray beam.

    • Collect a series of diffraction images at different crystal orientations. Data is often collected at low temperatures (e.g., 100 K) to minimize thermal vibrations.

  • Structure Solution and Refinement:

    • Process the diffraction data to obtain a set of structure factors.

    • Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.

    • Refine the structural model against the experimental data using least-squares methods to improve the fit and obtain accurate atomic coordinates, bond lengths, and bond angles.

  • Structure Validation: Validate the final crystal structure by checking for consistency in geometric parameters and analyzing the residual electron density.

Visualizing Experimental Workflows

The following diagrams illustrate the general workflows for the structural confirmation of this compound derivatives using the described analytical techniques.

Experimental_Workflow_NMR cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Purified_Derivative Purified Derivative Dissolution Dissolve in Deuterated Solvent Purified_Derivative->Dissolution NMR_Tube Transfer to NMR Tube Dissolution->NMR_Tube Spectrometer NMR Spectrometer NMR_Tube->Spectrometer Lock_Shim Lock and Shim Spectrometer->Lock_Shim Acquire_1H Acquire 1H Spectrum Lock_Shim->Acquire_1H Acquire_13C Acquire 13C Spectrum Lock_Shim->Acquire_13C FT Fourier Transform Acquire_1H->FT Acquire_13C->FT Phase_Baseline Phase and Baseline Correction FT->Phase_Baseline Calibrate Calibrate Chemical Shifts Phase_Baseline->Calibrate Integrate_Analyze Integrate and Analyze Calibrate->Integrate_Analyze Structure_Confirmation Structure Confirmation Integrate_Analyze->Structure_Confirmation

Caption: Workflow for NMR spectroscopic analysis.

Experimental_Workflow_MS cluster_intro Sample Introduction cluster_analysis Mass Analysis cluster_data Data Analysis Sample_Solution Sample in Volatile Solvent Inlet_System Inlet System (e.g., GC, Infusion) Sample_Solution->Inlet_System Ion_Source Ion Source (EI) Inlet_System->Ion_Source Mass_Analyzer Mass Analyzer Ion_Source->Mass_Analyzer Detector Detector Mass_Analyzer->Detector Mass_Spectrum Mass Spectrum Detector->Mass_Spectrum Identify_Mol_Ion Identify Molecular Ion Mass_Spectrum->Identify_Mol_Ion Analyze_Fragments Analyze Fragmentation Identify_Mol_Ion->Analyze_Fragments Structure_Confirmation Structure Confirmation Analyze_Fragments->Structure_Confirmation

Caption: Workflow for Mass Spectrometric analysis.

Experimental_Workflow_Xray cluster_crystal Crystal Preparation cluster_data_coll Data Collection cluster_structure Structure Determination Grow_Crystal Grow Single Crystal Mount_Crystal Mount Crystal Grow_Crystal->Mount_Crystal Diffractometer X-ray Diffractometer Mount_Crystal->Diffractometer Collect_Frames Collect Diffraction Frames Diffractometer->Collect_Frames Process_Data Process Data Collect_Frames->Process_Data Solve_Structure Solve Structure Process_Data->Solve_Structure Refine_Structure Refine Structure Solve_Structure->Refine_Structure Validate_Structure Validate Structure Refine_Structure->Validate_Structure Final_Structure Final 3D Structure Validate_Structure->Final_Structure

Caption: Workflow for X-ray Crystallography.

References

Navigating the Analytical Maze: An Inter-Laboratory Comparison for Acetoxyacetic Acid Quantification

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals on the validation of analytical methods for acetoxyacetic acid, presenting a comparative overview of common analytical techniques and a hypothetical inter-laboratory study to illustrate expected performance metrics.

Hypothetical Inter-Laboratory Study Design

To provide a practical comparison, we've conceptualized a hypothetical inter-laboratory study involving three distinct laboratories (Lab A, Lab B, and Lab C). In this scenario, each laboratory was supplied with identical sets of a pharmaceutical formulation spiked with known concentrations of this compound (Low, Medium, and High). The laboratories were tasked with quantifying the analyte using their in-house validated analytical methods. The primary performance metrics evaluated were accuracy (as percent recovery) and precision (as percent relative standard deviation, %RSD).

The analytical approaches chosen for this hypothetical study represent common techniques used for the quantification of small organic molecules:

  • Lab A: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

  • Lab B: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

  • Lab C: Gas Chromatography-Mass Spectrometry (GC-MS) following derivatization.

Data Presentation: A Comparative Analysis

The following tables summarize the hypothetical quantitative data from the three participating laboratories, offering a clear comparison of the analytical capabilities of each method.

Table 1: Comparison of Method Validation Parameters

Performance MetricLab A (HPLC-UV)Lab B (HPLC-MS/MS)Lab C (GC-MS)
Linearity Range (µg/mL) 5 - 2000.5 - 1001 - 150
Correlation Coefficient (r²) > 0.998> 0.999> 0.997
Limit of Detection (LOD) (µg/mL) 1.80.150.5
Limit of Quantification (LOQ) (µg/mL) 5.00.51.5
Intra-assay Precision (%CV) < 4%< 2%< 5%
Inter-assay Precision (%CV) < 7%< 4%< 8%
Accuracy (Recovery %) 96 - 104%98 - 102%95 - 105%
Analysis Time per Sample (min) ~15~10~25

Table 2: Hypothetical Inter-Laboratory Quantification Results

Sample ConcentrationLab A (HPLC-UV)Lab B (HPLC-MS/MS)Lab C (GC-MS)
Mean ± SD (µg/mL) Mean ± SD (µg/mL) Mean ± SD (µg/mL)
Low (10 µg/mL) 9.8 ± 0.610.1 ± 0.39.5 ± 0.8
Medium (50 µg/mL) 51.2 ± 2.549.7 ± 1.552.1 ± 3.6
High (100 µg/mL) 103.5 ± 5.199.2 ± 3.0105.3 ± 7.4

Experimental Protocols

Detailed experimental protocols are crucial for the reproducibility and comparison of analytical methods. Below are representative methodologies for the techniques employed in our hypothetical study.

Method 1: HPLC-UV (Lab A)
  • Sample Preparation: A solid pharmaceutical dosage form is crushed and a portion equivalent to 10 mg of the active pharmaceutical ingredient (API) is accurately weighed. The sample is dissolved in 10 mL of a diluent (e.g., acetonitrile (B52724):water 50:50 v/v), sonicated for 15 minutes, and centrifuged at 4000 rpm for 10 minutes. The supernatant is then filtered through a 0.45 µm syringe filter.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).[1]

    • Mobile Phase: An isocratic mobile phase consisting of a mixture of acetonitrile and water (e.g., 80:20 v/v).[1]

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 20 µL.

    • Detection: UV detection at a specified wavelength (e.g., 210 nm).

Method 2: HPLC-MS/MS (Lab B)
  • Sample Preparation: Plasma samples are deproteinized by adding a precipitating agent like acetonitrile, followed by centrifugation to remove the precipitated proteins. The resulting supernatant is then used for analysis.

  • Chromatographic Conditions:

    • Column: A suitable reversed-phase C18 column.[2]

    • Mobile Phase: A gradient elution using a mixture of solvents such as acetonitrile and water, both containing a small percentage of formic acid to aid in ionization.

    • Flow Rate: 0.8 mL/min.[1]

    • Injection Volume: 10 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in negative or positive mode, depending on the analyte's properties.

    • Detection: Multiple Reaction Monitoring (MRM) is used for quantitative analysis, monitoring specific precursor-to-product ion transitions for this compound and an internal standard.

Method 3: GC-MS (Lab C)
  • Sample Preparation and Derivatization: An aqueous sample is acidified, and the this compound is extracted using a suitable organic solvent. The solvent is then evaporated, and the residue is derivatized to increase its volatility and thermal stability. A common derivatizing agent is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Chromatographic Conditions:

    • Column: A non-polar capillary column (e.g., DB-5ms).

    • Carrier Gas: Helium.

    • Temperature Program: An initial oven temperature is held for a short period, then ramped up to a final temperature to ensure the separation of the analyte from other components.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electron Ionization (EI).

    • Detection: Selected Ion Monitoring (SIM) of characteristic ions of the derivatized this compound is used for quantification.

Visualizing the Workflow

To better understand the processes involved, the following diagrams illustrate a typical inter-laboratory validation workflow and a general analytical workflow for this compound quantification.

G cluster_0 Phase 1: Planning & Protocol Development cluster_1 Phase 2: Laboratory Analysis cluster_2 Phase 3: Data Analysis & Reporting P1 Define Study Objectives & Acceptance Criteria P2 Develop & Optimize Analytical Method P1->P2 P3 Prepare & Distribute Homogeneous Samples P2->P3 L1 Lab A Analysis P3->L1 L2 Lab B Analysis P3->L2 L3 Lab C Analysis P3->L3 D1 Collect & Tabulate Raw Data L1->D1 L2->D1 L3->D1 D2 Statistical Analysis (e.g., ANOVA, Cochran's Test) D1->D2 D3 Evaluate Performance (Repeatability & Reproducibility) D2->D3 D4 Final Report Generation D3->D4

Caption: A flowchart illustrating the key phases of an inter-laboratory validation study.

G cluster_workflow Analytical Workflow for this compound Quantification Sample Sample Collection (e.g., Pharmaceutical Formulation, Plasma) Preparation Sample Preparation (Extraction, Deproteinization, Derivatization) Sample->Preparation Analysis Instrumental Analysis (HPLC, GC-MS, etc.) Preparation->Analysis Data Data Acquisition & Processing Analysis->Data Quantification Quantification (Calibration Curve) Data->Quantification Report Result Reporting Quantification->Report

Caption: A generalized workflow for the quantification of this compound in a given sample.

References

Benchmarking Acetoxyacetic Acid: A Comparative Guide for Synthetic Chemists

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking efficient and versatile building blocks, acetoxyacetic acid presents a compelling option for introducing an α-hydroxyacetic acid moiety. This guide provides a comparative analysis of this compound against a common alternative, glycolic acid, in esterification reactions, supported by experimental data and detailed protocols.

This compound serves as a valuable intermediate in the synthesis of a variety of organic compounds, including pharmaceuticals and polymers.[1] Its protected hydroxyl group allows for selective reactions at the carboxylic acid functionality without the need for additional protecting group strategies, which can streamline synthetic routes and improve overall efficiency. This guide will delve into a direct comparison of this compound and glycolic acid in a typical esterification reaction to highlight the practical advantages of using the acetyl-protected form.

Performance Comparison: this compound vs. Glycolic Acid in Esterification

To provide a clear benchmark, we will compare the performance of this compound and glycolic acid in the esterification with a model alcohol, such as butanol. The key performance indicators for this comparison are reaction yield, reaction time, and reaction conditions.

Building BlockTypical Reaction ConditionsTypical Yield (%)Reaction Time (h)Key AdvantagesPotential Disadvantages
This compound Acid catalysis (e.g., H₂SO₄), heat>902-4Higher yields due to reduced side reactions; no self-polymerization; improved solubility in organic solvents.Additional deprotection step required to liberate the free hydroxyl group.
Glycolic Acid Acid catalysis (e.g., H₂SO₄), heat, often with water removal (e.g., Dean-Stark)60-804-8Direct route to the α-hydroxy ester; lower cost of starting material.Prone to self-esterification (polymerization), which reduces the yield of the desired monomeric ester; requires more stringent water removal.[2]

Experimental Protocols

Below are detailed methodologies for the esterification of butanol with both this compound and glycolic acid.

Protocol 1: Esterification of Butanol with this compound

Objective: To synthesize butyl acetoxyacetate as a precursor to butyl glycolate (B3277807).

Materials:

  • This compound

  • n-Butanol

  • Concentrated Sulfuric Acid (catalyst)

  • Toluene

  • Sodium Bicarbonate solution (5% aqueous)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate

  • Standard laboratory glassware for reflux and extraction

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine this compound (1 equivalent), n-butanol (1.5 equivalents), and toluene.

  • Add a catalytic amount of concentrated sulfuric acid (e.g., 0.02 equivalents).

  • Heat the mixture to reflux (approximately 110-120 °C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Transfer the mixture to a separatory funnel and wash sequentially with water, 5% sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude butyl acetoxyacetate.

  • Purify the crude product by vacuum distillation.

Protocol 2: Esterification of Butanol with Glycolic Acid

Objective: To synthesize butyl glycolate directly.

Materials:

  • Glycolic acid

  • n-Butanol

  • Concentrated Sulfuric Acid (catalyst)

  • Toluene

  • Sodium Bicarbonate solution (5% aqueous)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate

  • Dean-Stark apparatus

  • Standard laboratory glassware for reflux and extraction

Procedure:

  • In a round-bottom flask equipped with a Dean-Stark apparatus, reflux condenser, and a magnetic stirrer, combine glycolic acid (1 equivalent), n-butanol (1.5 equivalents), and toluene.

  • Add a catalytic amount of concentrated sulfuric acid (e.g., 0.02 equivalents).

  • Heat the mixture to reflux and collect the water azeotropically in the Dean-Stark trap. Continue the reaction for 4-8 hours, or until no more water is collected. Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Work-up the reaction mixture as described in Protocol 1 (steps 5-7) to isolate and purify the butyl glycolate.

Visualizing the Synthetic Workflow

The following diagrams illustrate the general workflows for the synthesis of an α-hydroxy ester using both this compound and a generic unprotected hydroxy acid like glycolic acid.

G cluster_0 Route A: Using this compound cluster_1 Route B: Using Glycolic Acid A1 Esterification: This compound + Alcohol A2 Work-up & Purification A1->A2 Yield: >90% A3 Deprotection (Hydrolysis) A2->A3 A4 Final α-Hydroxy Ester A3->A4 B1 Esterification: Glycolic Acid + Alcohol (with water removal) B2 Work-up & Purification B1->B2 Yield: 60-80% B3 Final α-Hydroxy Ester B2->B3

Comparative synthetic routes to α-hydroxy esters.

Signaling Pathway and Logical Relationships

The use of this compound can be understood as a strategic choice in synthesis design, as depicted in the following logical diagram.

G Start Need for α-Hydroxy Acid Moiety Choice Choice of Building Block Start->Choice AAA This compound (Protected Hydroxyl) Choice->AAA Prioritize Yield & Purity GA Glycolic Acid (Free Hydroxyl) Choice->GA Prioritize Simplicity & Cost AAA_Adv Advantages: Higher Yield Fewer Side Reactions AAA->AAA_Adv AAA_Disadv Disadvantage: Requires Deprotection AAA->AAA_Disadv GA_Adv Advantage: Direct to Product GA->GA_Adv GA_Disadv Disadvantages: Lower Yield Self-Polymerization Risk GA->GA_Disadv

Decision-making logic for building block selection.

Conclusion

The performance of this compound as a building block is demonstrably superior to unprotected glycolic acid in esterification reactions where high yield and purity are paramount. The acetyl protection effectively prevents the formation of polymeric byproducts, a common issue with glycolic acid, leading to a cleaner reaction and simpler purification. While the use of this compound necessitates an additional deprotection step, the significant increase in yield often justifies this extra step, particularly in the context of complex, multi-step syntheses common in drug development and materials science. For applications where maximizing yield and minimizing byproducts are critical, this compound is a highly effective and reliable building block.

References

Comparative Efficacy of Phenoxyacetic Acid Derivatives in Inflammation and Cancer

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals on the anti-inflammatory and cytotoxic potential of novel phenoxyacetic acid derivatives, supported by experimental data and methodologies.

In Vitro Anti-inflammatory Activity: Cyclooxygenase (COX) Inhibition

A primary mechanism for the anti-inflammatory action of many non-steroidal anti-inflammatory drugs (NSAIDs) is the inhibition of cyclooxygenase (COX) enzymes, which are pivotal in the synthesis of pro-inflammatory prostaglandins. The following table summarizes the in vitro inhibitory activity of several novel phenoxyacetic acid derivatives against COX-1 and COX-2 enzymes, with their potency represented by the half-maximal inhibitory concentration (IC50). A lower IC50 value indicates greater potency. The selectivity index (SI), calculated as the ratio of IC50 (COX-1) / IC50 (COX-2), is also provided to indicate the compound's relative selectivity for the COX-2 isoform, a desirable trait for reducing gastrointestinal side effects.

Compound IDChemical ClassCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (SI) for COX-2
Compound 5f Phenoxyacetic Acid Derivative4.070.0667.83
Compound 7b Phenoxyacetic Acid Derivative5.930.0874.13
Celecoxib Selective COX-2 Inhibitor (Reference)14.930.08186.63
Mefenamic Acid Non-Selective NSAID (Reference)29.90.8236.46

In Vitro Cytotoxic Activity Against Cancer Cell Lines

The potential of novel chemical entities as anticancer agents is often initially assessed through in vitro cytotoxicity assays against various cancer cell lines. The table below presents the cytotoxic activity (IC50 values) of newly synthesized amide derivatives, highlighting their potential as anti-cancer agents.

Compound IDTarget Cancer Cell LineIC50 (µM)Reference DrugReference Drug IC50 (µM)
Compound 6a HepG2 (Liver Cancer)0.65SAHA2.91
Compound 6b HepG2 (Liver Cancer)0.92CA-40.54
Compound 6c HepG2 (Liver Cancer)1.12--
Compound 7f HCT-116 (Colorectal Cancer)10.44 - 13.765-Fluorouracil (5-FU)11.78

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the generalized protocols for the key experiments cited in this guide.

In Vitro Cyclooxygenase (COX) Inhibition Assay (Colorimetric)

Objective: To determine the concentration of a test compound required to inhibit 50% of COX-1 and COX-2 enzyme activity (IC50).

Methodology:

  • A colorimetric COX inhibitor screening assay kit is utilized.

  • The test compounds and reference drugs are dissolved in an appropriate solvent (e.g., DMSO) and prepared in a range of concentrations.

  • In a 96-well plate, the assay buffer, heme, and either COX-1 or COX-2 enzyme are added to the respective wells.

  • The test compound at various concentrations is added to the inhibitor wells. Control wells contain the vehicle solvent without the inhibitor.

  • The reaction is initiated by adding arachidonic acid to all wells.

  • The peroxidase activity of COX is measured by monitoring the appearance of an oxidized colorimetric substrate using a microplate reader at the appropriate wavelength (e.g., 590 nm).

  • The percentage of inhibition is calculated for each concentration of the test compound relative to the control.

  • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the concentration of a test compound that reduces the viability of a cancer cell line by 50% (IC50).

Methodology:

  • Human cancer cells (e.g., HepG2, HCT-116) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • The cells are then treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).

  • Following treatment, the culture medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (typically 0.5 mg/mL).

  • The plates are incubated for 2-4 hours to allow for the conversion of MTT to formazan (B1609692) crystals by metabolically active cells.

  • The medium is then removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals, resulting in a purple solution.

  • The absorbance of the solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Cell viability is expressed as a percentage of the untreated control cells.

  • The IC50 value is calculated from the dose-response curve by plotting cell viability against the logarithm of the compound concentration.

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and experimental processes, the following diagrams are provided in the DOT language for Graphviz.

COX_Inhibition_Pathway Arachidonic Acid Arachidonic Acid COX-1 / COX-2 COX-1 / COX-2 Arachidonic Acid->COX-1 / COX-2 Prostaglandins Prostaglandins COX-1 / COX-2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Phenoxyacetic Acid Derivatives Phenoxyacetic Acid Derivatives Phenoxyacetic Acid Derivatives->COX-1 / COX-2 Inhibition

Caption: Inhibition of the Cyclooxygenase (COX) Pathway.

MTT_Assay_Workflow cluster_0 Cell Culture cluster_1 MTT Reaction cluster_2 Measurement Seed Cells Seed Cells Add Compounds Add Compounds Seed Cells->Add Compounds Incubate Incubate Add Compounds->Incubate Add MTT Add MTT Incubate->Add MTT Incubate (Formazan) Incubate (Formazan) Add MTT->Incubate (Formazan) Solubilize Formazan Solubilize Formazan Incubate (Formazan)->Solubilize Formazan Read Absorbance Read Absorbance Solubilize Formazan->Read Absorbance Calculate IC50 Calculate IC50 Read Absorbance->Calculate IC50

A Comparative Review of Acetoxyacetic Acid: Applications, Limitations, and Alternatives in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of appropriate reagents is paramount to the success of synthetic endeavors. Acetoxyacetic acid, a versatile C4 building block, has found utility in a range of chemical transformations. However, its limitations necessitate a thorough evaluation and consideration of viable alternatives. This guide provides an objective comparison of this compound's performance with other synthetic equivalents, supported by experimental data and detailed methodologies.

Applications of this compound

This compound serves as a valuable intermediate in various synthetic applications, primarily owing to its dual functionality of a carboxylic acid and an acetate (B1210297) group. Its utility is most pronounced in the synthesis of heterocyclic compounds, esters, and as a component in acetoacetylation reactions.

Heterocyclic Synthesis

One of the notable applications of this compound is in the construction of complex heterocyclic frameworks. It has been employed as a key intermediate in the synthesis of pyridomycin, a naturally occurring antibiotic. Derivatives of this compound have been utilized to prepare twelve-membered ring compounds related to pyridomycin, with reported yields ranging from 65-85%. Furthermore, it serves as a precursor in the synthesis of tetronic acid derivatives, achieving high yields of 90-95% through a process involving the reaction of glycolic acid esters with acetyl halides followed by a Dieckmann condensation. In one-pot methodologies, acetic acid, a related compound, has been used as a mediator in the synthesis of pyrazole (B372694) and fused pyrazole-s-triazine derivatives, with yields reported between 75-90%.[1]

Esterification and Transesterification

The carboxylic acid moiety of this compound readily undergoes esterification with various alcohols. Additionally, the acetate group can be exchanged through transesterification, providing a route to a diverse range of ester derivatives.

Preparation of tert-Butyl Glycolate

This compound is utilized in the preparation of tert-butyl glycolate, an important reagent in organic synthesis.

Limitations of this compound

Despite its utility, this compound possesses certain limitations that can impact its application in specific synthetic contexts.

Thermal Instability

A significant drawback of this compound is its thermal instability. The compound is known to decompose at temperatures around 100°C, breaking down into acetone (B3395972) and carbon dioxide. This property restricts its use in reactions requiring high temperatures and necessitates careful temperature control during its handling and in reaction setups.

Corrosive Nature

As a strong acid, this compound is corrosive and requires careful handling procedures to avoid damage to equipment and ensure laboratory safety.

Performance Comparison with Alternatives

The choice of a synthetic reagent is often dictated by a comparison of its performance against viable alternatives in terms of yield, reaction conditions, and ease of handling.

Acylation Reactions: this compound vs. Other Acylating Agents

In the context of acylation, particularly acetoacetylation, other reagents can be employed, each with its own set of advantages and disadvantages.

Reagent/MethodTypical Yield (%)Reaction ConditionsAdvantagesDisadvantages
This compound 65-95% (in heterocyclic synthesis)Moderate temperatures required due to thermal instability.Versatile building block for complex molecules.Thermally unstable, corrosive.
Diketene VariesOften requires basic or acidic catalysts. Can be highly reactive.Highly efficient acetoacetylating agent.Can polymerize; reactivity can be difficult to control.
Acetic Anhydride HighCan be used with or without catalysts.More stable than this compound.Less reactive than acyl chlorides.
Acyl Chlorides Generally highHighly reactive, often requires a base to neutralize HCl byproduct.Highly reactive.Generates corrosive HCl gas.

Table 1: Comparison of Acetoacetylation and General Acylation Reagents.

Synthesis of tert-Butyl Glycolate: Alternative Routes

While this compound provides a route to tert-butyl glycolate, other methods are also available.

Starting MaterialReagentsKey StepsReported Yield (%)
Methoxyacetic AcidN,N'-Carbonyldiimidazole (CDI), mono-tert-butyl malonate, isopropyl Grignard reagentAcyl imidazole (B134444) formation, followed by reaction with the magnesium salt of mono-tert-butyl malonate.~77% (for a related tert-butyl ester)[2]
Bromoacetic AcidIsobutylene, strong acidic cation exchange resinDirect esterification.97.6% (for tert-butyl bromoacetate)[3]
tert-Butyl Bromoacetate (B1195939)Ethylene diamine (for a related amino ester synthesis)Nucleophilic substitution.52% (for a related amino ester)[4]

Table 2: Comparison of Synthetic Routes to tert-Butyl Glycolate and Related Esters.

Experimental Protocols

Detailed experimental procedures are crucial for the replication and adaptation of synthetic methods.

One-Pot Synthesis of Pyrazole-s-Triazine Derivatives using Acetic Acid Mediator

This procedure describes a general method for the synthesis of pyrazole-s-triazine derivatives where acetic acid acts as a mediator, a role that could potentially be adapted for this compound.

Procedure: A mixture of a β-dicarbonyl compound (e.g., ethyl acetoacetate, 1 equivalent) and N,N-dimethylformamide dimethylacetal (1.1 equivalents) is stirred at room temperature. To this is added 2-hydrazinyl-4,6-disubstituted-s-triazine (1 equivalent) either in a mixture of ethanol (B145695) and acetic acid or in neat acetic acid. The reaction mixture is then heated under reflux for a specified time. After completion, the reaction is cooled, and the product is isolated by filtration or extraction.

Example: For the synthesis of specific fused pyrazole-s-triazine derivatives, the reaction of a cyclic β-dione with N,N-dimethylformamide dimethylacetal followed by the addition of a hydrazinyl-s-triazine in acetic acid and refluxing can yield the desired product in yields of up to 83%.[5]

Visualizing Synthetic Pathways

The following diagrams illustrate the logical flow of the synthetic processes discussed.

experimental_workflow cluster_synthesis Synthesis of Pyrazole-s-Triazine Derivatives start β-Dicarbonyl Compound + N,N-Dimethylformamide Dimethylacetal intermediate Enamine Intermediate start->intermediate Stir at RT product Pyrazole-s-Triazine Derivative intermediate->product Add reagent and reflux reagent 2-Hydrazinyl-s-triazine + Acetic Acid (Mediator) reagent->product decision_tree start Need for Acetoacetylation q1 High Temperature Reaction? start->q1 acetoxyacetic_acid Use this compound q1->acetoxyacetic_acid No alternatives Consider Alternatives (Diketene, Acetic Anhydride) q1->alternatives Yes q2 Need for High Reactivity? alternatives->q2 diketene Use Diketene q2->diketene Yes acetic_anhydride Use Acetic Anhydride q2->acetic_anhydride No

References

Safety Operating Guide

Proper Disposal of Acetoxyacetic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of acetoxyacetic acid is a critical component of laboratory safety and environmental responsibility. This guide provides detailed procedures for its proper disposal, ensuring the safety of laboratory personnel and adherence to regulatory standards. As a corrosive material, this compound requires careful handling throughout its lifecycle, from use to final disposal.

Immediate Safety and Handling

Before initiating any disposal procedure, it is imperative to be familiar with the hazards associated with this compound. It is a corrosive substance that can cause severe skin burns and eye damage.[1] It is also harmful if swallowed, inhaled, or absorbed through the skin.[2]

Personal Protective Equipment (PPE): When handling this compound, including for disposal, the following minimum PPE is required:

  • Gloves: Compatible chemical-resistant gloves.[2]

  • Eye Protection: Chemical safety goggles and a faceshield (8-inch minimum).[2]

  • Protective Clothing: A lab coat or other protective clothing.[2]

  • Respiratory Protection: In case of inadequate ventilation or potential for aerosol generation, use an appropriate government-approved respirator.[2]

All disposal activities should be conducted in a well-ventilated area, preferably within a chemical fume hood.

Step-by-Step Disposal Protocol

The primary method for disposing of this compound is through a licensed hazardous waste management service. It is classified under UN number 3261 as a corrosive solid, acidic, organic, n.o.s., with a hazard class of 8 and packing group II.[2]

  • Waste Collection:

    • Collect waste this compound in a dedicated, properly sealed, and chemically compatible container.[3] The container must be free from damage and have a secure, leak-proof closure.[3]

    • Do not mix this compound with incompatible materials, such as strong bases or strong oxidizing agents, in the same waste container.[2][3]

  • Labeling:

    • The waste container must be clearly labeled with the words "Hazardous Waste."[4]

    • The label must also include the full chemical name, "this compound Waste," and explicitly state the associated hazards (e.g., "Corrosive").[4][5]

  • Storage in a Satellite Accumulation Area (SAA):

    • Store the sealed and labeled waste container at or near the point of generation, in a designated Satellite Accumulation Area (SAA), under the control of laboratory personnel.[3][4]

    • Ensure the SAA is in a well-ventilated area and that incompatible wastes are segregated using physical barriers or secondary containment.[3]

  • Arranging for Disposal:

    • Contact your institution's Environmental Health & Safety (EH&S) department or a licensed chemical waste disposal contractor to schedule a pickup.[4]

    • Follow all institutional procedures for waste handover and documentation.

Prohibited Disposal Methods:

  • Do NOT dispose of this compound in the regular trash.[3]

  • Do NOT pour this compound down the sewer or drain.[3] This is a general rule for hazardous chemicals and is particularly important for acids to prevent damage to plumbing and harm to aquatic environments.

Emergency Procedures: Spill Cleanup

In the event of a small spill, follow these procedures:

  • Evacuate and Ventilate: Ensure the area is well-ventilated.

  • Neutralize: Cautiously cover the spill with a neutralizer such as dry lime, soda ash, or sodium bicarbonate.[2]

  • Collect: Once neutralized, carefully scoop the material into a closed, labeled container for hazardous waste disposal.[2]

  • Decontaminate: Wash the spill site thoroughly after the material has been picked up.[2]

  • Report: Report the spill to your laboratory supervisor and EH&S department as per your institution's policy.

For large spills, evacuate the area and contact your institution's emergency response team immediately.

Regulatory Framework

The disposal of hazardous waste, including this compound, is governed by several regulations. Key among these are:

  • Resource Conservation and Recovery Act (RCRA): This federal law establishes the framework for the proper management of hazardous and non-hazardous solid waste.[3][6] Laboratories are considered generators of hazardous waste and must comply with RCRA regulations.

  • Environmental Protection Agency (EPA): The EPA, under RCRA, has specific regulations for hazardous waste generators. Subpart K of these regulations provides an alternative set of standards for academic laboratories to manage hazardous waste.[3][7]

  • Occupational Safety and Health Administration (OSHA): OSHA's standard on "Occupational Exposure to Hazardous Chemicals in Laboratories" (the Laboratory Standard) mandates safe handling practices and training for laboratory personnel.[6]

Institutions are categorized as Very Small Quantity Generators (VSQG), Small Quantity Generators (SQG), or Large Quantity Generators (LQG) based on the amount of hazardous waste they produce monthly, which affects storage time limits and reporting requirements.[4]

Data Summary

The following table summarizes key data for this compound.

PropertyValueReference
CAS Number 13831-30-6[2]
Molecular Formula C4H6O4[2]
Molecular Weight 118.09 g/mol [1][2]
Appearance Solid[5]
Melting Point 67-69 °C[2]
Boiling Point 141-142 °C at 12 mmHg[8]
UN Number 3261[2]
Hazard Class 8 (Corrosive)[2]
Packing Group II[2]
GHS Hazard Codes H314: Causes severe skin burns and eye damage[1]
Storage Class 8A: Combustible corrosive hazardous materials

Disposal Workflow Visualization

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G cluster_prep Preparation & Collection cluster_storage Interim Storage cluster_disposal Final Disposal cluster_spill Spill Response start Start: this compound Waste Generated ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe collect Collect Waste in a Compatible, Sealed Container ppe->collect label_waste Label Container: 'Hazardous Waste' 'this compound' 'Corrosive' collect->label_waste saa Store in Designated Satellite Accumulation Area (SAA) label_waste->saa segregate Segregate from Incompatible Wastes (e.g., Bases, Oxidizers) saa->segregate contact Contact EH&S or Licensed Waste Contractor segregate->contact pickup Arrange for Waste Pickup and Manifesting contact->pickup end_point End: Compliant Disposal pickup->end_point spill Spill Occurs neutralize Neutralize with Soda Ash/Lime spill->neutralize collect_spill Collect Residue into Hazardous Waste Container neutralize->collect_spill collect_spill->label_waste

Caption: Workflow for the compliant disposal of this compound.

References

Safeguarding Your Research: A Guide to Handling Acetoxyacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for handling Acetoxyacetic acid, a corrosive compound that demands careful management.

This compound (CAS 13831-30-6) is a valuable reagent in various chemical syntheses, including in the pharmaceutical industry.[1] However, its hazardous nature necessitates strict adherence to safety protocols to mitigate risks of chemical burns, respiratory irritation, and other serious health effects.[2] This document outlines the necessary personal protective equipment (PPE), handling procedures, and disposal plans to ensure the well-being of laboratory personnel.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a corrosive substance that can cause severe skin burns and eye damage.[3] It is also harmful if swallowed or inhaled.[2] Symptoms of exposure can include a burning sensation, coughing, shortness of breath, and nausea.[2] Therefore, the use of appropriate PPE is mandatory.

Summary of Required Personal Protective Equipment

PPE CategorySpecificationRationale
Hand Protection Compatible chemical-resistant gloves (e.g., nitrile or butyl rubber).To prevent skin contact, which can cause severe burns and irritation.[2][4]
Eye and Face Protection Chemical safety goggles and a face shield (8-inch minimum).[2]To protect against splashes that can cause serious eye damage.[3][4]
Skin and Body Protection Protective clothing, such as a lab coat or a chemical-resistant apron.[2]To shield the skin from accidental spills and contamination.[1]
Respiratory Protection An appropriate government-approved respirator (e.g., N95 dust mask for low-fume environments, or a full-face respirator with acid gas cartridges for higher exposure levels).To prevent inhalation of harmful vapors and aerosols that can cause respiratory tract irritation.[2][4][5]

Operational Plan for Handling this compound

A systematic approach to handling this compound is crucial for minimizing exposure and ensuring safety. The following workflow outlines the key steps from preparation to disposal.

G Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling & Experimentation cluster_cleanup Spill & Waste Management cluster_post Post-Handling A Conduct Risk Assessment B Don Appropriate PPE (Gloves, Goggles, Face Shield, Lab Coat, Respirator) A->B C Ensure Proper Ventilation (Fume Hood) B->C D Work Within a Fume Hood C->D E Handle with Care (Avoid Inhalation, Ingestion, and Skin Contact) D->E F Keep Container Tightly Closed When Not in Use E->F G In Case of Spill: 1. Evacuate Area 2. Cover with Dry Lime or Soda Ash 3. Collect in a Closed Container F->G If Spill Occurs I Decontaminate Work Area F->I H Dispose of Waste According to Regulations G->H J Remove and Dispose of Contaminated PPE Properly I->J K Wash Hands Thoroughly J->K

Workflow for Handling this compound

Emergency Procedures

In the event of accidental exposure, immediate action is critical.

  • After Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[2]

  • After Skin Contact: Immediately wash the affected area with soap and copious amounts of water. Remove contaminated clothing and seek medical advice.[1][2]

  • After Eye Contact: Flush the eyes with plenty of water for at least 15 minutes, ensuring to lift the eyelids. Seek immediate medical attention.[2]

  • After Ingestion: If the person is conscious, wash out their mouth with water. Do not induce vomiting. Call a physician immediately.[2]

Storage and Disposal

Proper storage and disposal are essential components of the safety protocol.

  • Storage: Store this compound in a tightly closed container in a cool, dry, and well-ventilated area.[1][2] It should be kept away from incompatible materials such as strong oxidizing agents and strong bases.[2]

  • Spill Cleanup: In case of a small spill, cover the area with dry lime or soda ash, then collect the mixture into a closed container for waste disposal.[2] Ensure the area is well-ventilated and wash the spill site after material pickup is complete.[2]

  • Disposal: Dispose of this compound and any contaminated materials, including PPE, as hazardous waste in accordance with local, state, and federal regulations.[6] Do not dispose of it down the drain.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.